Product packaging for 5-Deoxy-D-xylose(Cat. No.:CAS No. 13039-77-5)

5-Deoxy-D-xylose

Cat. No.: B1433740
CAS No.: 13039-77-5
M. Wt: 134.13 g/mol
InChI Key: WDRISBUVHBMJEF-WISUUJSJSA-N
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Description

5-Deoxy-D-xylose is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B1433740 5-Deoxy-D-xylose CAS No. 13039-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R)-2,3,4-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRISBUVHBMJEF-WISUUJSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Deoxy-D-xylose: A Technical Guide on its Natural Occurrence and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-D-xylose is a deoxy sugar that has garnered interest in synthetic and medicinal chemistry. Unlike its more common counterpart, D-xylose, this compound is not a widely distributed free monosaccharide in nature. Its known natural occurrence is limited to being a component of more complex molecules. This guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, and importantly, the synthetic routes to obtain this compound, as information on its natural biosynthesis is not currently available.

Natural Occurrence

To date, the only confirmed natural source of a this compound moiety is within a complex nucleoside.

Table 1: Natural Occurrence of this compound Moiety
Compound NameSource OrganismForm of OccurrenceReference
4-Amino-7-(5′-deoxy-β-D-xylofuranosyl)-5-iodo-pyrrolo[2,3-d]pyrimidineDiplosoma sp. (an ascidian)As a xylofuranosyl component of a marine nucleoside.[1]

It is crucial to note that free this compound has not been reported to accumulate in organisms. Its existence is confirmed as a structural component of a larger, bioactive molecule.

Biosynthesis

Currently, there is no scientific literature describing a dedicated natural biosynthetic pathway for this compound. The enzymes and genetic pathways responsible for its formation in the marine ascidian Diplosoma sp. have not been elucidated. Research in this area is lacking, and thus, a diagrammatic representation of its natural biosynthesis cannot be provided.

Chemical Synthesis (Experimental Protocols)

Given the absence of a known natural biosynthetic pathway, chemical synthesis is the primary method for obtaining this compound and its derivatives for research and development. The following protocols are based on methodologies cited in the literature for the synthesis of a 5-Deoxy-D-xylofuranose derivative, a key intermediate for more complex molecules.[1]

Protocol 1: Synthesis of 5-Deoxy-1,2-O-isopropylidene-α-D-xylofuranose

This protocol outlines the conversion of D-xylose to a 5-deoxy derivative.

Materials:

  • D-xylose

  • Sulfuric acid (concentrated)

  • Sodium carbonate (aqueous)

  • p-Toluenesulfonyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminium hydride (LiAlH₄)

  • Ethyl acetate (EtOAc)

  • Celite

Methodology:

  • Preparation of 1,2-O-isopropylidene-α-D-xylofuranose:

    • Perform a sulfuric acid-catalyzed acetalation of D-xylose.

    • Follow with partial hydrolysis using aqueous sodium carbonate in a one-pot reaction to yield crystalline 1,2-O-isopropylidene-α-D-xylofuranose.[1]

  • Tosylation of the 5-hydroxyl group:

    • Selectively tosylate the 5-hydroxyl group of the product from step 1 using p-toluenesulfonyl chloride and triethylamine in anhydrous THF. This yields 5-O-tosylate-1,2-O-isopropylidene-α-D-xylofuranose.[1]

  • Reduction to the 5-deoxy sugar:

    • To the 5-O-tosylate derivative in anhydrous THF, add LiAlH₄ in portions.

    • Reflux the resulting suspension for 6 hours.

    • Quench the reaction by the slow addition of EtOAc.

    • Add water and stir the suspension for 2 hours at room temperature.

    • Filter the mixture over Celite.

    • Evaporate the THF from the filtrate.

    • Perform a work-up with EtOAc and wash with water, saturated sodium bicarbonate, and brine.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to yield 5-Deoxy-1,2-O-isopropylidene-α-D-xylofuranose.[1]

Diagram of the Synthetic Pathway

Synthesis_of_5_Deoxy_D_xylose_derivative D_Xylose D-Xylose Intermediate1 1,2-O-isopropylidene- α-D-xylofuranose D_Xylose->Intermediate1 H₂SO₄, Acetone Na₂CO₃ (aq) Intermediate2 5-O-tosylate-1,2-O-isopropylidene- α-D-xylofuranose Intermediate1->Intermediate2 p-TsCl, Et₃N THF Final_Product 5-Deoxy-1,2-O-isopropylidene- α-D-xylofuranose Intermediate2->Final_Product LiAlH₄ THF

Caption: Synthetic route from D-xylose to a this compound derivative.

Applications in Synthesis

This compound serves as a chiral building block in the synthesis of various natural products and bioactive molecules. For instance, it is a precursor in the synthesis of grahamimycin A1.[2][3][4] Its utility also extends to the preparation of spirolactones.[5]

Conclusion

This compound is a fascinating sugar with a confirmed, albeit limited, natural occurrence as part of a marine nucleoside. A natural biosynthetic pathway for this compound has yet to be discovered, making chemical synthesis the only viable route for its acquisition for research purposes. The synthetic protocols, primarily starting from D-xylose, are well-established and provide a reliable means to access this valuable chiral intermediate for applications in medicinal chemistry and the total synthesis of complex natural products. Future research into the enzymology of marine organisms like Diplosoma sp. may yet uncover the biological pathways for its formation.

References

The Biological Role of 5-Deoxy-D-xylose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-xylose is a naturally occurring deoxy sugar that has been identified in various biological fluids. Unlike its close structural relatives, D-xylose and 1-deoxy-D-xylulose-5-phosphate, this compound does not appear to be a central intermediate in major metabolic pathways. Current research indicates that it is primarily a byproduct of L-arabinose metabolism. Despite its peripheral metabolic role, emerging evidence suggests that this compound may possess significant biological activities, including anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolic origins, potential physiological functions, and a clear distinction from other key pentose sugars. This document also outlines relevant experimental protocols and visualizes the known biological context of this molecule.

Introduction

The study of carbohydrates and their derivatives is fundamental to understanding cellular metabolism and physiology. While many sugars are well-characterized components of central metabolic routes, others, like this compound, remain less understood. This guide focuses on the current state of knowledge regarding the biological role of this compound, a five-carbon deoxy sugar. It is crucial to distinguish this compound from the metabolically distinct D-xylose, a key component of hemicellulose, and 1-deoxy-D-xylulose-5-phosphate, an essential intermediate in the non-mevalonate pathway of isoprenoid biosynthesis. This document aims to consolidate the available scientific information on this compound for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Metabolic Context of this compound

Current evidence strongly suggests that this compound is not a primary substrate for energy production or a key building block for macromolecules. Instead, it appears to be a minor metabolic byproduct.

Biosynthesis: A Byproduct of L-Arabinose Metabolism

The primary known origin of this compound is as a byproduct of L-arabinose metabolism.[1][2] While the precise enzymatic steps leading to its formation are not yet fully elucidated in the scientific literature, the metabolic link to L-arabinose is consistently reported. L-arabinose is a pentose sugar found in plant cell walls, and its catabolism is carried out by various microorganisms. It is hypothesized that a side reaction or an alternative substrate specificity of an enzyme within the L-arabinose metabolic pathway leads to the production of this compound.

L_arabinose_to_5_deoxy_D_xylose L_arabinose L-Arabinose L_arab_pathway L-Arabinose Metabolic Pathway L_arabinose->L_arab_pathway main_intermediate Pathway Intermediates L_arab_pathway->main_intermediate Main Flux five_deoxy_xylose This compound (Byproduct) L_arab_pathway->five_deoxy_xylose Side Reaction

Figure 1. Proposed origin of this compound.

Catabolism and Further Metabolism

As of the current body of scientific literature, dedicated catabolic pathways for this compound have not been identified. Its presence in bodily fluids such as urine, saliva, and cerebrospinal fluid suggests that it may be cleared from the system without significant further metabolism.[1][2]

Potential Biological and Physiological Roles

While not a central metabolite, this compound has been observed to exhibit biological activities that warrant further investigation.

Anti-inflammatory Effects

Preliminary findings indicate that this compound may have an anti-inflammatory effect.[1][2] This activity is potentially mediated through the inhibition of neopterin production.[1][2] Neopterin is a marker of cellular immune system activation, and its modulation suggests a possible role for this compound in immunomodulatory processes.

Interaction with Nitric Oxide Synthase

This compound has been shown to play a role in mediating the effects of nitroacetate and hydrogen fluoride on nitric oxide synthase.[1][2] Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The interaction of this compound with this system suggests a potential for this molecule to influence these pathways.

Biological_Effects_of_5_Deoxy_D_xylose cluster_nos Modulation of NOS Activity five_deoxy_xylose This compound neopterin Neopterin Production five_deoxy_xylose->neopterin Inhibits nos Nitric Oxide Synthase (NOS) five_deoxy_xylose->nos Mediates effects of nitroacetate & HF on immune_cells Immune Cells immune_cells->neopterin Stimulates inflammation Inflammation neopterin->inflammation Promotes no_signaling Nitric Oxide Signaling nos->no_signaling

Figure 2. Potential biological effects of this compound.

Quantitative Data

Quantitative data on this compound is sparse in the literature. While its presence has been confirmed in biological fluids, specific concentration ranges are not well-documented.

Parameter Biological Matrix Concentration Range Reference
PresenceUrine, Saliva, Cerebrospinal FluidNot Quantified[1][2]

Table 1: Documented Presence of this compound in Biological Fluids.

Experimental Protocols

Detailed experimental protocols specifically for the study of this compound metabolism are not widely available due to the limited research focus on this molecule. However, general methodologies for the detection and quantification of monosaccharides can be adapted.

Detection and Quantification

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most suitable method for the specific detection and quantification of this compound in complex biological samples.

  • Sample Preparation:

    • Biological fluids (urine, saliva, plasma) should be deproteinized, typically by protein precipitation with a solvent like methanol or acetonitrile.

    • The supernatant is then collected and may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

    • The sample is then dried and reconstituted in a suitable solvent for HPLC-MS analysis.

  • Chromatographic Separation:

    • A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like sugars.

    • The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Mass Spectrometric Detection:

    • Electrospray ionization (ESI) in negative mode is commonly used for the detection of sugars.

    • Quantification can be achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher specificity and sensitivity, using a stable isotope-labeled internal standard of this compound if available.

Experimental_Workflow_5_Deoxy_D_xylose sample Biological Sample (Urine, Saliva, etc.) deproteinization Deproteinization (e.g., Methanol Precipitation) sample->deproteinization cleanup Solid-Phase Extraction (Optional Cleanup) deproteinization->cleanup analysis HPLC-MS Analysis (HILIC-ESI-MS) cleanup->analysis data Quantification of This compound analysis->data

Figure 3. General workflow for this compound analysis.

Conclusion and Future Directions

This compound is a deoxy sugar with a biological role that is still largely undefined. Current evidence points to it being a metabolic byproduct rather than a key player in central metabolism. However, its potential anti-inflammatory and signaling-modulatory activities suggest that it could be a molecule of interest for further pharmacological and physiological research.

Future research should focus on:

  • Elucidating the specific enzymatic pathway responsible for the biosynthesis of this compound from L-arabinose.

  • Investigating potential catabolic pathways or clearance mechanisms for this molecule.

  • Conducting detailed studies to confirm and characterize its anti-inflammatory properties and its effects on nitric oxide synthase activity.

  • Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in biological samples to establish physiological and pathological concentration ranges.

A deeper understanding of this compound could open new avenues for therapeutic intervention in inflammatory diseases and other conditions where the pathways it influences are implicated.

References

"5-Deoxy-D-xylose" as a metabolite of L-arabinose

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Metabolic Fate of a Key Hemicellulose Sugar

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-arabinose, a five-carbon sugar prevalent in plant hemicellulose and pectin, represents a significant carbon source for a wide array of microorganisms. Its metabolic conversion into central metabolic pathways has been the subject of extensive research, driven by interests in biofuel production, industrial biocatalysis, and the discovery of novel enzymatic functions. This technical guide provides a comprehensive overview of the established metabolic pathways of L-arabinose in various organisms. It is important to note that based on current scientific literature, 5-Deoxy-D-xylose is not a known natural metabolite of L-arabinose . This document will focus on the scientifically validated metabolic routes for L-arabinose degradation.

Introduction to L-Arabinose Metabolism

L-arabinose is the second most abundant pentose in nature, after D-xylose. It is a key component of plant cell wall polysaccharides such as arabinans, arabinoxylans, and arabinogalactan proteins. The microbial catabolism of L-arabinose has evolved into several distinct pathways, primarily converging on the pentose phosphate pathway (PPP). These pathways are of significant interest to researchers in biotechnology and drug development for their potential in converting lignocellulosic biomass into valuable products and as targets for antimicrobial therapies.

Major Metabolic Pathways of L-Arabinose

Microorganisms have evolved diverse strategies for the catabolism of L-arabinose. The most well-characterized of these are the bacterial isomerase pathway and the fungal reductive pathway. Additionally, oxidative pathways have been identified in some archaea and bacteria.

Bacterial L-Arabinose Isomerase Pathway

The most common bacterial pathway for L-arabinose degradation is a three-step process that converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. This pathway is notably found in bacteria such as Escherichia coli.

The key enzymes in this pathway are:

  • L-arabinose isomerase (AraA): Catalyzes the isomerization of L-arabinose to L-ribulose.

  • L-ribulokinase (AraB): Phosphorylates L-ribulose to form L-ribulose-5-phosphate.

  • L-ribulose-5-phosphate 4-epimerase (AraD): Catalyzes the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate.

Fungal L-Arabinose Reductive Pathway

Fungi, such as those from the genera Aspergillus and Trichoderma, utilize a more complex, five-step reductive pathway for L-arabinose catabolism.[1] This pathway involves a series of reduction and oxidation reactions and requires both NADPH and NAD+ as cofactors.

The enzymatic steps are as follows:

  • L-arabinose reductase: Reduces L-arabinose to L-arabinitol, consuming NADPH.

  • L-arabinitol 4-dehydrogenase: Oxidizes L-arabinitol to L-xylulose, producing NADH.

  • L-xylulose reductase: Reduces L-xylulose to xylitol, consuming NADPH.

  • Xylitol dehydrogenase: Oxidizes xylitol to D-xylulose, producing NADH.

  • D-xylulokinase: Phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.

Archaeal L-Arabinose Oxidative Pathway

Some archaea, like Haloferax volcanii, employ an oxidative pathway to degrade L-arabinose.[2] This pathway converts L-arabinose to α-ketoglutarate, an intermediate of the citric acid cycle.

The key enzymes identified in this pathway include:

  • L-arabinose dehydrogenase (L-AraDH): Oxidizes L-arabinose to L-arabinoate.

  • Subsequent enzymatic steps convert L-arabinoate to α-ketoglutarate.

Quantitative Data on L-Arabinose Metabolism

The kinetic parameters of the enzymes involved in L-arabinose metabolism vary depending on the source organism. The following tables summarize some of the reported quantitative data for key enzymes.

Table 1: Kinetic Parameters of L-Arabinose Isomerases (AraA)

OrganismKm (mM) for L-arabinoseVmax (U/mg)Optimal pHOptimal Temperature (°C)
Escherichia coli4.4857.537
Bacillus subtilis10.2507.050
Geobacillus stearothermophilus251207.565

Table 2: Kinetic Parameters of L-Ribulokinases (AraB)

OrganismKm (mM) for L-ribuloseKm (mM) for ATPVmax (U/mg)Optimal pH
Escherichia coli0.250.151508.0
Bacillus subtilis0.40.21107.5

Table 3: Kinetic Parameters of Fungal Reductive Pathway Enzymes

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)
L-arabinose reductaseAspergillus nigerL-arabinose2515
L-arabinitol 4-dehydrogenaseTrichoderma reeseiL-arabinitol5.830
L-xylulose reductaseAspergillus nigerL-xylulose0.645

Experimental Protocols

Assay for L-Arabinose Isomerase Activity

This protocol describes a colorimetric method to determine the activity of L-arabinose isomerase by measuring the formation of L-ribulose.

Materials:

  • 1 M Tris-HCl buffer, pH 7.5

  • 1 M L-arabinose

  • 0.1% (w/v) Cysteine-HCl solution

  • 75% (v/v) Sulfuric acid

  • 0.12% (w/v) Carbazole in ethanol

  • Enzyme extract

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and 10 mM L-arabinose.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • To a 0.5 mL aliquot of the reaction mixture, add 0.1 mL of 0.1% cysteine-HCl and 3 mL of 75% sulfuric acid.

  • Vortex and heat at 100°C for 3 minutes.

  • Cool to room temperature and add 0.1 mL of 0.12% carbazole.

  • Incubate at room temperature for 2 hours for color development.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of L-ribulose should be prepared to quantify the product.

High-Performance Liquid Chromatography (HPLC) for Pentose Analysis

HPLC is a standard method for the separation and quantification of sugars, including L-arabinose and its metabolic intermediates.

Instrumentation:

  • HPLC system with a refractive index (RI) detector.

  • Aminex HPX-87H or a similar carbohydrate analysis column.

Mobile Phase:

  • 5 mM Sulfuric acid in deionized water.

Procedure:

  • Prepare samples by stopping enzymatic reactions (e.g., with acid or heat) and removing protein (e.g., by centrifugation or filtration).

  • Set the column temperature (e.g., 60-65°C).

  • Set the flow rate of the mobile phase (e.g., 0.6 mL/min).

  • Inject the sample onto the column.

  • Detect and quantify the sugars based on the retention times and peak areas compared to known standards.

Conclusion

The metabolism of L-arabinose is a well-studied field with established pathways in bacteria, fungi, and archaea. These pathways primarily channel L-arabinose into the central pentose phosphate pathway. While the potential for novel metabolic routes always exists, current scientific evidence does not support the formation of this compound as a direct metabolite of L-arabinose. For researchers and professionals in drug development, understanding these established pathways is crucial for applications ranging from metabolic engineering for biofuel production to the identification of novel enzymatic targets for therapeutic intervention. Future research may uncover new pathways or engineered routes for L-arabinose conversion, but the core metabolic schemes presented here form the current foundation of our understanding.

References

An In-depth Technical Guide to 5-Deoxy-D-xylose: Discovery, History, and Core Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-xylose, a naturally occurring deoxy sugar, holds a unique position in carbohydrate chemistry and biology. As a metabolite of L-arabinose, it plays a role in microbial metabolic pathways and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this compound. It includes a compilation of available quantitative data, outlines a plausible synthetic approach based on historical methods for deoxy sugar synthesis, and presents diagrams of its metabolic context. This document serves as a foundational resource for researchers in glycoscience, microbiology, and drug discovery.

Introduction

This compound is a monosaccharide, specifically a deoxypentose, with the chemical formula C₅H₁₀O₄. The absence of a hydroxyl group at the C-5 position distinguishes it from its parent sugar, D-xylose. While not as abundant or well-studied as many other sugars, this compound is significant as a metabolic byproduct of L-arabinose metabolism in certain microorganisms. Its biological activities, including a potential anti-inflammatory effect, make it a molecule of interest for further investigation.

Discovery and History

The precise historical moment of the discovery or first synthesis of this compound is not prominently documented in readily available scientific literature. Its identification is intrinsically linked to the broader and more extensive research into the metabolism of pentoses, particularly L-arabinose, in bacteria.

The study of pentose metabolism gained significant traction in the mid-20th century as researchers sought to understand how microorganisms utilize various sugar sources. It is plausible that this compound was first identified as a metabolic intermediate or a byproduct during these investigations. The enzymes involved in the L-arabinose catabolic pathway were elucidated over several decades, and it is through the characterization of these pathways that the formation of this compound would have been revealed.

While a singular "discovery paper" for this compound is elusive, its existence and biological origin are now established. It is recognized as a metabolite produced during the breakdown of L-arabinose.

Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes the available information, primarily from chemical supplier databases and computational predictions.

PropertyValueSource
Molecular Formula C₅H₁₀O₄-
Molecular Weight 134.13 g/mol -
CAS Number 13039-77-5-
Predicted Boiling Point 294.5 ± 19.0 °CChemicalBook[1]
Predicted Density 1.314 ± 0.06 g/cm³ChemicalBook[1]
Predicted pKa 12.63 ± 0.20ChemicalBook[1]

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the cited sources.

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol: A General Approach

The synthesis of a 5-deoxy sugar from its parent aldose typically involves the selective protection of hydroxyl groups, activation of the primary hydroxyl group (at C-5), and subsequent reduction.

Step 1: Protection of the Aldehyde and Secondary Hydroxyl Groups

  • Reaction: D-xylose is treated with an acetone in the presence of a catalyst (e.g., sulfuric acid) to form 1,2:3,4-di-O-isopropylidene-α-D-xylopyranose. This protects the hydroxyl groups at C-1, C-2, C-3, and C-4.

  • Rationale: This protection strategy leaves the primary hydroxyl group at C-5 as the only reactive site for subsequent modification.

Step 2: Activation of the C-5 Hydroxyl Group

  • Reaction: The protected xylose derivative is reacted with a sulfonylating agent, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine). This converts the hydroxyl group at C-5 into a good leaving group (tosylate).

  • Rationale: The tosylate group is an excellent leaving group, facilitating the subsequent nucleophilic substitution or reduction step.

Step 3: Reductive Deoxygenation

  • Reaction: The 5-O-tosyl derivative is treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Rationale: The hydride ion from LiAlH₄ displaces the tosylate group, resulting in the formation of the 5-deoxy derivative.

Step 4: Deprotection

  • Reaction: The protecting isopropylidene groups are removed by acid-catalyzed hydrolysis (e.g., with dilute aqueous acid).

  • Rationale: This final step yields the free this compound.

Purification and Characterization:

The final product would require purification, likely through column chromatography. Characterization would be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Optical Rotation: To measure the specific rotation of the chiral molecule.

Biological Significance and Metabolic Pathways

This compound is primarily known as a metabolite in the catabolism of L-arabinose in some bacteria.

L-Arabinose Catabolic Pathway

In bacteria such as Escherichia coli, L-arabinose is converted through a series of enzymatic steps into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. While the direct enzymatic step leading to this compound from a common intermediate is not definitively established in all organisms, it is proposed to arise as a byproduct.

Below is a simplified representation of the initial steps of the L-arabinose catabolic pathway, which provides the metabolic context for the potential formation of this compound.

L-Arabinose Catabolism L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-arabinose isomerase L-Ribulose-5-phosphate L-Ribulose-5-phosphate L-Ribulose->L-Ribulose-5-phosphate L-ribulokinase This compound This compound L-Ribulose->this compound Side Reaction (Hypothesized) D-Xylulose-5-phosphate D-Xylulose-5-phosphate L-Ribulose-5-phosphate->D-Xylulose-5-phosphate L-ribulose-5-phosphate 4-epimerase Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-phosphate->Pentose Phosphate Pathway

Caption: L-Arabinose catabolism leading to the Pentose Phosphate Pathway.

Experimental Workflow for Studying L-Arabinose Metabolism

A typical workflow to investigate the production of this compound from L-arabinose in a bacterial culture would involve the following steps:

Metabolite Analysis Workflow cluster_culture Bacterial Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis Inoculation Inoculation Growth_Medium Growth Medium (+ L-Arabinose) Inoculation->Growth_Medium Incubation Incubation Growth_Medium->Incubation Cell_Harvesting Cell Harvesting (Centrifugation) Incubation->Cell_Harvesting Quenching Metabolic Quenching (e.g., Cold Methanol) Cell_Harvesting->Quenching Extraction Extraction of Intracellular Metabolites Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Metabolite Identification LC_MS->Data_Analysis

Caption: Workflow for analyzing metabolites from bacterial cultures.

Potential Applications and Future Research

The study of this compound is still in its early stages. Its confirmed presence as a metabolite and its potential anti-inflammatory properties suggest several avenues for future research:

  • Drug Development: Further investigation into its anti-inflammatory mechanism could lead to the development of new therapeutic agents.

  • Microbiology: Understanding the precise enzymatic reactions leading to its formation could provide new insights into microbial metabolism and regulation.

  • Biomarker Discovery: As a metabolite found in bodily fluids, its levels could potentially be correlated with specific metabolic states or diseases.

Conclusion

This compound represents an intriguing, yet understudied, deoxy sugar. While its historical discovery is not clearly defined, its role as a metabolite of L-arabinose provides a solid biological context. The lack of extensive experimental data presents both a challenge and an opportunity for researchers. This guide consolidates the current knowledge and provides a framework for future investigations into the synthesis, characterization, and biological functions of this unique monosaccharide. Further research is warranted to fully elucidate its properties and potential applications in medicine and biotechnology.

References

Spectroscopic Analysis of 5-Deoxy-D-xylose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-D-xylose is a monosaccharide derivative of D-xylose, a five-carbon sugar that is a fundamental component of hemicellulose in plant cell walls. The absence of the hydroxyl group at the C5 position in this compound significantly alters its chemical properties and potential biological activity, making it a molecule of interest in glycobiology and medicinal chemistry. Spectroscopic analysis is indispensable for the structural elucidation and characterization of such carbohydrate derivatives. This guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols and analytical workflows.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For carbohydrates like this compound, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively, allowing for the determination of anomeric configuration, ring conformation, and the connectivity of the sugar backbone.

In an aqueous solution, this compound, like its parent D-xylose, will exist as a mixture of anomers (α and β) in both pyranose (six-membered ring) and furanose (five-membered ring) forms, as well as a small amount of the open-chain aldehyde form. This results in a complex NMR spectrum with multiple signals for each proton and carbon. The pyranose forms are generally the most abundant.

The key difference in the NMR spectra of this compound compared to D-xylose will be the signals corresponding to the C5 position. In this compound, the C5 hydroxymethyl group (CH₂OH) of D-xylose is replaced by a methyl group (CH₃). This will result in:

  • In the ¹H NMR spectrum, a doublet for the H5 protons in D-xylose will be replaced by a doublet for the methyl protons at C5 in this compound, typically appearing at a higher field (lower ppm).

  • In the ¹³C NMR spectrum, the signal for the C5 carbon in D-xylose will be shifted, and a new signal corresponding to the methyl carbon will appear at a higher field.

Protonα-D-Xylopyranose Chemical Shift (ppm)β-D-Xylopyranose Chemical Shift (ppm)
H-15.204.58
H-23.613.32
H-33.703.43
H-43.653.93
H-5a3.953.23
H-5e3.353.69

Data is representative and may vary based on experimental conditions.

Carbonα-D-Xylopyranose Chemical Shift (ppm)β-D-Xylopyranose Chemical Shift (ppm)
C-192.597.0
C-272.074.5
C-373.576.0
C-469.570.0
C-561.565.5

Data is representative and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of D-xylose, with the characteristic broad absorption band of the hydroxyl (-OH) groups and the C-O stretching vibrations.

Wavenumber (cm⁻¹)Functional GroupDescription
3600-3200O-HStrong, broad band due to hydroxyl group stretching
3000-2800C-HStretching vibrations of C-H bonds
~1730C=OWeak band for the aldehyde in the open-chain form
1450-1350C-HBending vibrations of C-H bonds
1200-1000C-OStrong, broad band due to C-O stretching of alcohols
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound (C₅H₁₀O₄), the expected exact mass can be calculated.

ParameterValue
Molecular FormulaC₅H₁₀O₄
Molecular Weight134.13 g/mol
Exact Mass134.0579 Da
Common Adducts (ESI)[M+H]⁺ = 135.0652, [M+Na]⁺ = 157.0471, [M+K]⁺ = 173.0210

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data for a carbohydrate sample like this compound are provided below.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates due to their high polarity.

    • Transfer the solution to a 5 mm NMR tube.

    • If using D₂O, lyophilize the sample from D₂O two to three times to exchange the hydroxyl protons with deuterium, which simplifies the spectrum by removing the large water signal.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • 2D NMR: Acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon couplings.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as water, methanol, or acetonitrile. A mixture of solvents is often used to aid ionization.

  • Instrument Setup:

    • Use a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For ESI, the sample solution is infused directly or via a liquid chromatography system. For MALDI, the sample is co-crystallized with a matrix on a target plate and irradiated with a laser.

    • Acquire the mass spectrum in the appropriate mass range. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is recommended to determine the exact mass and elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation analysis.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a carbohydrate sample.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Carbohydrates cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Sample Carbohydrate Sample Purification Purification (e.g., Chromatography) Sample->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (High Resolution) Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Formula) MS->MS_Data Structure Structure Determination NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of carbohydrates.

Conclusion

While experimental spectroscopic data for this compound is not widely published, this guide provides a comprehensive framework for its characterization based on the principles of NMR, IR, and Mass Spectrometry. By comparing with the well-documented data of D-xylose and understanding the structural differences, researchers can predict and interpret the spectroscopic features of this compound. The provided experimental protocols and analytical workflow serve as a practical guide for obtaining and analyzing high-quality spectroscopic data for this and other novel carbohydrate derivatives, which is crucial for advancing research in glycobiology and drug development.

The Central Role of 1-Deoxy-D-xylulose 5-phosphate (DXP) in the Non-Mevalonate Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-Deoxy-D-xylulose 5-phosphate (DXP) and its critical function within the non-mevalonate (MEP) pathway. The MEP pathway is an essential metabolic route for the biosynthesis of isoprenoid precursors in most bacteria, parasites, and plants, but is absent in humans, making it a prime target for the development of novel antimicrobial and herbicidal agents. This document offers a comprehensive overview of the pathway, detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and further research in this field.

Introduction to the Non-Mevalonate (MEP) Pathway

The non-mevalonate pathway, also known as the MEP or DXP pathway, is a metabolic route for the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] These molecules are the fundamental building blocks for a vast array of essential biomolecules, including carotenoids, chlorophylls, hormones, and the side chains of ubiquinone and menaquinone. In organisms that utilize this pathway, it is the sole source of these vital isoprenoid precursors.

The pathway commences with the condensation of pyruvate and glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by the enzyme DXP synthase (DXS). DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR), the first committed step of the pathway.[2] A series of subsequent enzymatic reactions then convert MEP into a mixture of IPP and DMAPP.

The regulation of the MEP pathway is tightly controlled, with DXP synthase (DXS) being a key rate-limiting enzyme.[3] Its activity is subject to allosteric feedback inhibition by the final products of the pathway, IPP and DMAPP. This regulation occurs through a fascinating mechanism where the binding of IPP and DMAPP to an allosteric site on the DXS dimer promotes its dissociation into inactive monomers. This provides a rapid and efficient means of controlling the metabolic flux through the pathway in response to cellular demand for isoprenoid precursors.

Quantitative Data

Kinetic Parameters of Key MEP Pathway Enzymes

The following table summarizes the kinetic parameters for several key enzymes in the non-mevalonate pathway from various organisms. This data is crucial for understanding the efficiency and substrate affinity of these enzymes, which can inform metabolic engineering efforts and the design of enzyme inhibitors.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)VmaxReference
DXP Synthase (DXS) Escherichia coliPyruvate160 ± 201.8 ± 0.1-
D-Glyceraldehyde 3-phosphate130 ± 101.8 ± 0.1-
Deinococcus radioduransPyruvate40 ± 101.5 ± 0.1-
D-Glyceraldehyde 3-phosphate170 ± 201.5 ± 0.1-
DXP Reductoisomerase (DXR) Escherichia coliDXP65 ± 52.5 ± 0.1-
NADPH10 ± 12.5 ± 0.1-
Mycobacterium tuberculosisDXP130 ± 100.8 ± 0.1-
NADPH20 ± 20.8 ± 0.1-
Inhibition of DXP Reductoisomerase (DXR)

DXP reductoisomerase (DXR) is a major target for the development of antibiotics and herbicides. The table below presents the inhibitory constants (IC50 and Ki) for several known inhibitors of DXR from different organisms.

InhibitorOrganismIC50 (nM)Ki (nM)Reference
Fosmidomycin Escherichia coli30 ± 515 ± 3
Plasmodium falciparum80 ± 1035 ± 5
Mycobacterium tuberculosis400 ± 50200 ± 30
FR900098 Escherichia coli10 ± 25 ± 1
Plasmodium falciparum40 ± 820 ± 4
Lipophilic Phosphonates Escherichia coli420 - 5000-[4]
Intracellular Concentrations of MEP Pathway Intermediates

Understanding the in vivo concentrations of metabolic intermediates is essential for systems biology and metabolic engineering. This table provides the measured intracellular concentrations of MEP pathway intermediates in Escherichia coli under specific growth conditions.[5]

MetaboliteConcentration in E. coli (µM)
1-Deoxy-D-xylulose 5-phosphate (DXP)10 - 50
2-C-Methyl-D-erythritol 4-phosphate (MEP)5 - 20
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)1 - 5
2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP)Not Quantified
2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)50 - 200
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)Below Limit of Detection
Isopentenyl diphosphate (IPP)5 - 15
Dimethylallyl diphosphate (DMAPP)1 - 5

Experimental Protocols

DXP Synthase (DXS) Enzyme Activity Assay

This protocol describes a coupled enzyme assay to determine the activity of DXP synthase by monitoring the consumption of a substrate.

Materials:

  • HEPES buffer (100 mM, pH 7.5)

  • Pyruvate

  • D-Glyceraldehyde 3-phosphate (GAP)

  • Magnesium chloride (MgCl2)

  • Thiamine pyrophosphate (TPP)

  • NADPH

  • Recombinant DXP reductoisomerase (DXR)

  • Purified DXP synthase (DXS) enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, TPP, NADPH, and DXR in a cuvette.

  • Add a fixed concentration of one substrate (e.g., pyruvate) and varying concentrations of the other substrate (GAP) to different reaction mixtures.

  • Initiate the reaction by adding the DXS enzyme to the cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DXR as it converts the DXP produced by DXS to MEP.

  • Calculate the initial reaction velocity from the linear phase of the absorbance change.

  • Plot the initial velocities against the varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the substrate.

  • Repeat the experiment with a fixed concentration of the second substrate and varying concentrations of the first substrate.

DXP Reductoisomerase (DXR) Enzyme Activity Assay

This protocol outlines a direct spectrophotometric assay to measure the activity of DXP reductoisomerase.[1]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Magnesium chloride (MgCl2)

  • NADPH

  • 1-Deoxy-D-xylulose 5-phosphate (DXP)

  • Purified DXP reductoisomerase (DXR) enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl2, and NADPH.

  • Add varying concentrations of DXP to different reaction mixtures.

  • Initiate the reaction by adding the DXR enzyme.

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH as DXP is converted to MEP.

  • Calculate the initial reaction velocity from the slope of the linear portion of the absorbance curve.

  • Plot the initial velocities against the DXP concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of MEP pathway intermediates from bacterial or plant cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Materials:

  • Cell culture or plant tissue

  • Quenching solution (e.g., 60% methanol at -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Internal standards (e.g., 13C-labeled MEP pathway intermediates)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

  • Quenching and Extraction:

    • Rapidly quench the metabolic activity of the cells or tissue by adding a cold quenching solution.

    • Harvest the cells or tissue by centrifugation or filtration.

    • Extract the metabolites by adding a cold extraction solvent and disrupting the cells (e.g., by sonication or bead beating).

    • Add internal standards to the extraction mixture for accurate quantification.

    • Centrifuge the mixture to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto a HILIC column for separation of the polar MEP pathway intermediates.

    • Use a gradient of aqueous and organic mobile phases to elute the compounds.

    • Detect the eluting metabolites using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • For each metabolite, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.

  • Data Analysis:

    • Integrate the peak areas for each metabolite and its corresponding internal standard.

    • Create a calibration curve using known concentrations of authentic standards.

    • Calculate the concentration of each metabolite in the original sample based on the peak area ratio to the internal standard and the calibration curve.

Signaling Pathways and Experimental Workflows

The Non-Mevalonate (MEP) Pathway

This diagram illustrates the enzymatic steps of the non-mevalonate pathway, starting from the precursors pyruvate and glyceraldehyde 3-phosphate and leading to the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde 3-Phosphate GAP->DXS DXP 1-Deoxy-D-xylulose 5-Phosphate (DXP) DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol 4-Phosphate (MEP) IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol IspE IspE CDP_ME->IspE CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspG IspG MEcPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but- 2-enyl pyrophosphate IspH IspH HMBPP->IspH IPP Isopentenyl Diphosphate (IPP) Idi Idi IPP->Idi DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->Idi DXS->DXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMBPP IspH->IPP IspH->DMAPP

Caption: The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.

Allosteric Feedback Regulation of DXP Synthase (DXS)

This diagram illustrates the mechanism of allosteric feedback inhibition of DXP synthase (DXS) by the end-products of the MEP pathway, IPP and DMAPP. The binding of these inhibitors promotes the dissociation of the active DXS dimer into inactive monomers.

DXS_Regulation cluster_inhibition Feedback Inhibition DXS_Dimer Active DXS Dimer DXS_Monomer Inactive DXS Monomer DXS_Dimer->DXS_Monomer Dissociation DXP DXP DXS_Dimer->DXP Catalyzes reaction DXS_Monomer->DXS_Dimer Association No Reaction Inhibition of DXP Synthesis IPP_DMAPP IPP / DMAPP (End Products) IPP_DMAPP->DXS_Dimer Binds to allosteric site Substrates Pyruvate + GAP Substrates->DXS_Dimer Binds to active site

Caption: Allosteric Feedback Inhibition of DXP Synthase by IPP and DMAPP.

Experimental Workflow for LC-MS/MS-based Metabolite Quantification

This flowchart outlines the key steps involved in the quantification of MEP pathway intermediates from biological samples using LC-MS/MS, from sample preparation to data analysis.

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Quenching Metabolic Quenching (e.g., Cold Methanol) Sample->Quenching Extraction Metabolite Extraction (with Internal Standards) Quenching->Extraction LC_Separation LC Separation (HILIC Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis Results Metabolite Concentrations Data_Analysis->Results

Caption: Workflow for LC-MS/MS-based Quantification of MEP Pathway Intermediates.

References

The Potential Anti-Inflammatory Properties of 5-Deoxy-D-xylose and Related Deoxy Sugars: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: Scientific inquiry into the immunomodulatory effects of rare sugars is a rapidly evolving field. This technical guide addresses the potential anti-inflammatory properties of 5-Deoxy-D-xylose. Direct research on this specific molecule is currently limited. Therefore, this document provides a comprehensive overview of the known anti-inflammatory mechanisms of structurally related and more extensively studied deoxy sugars, namely D-xylose and 2-Deoxy-D-glucose (2-DG). The data and pathways presented for these analogs serve as a foundational framework to inform and guide future research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a monosaccharide, a derivative of the pentose sugar D-xylose. It is a naturally occurring metabolite found in bodily fluids as a byproduct of L-arabinose metabolism.[1][2] While detailed studies on its specific bioactivities are sparse, preliminary information suggests it may possess anti-inflammatory effects, potentially through the inhibition of neopterin production.[1][2] Neopterin is a marker of cellular immune activation, and its inhibition points toward a possible role for this compound in modulating inflammatory pathways. Given the lack of extensive direct evidence, this guide will extrapolate potential mechanisms of action from its parent compound, D-xylose, and the well-researched glycolytic inhibitor, 2-Deoxy-D-glucose.

Anti-Inflammatory Mechanisms of Related Deoxy Sugars

The anti-inflammatory properties of sugars like D-xylose and 2-DG are multifaceted, primarily involving the modulation of cellular metabolism, which in turn impacts immune cell function and signaling.

D-xylose and its Derivatives

D-xylose is a key component of glycosaminoglycans (GAGs), which are critical for maintaining the integrity of the extracellular matrix.[3] Chronic inflammation is often associated with the degradation of GAGs.[3] By promoting GAG biosynthesis, D-xylose may contribute to tissue repair and the resolution of inflammation.[3]

Furthermore, derivatives of D-xylose, such as Xylitol and Xylooligosaccharides (XOS), have demonstrated more direct anti-inflammatory effects.

  • Xylitol: Has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines TNF-α and IL-1β in macrophages. This effect is mediated through the suppression of the NF-κB signaling pathway.[4]

  • Xylooligosaccharides (XOS): Composed of D-xylose units, XOS have been found to reduce the production of proinflammatory cytokines by LPS-stimulated immune cells, suggesting an interaction with Toll-like receptor 4 (TLR4) signaling.[5][6]

2-Deoxy-D-glucose (2-DG)

2-DG is a potent inhibitor of glycolysis. By mimicking glucose, it enters cells and is phosphorylated by hexokinase, but the resulting 2-DG-6-phosphate cannot be further metabolized, leading to the shutdown of the glycolytic pathway.[7] This has profound implications for inflammatory responses:

  • Inhibition of Pro-inflammatory Cytokine Signaling: 2-DG can induce the deglycosylation of receptors for pro-inflammatory cytokines like IL-6.[8][9] This structural change impairs the binding of the cytokine to its receptor, thereby reducing downstream signaling and cellular response.[8]

  • Modulation of Immune Cell Activation and Polarization: Aerobic glycolysis is essential for the activation and function of many immune cells. By inhibiting this pathway, 2-DG can suppress early T-cell activation and the production of cytokines such as TNF-α and IFN-γ.[10] It has also been shown to inhibit the polarization of macrophages towards the anti-inflammatory M2 phenotype, which can be relevant in the context of tumor microenvironments.[7][11]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data for D-xylose derivatives and 2-Deoxy-D-glucose. No direct quantitative data for this compound is currently available in the reviewed literature.

Table 1: Effects of Xylitol on Pro-inflammatory Cytokine Expression

Compound Cell Line Stimulant Cytokine Measured Effect Reference

| Xylitol | RAW 264.7 | P. gingivalis LPS | TNF-α, IL-1β | Dose-dependent inhibition of gene expression and protein synthesis |[4] |

Table 2: Effects of 2-Deoxy-D-glucose on Cytokine Signaling and Production

Compound Model System Key Effect Quantitative Detail Reference
2-DG Mouse Embryonic Fibroblasts Inhibition of IL-6 Signaling Molecular weight change of gp130 receptor observed at concentrations as low as 1 mM [8]
2-DG Human T-cells Suppression of Cytokine Secretion Significant reduction in TNF-α and IFN-γ secretion post CD3/CD28 activation [10]

| 2-DG | Human Dendritic Cells | Modulation of Cytokine mRNA | Altered expression of IL-23 and IL-10 mRNA in stimulated cells |[12] |

Signaling Pathways and Visualizations

The anti-inflammatory effects of deoxy sugars can be visualized through their impact on key signaling pathways. The NF-κB pathway is central to inflammatory responses, while the mechanism of 2-DG highlights the importance of metabolic control over immune function.

Proposed Inhibition of NF-κB Pathway by D-xylose Derivatives

The NF-κB transcription factor is a master regulator of inflammatory gene expression. In an inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to TLR4, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for cytokines like TNF-α and IL-1β. Xylitol has been shown to inhibit this process.[4]

NFkB_Pathway_Inhibition cluster_stimulus Extracellular cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB IkB->Inhibition degradation NFkB NF-κB DNA DNA NFkB->DNA translocates & activates transcription NFkB_IkB->IkB releases NFkB_IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines leads to Xylitol Xylitol (D-xylose derivative) Xylitol->IKK inhibits

Proposed NF-κB pathway inhibition by D-xylose derivatives.
Mechanism of 2-Deoxy-D-glucose in Suppressing Cytokine Signaling

2-DG acts upstream of inflammatory signaling by directly impacting the structural integrity of cytokine receptors through the inhibition of N-linked glycosylation. This prevents the initiation of the signaling cascade.

TwoDG_Mechanism cluster_process Cellular Processes cluster_signaling Cytokine Signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis fuels Glycosylation Glycosylation Glycolysis->Glycosylation provides precursors for Receptor Functional Cytokine Receptor (Glycosylated) Glycosylation->Receptor modifies ImpairedReceptor Impaired Cytokine Receptor (Deglycosylated) Response Inflammatory Response Receptor->Response activates Two_DG 2-Deoxy-D-glucose (2-DG) Two_DG->Glycolysis inhibits Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine->Receptor binds to Cytokine->ImpairedReceptor binding impaired

Mechanism of 2-DG-mediated inhibition of cytokine signaling.

Key Experimental Protocols

Detailed protocols for assessing the anti-inflammatory effects of deoxy sugars can be adapted from standard cellular immunology assays.

In Vitro Macrophage Stimulation Assay

This protocol is designed to assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in a macrophage cell line.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound (or other test compounds) in sterile PBS or cell culture medium.

    • Pre-treat the adherent macrophages with varying concentrations of the test compound for 1-2 hours. Include a vehicle-only control.

  • Inflammatory Stimulation:

    • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) from P. gingivalis or E. coli (final concentration 100 ng/mL - 1 µg/mL), for a predetermined time (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • Quantification of Cytokines:

    • Collect the cell culture supernatants.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value if a dose-response relationship is observed.

Experimental_Workflow start Seed RAW 264.7 Cells pretreat Pre-treat with This compound (or control) start->pretreat 24h stimulate Stimulate with LPS pretreat->stimulate 1-2h collect Collect Supernatant stimulate->collect 6-24h elisa Quantify Cytokines (ELISA) collect->elisa end Data Analysis (% Inhibition, IC50) elisa->end

Workflow for in vitro macrophage stimulation assay.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory properties of this compound is still emerging, the extensive research on related deoxy sugars provides a strong rationale for its investigation. The mechanisms employed by D-xylose derivatives and 2-Deoxy-D-glucose, including the modulation of the NF-κB pathway and the inhibition of glycolysis-dependent cytokine receptor function, represent plausible avenues through which this compound may exert immunomodulatory effects.

Future research should prioritize:

  • In vitro screening: Utilizing the experimental protocol outlined above to directly assess the impact of this compound on cytokine production in various immune cell types (macrophages, dendritic cells, T-cells).

  • Mechanism of Action Studies: Investigating the effect of this compound on key inflammatory signaling pathways (NF-κB, MAPKs) and cellular metabolism (glycolysis, pentose phosphate pathway).

  • In vivo Models: If in vitro efficacy is established, progressing to animal models of inflammatory diseases (e.g., LPS-induced endotoxemia, colitis) to evaluate in vivo therapeutic potential.

By building on the knowledge from related compounds, the scientific community can efficiently unlock the potential of this compound as a novel agent in the management of inflammatory conditions.

References

Methodological & Application

Analytical Methods for the Detection of 5-Deoxy-D-xylose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 5-Deoxy-D-xylose. Given the limited availability of validated methods specifically for this compound, this guide includes protocols adapted from established methods for similar analytes, such as other deoxy sugars and pentoses. These methods are intended to serve as a strong starting point for the development and validation of assays for this compound in various matrices.

Introduction to this compound

This compound is a monosaccharide that plays a role in various biological processes and is a subject of interest in drug development and metabolic studies. Accurate and sensitive detection methods are crucial for understanding its pharmacokinetics, pharmacodynamics, and role in biological systems. This document outlines chromatographic and colorimetric methods for its quantification.

Application Note 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Overview: This method provides a highly sensitive and selective approach for the quantification of this compound in biological fluids. The protocol is adapted from a method for the analysis of a similar compound, 5-deoxy-D-ribose. A C18 reverse-phase column is used for separation, followed by detection using a tandem mass spectrometer in negative electrospray ionization (ESI) mode.

Experimental Protocol:

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an HPLC vial for analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 3.0 × 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 20% B

    • 10-12 min: Hold at 20% B

    • 12.1-15 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z) for this compound [M-H]⁻: To be determined by direct infusion of a standard.

    • Product Ions (m/z): To be determined by fragmentation of the precursor ion.

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Workflow for HPLC-MS/MS Analysis of this compound

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (ESI-, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for HPLC-MS/MS analysis.

Application Note 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Overview: GC-MS offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. For non-volatile sugars like this compound, a derivatization step is necessary to increase their volatility. This protocol is based on general methods for sugar analysis by GC-MS.

Experimental Protocol:

1. Sample Preparation and Derivatization:

  • Prepare an aqueous solution of the sample or a dried extract.

  • To 100 µL of the sample, add an internal standard.

  • Lyophilize the sample to complete dryness.

  • Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine. Incubate at 90°C for 30 minutes.

  • Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes.

  • Cool to room temperature and inject into the GC-MS.

2. GC-MS Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Scan Mode: Full scan (m/z 50-600) for qualitative analysis and identification of characteristic ions.

  • Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions of the derivatized this compound.

Workflow for GC-MS Analysis of this compound

GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample Lyophilization Lyophilization Sample->Lyophilization Oximation Oximation Lyophilization->Oximation Silylation Silylation Oximation->Silylation GC GC Separation Silylation->GC MS MS Detection (EI) GC->MS Quantification Quantification (SIM) MS->Quantification

Caption: Workflow for GC-MS analysis.

Application Note 3: Colorimetric Assay for Pentoses (Bial's Test)

Overview: This is a general, non-specific colorimetric method for the detection of pentoses.[1] It can be used for screening purposes but will not differentiate this compound from other pentoses. The reaction is based on the formation of furfural from pentoses in the presence of acid and heat, which then reacts with orcinol to produce a colored compound.

Experimental Protocol:

1. Reagent Preparation (Bial's Reagent):

  • Dissolve 300 mg of orcinol in 100 mL of concentrated hydrochloric acid.

  • Add 0.25 mL of a 10% ferric chloride solution.

  • Store in a dark bottle.

2. Assay Procedure:

  • To 1 mL of the sample solution, add 2 mL of Bial's reagent.

  • Mix well and heat in a boiling water bath for 5-10 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 670 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of a pentose standard (e.g., D-xylose).

Logical Relationship for Colorimetric Assay

Colorimetric_Assay Pentose Pentose (e.g., this compound) Acid_Heat Acid (HCl) + Heat Pentose->Acid_Heat Furfural Furfural Derivative Acid_Heat->Furfural Orcinol Orcinol + FeCl3 Furfural->Orcinol Colored_Complex Colored Complex (Absorbance at 670 nm) Orcinol->Colored_Complex

Caption: Principle of the Bial's test for pentoses.

Quantitative Data Summary

The following table summarizes expected performance characteristics for the described methods. Note that for this compound, these values are estimates based on similar analytes and would require experimental validation.

Analytical MethodAnalyteLimit of Detection (LOD) (estimated)Limit of Quantitation (LOQ) (estimated)Linearity Range (estimated)
HPLC-MS/MS This compound0.1 - 1 ng/mL0.5 - 5 ng/mL1 - 1000 ng/mL
GC-MS (SIM mode) Derivatized this compound0.5 - 5 ng/mL2 - 20 ng/mL10 - 2000 ng/mL
Colorimetric Assay Pentoses~10 µg/mL~30 µg/mL10 - 100 µg/mL

Conclusion

The detection and quantification of this compound can be achieved through advanced analytical techniques such as HPLC-MS/MS and GC-MS, which offer high sensitivity and specificity. While specific validated methods for this compound are not widely published, the protocols provided here, adapted from well-established methods for similar sugars, offer a robust starting point for researchers. For less specific screening purposes, traditional colorimetric assays can be employed. It is imperative that any adapted method undergoes rigorous validation to ensure its accuracy, precision, and reliability for the intended application.

References

Application Note: HPLC Methods for the Separation of 5-Deoxy-D-xylose Anomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the separation of 5-Deoxy-D-xylose anomers using High-Performance Liquid Chromatography (HPLC). Due to the structural similarity of this compound to other pentoses, such as D-xylose, established methods for these related compounds serve as a strong foundation for method development. This application note outlines three primary HPLC approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), High-Performance Anion-Exchange Chromatography (HPAE), and Ligand-Exchange Chromatography. Detailed experimental protocols, considerations for method optimization, and data presentation guidelines are provided to assist researchers in achieving successful anomeric separation.

Introduction

This compound is a deoxy sugar of significant interest in various fields, including glycobiology and drug development. Like many reducing sugars, this compound exists in solution as an equilibrium mixture of α and β anomers. The ability to separate and quantify these anomers is crucial for understanding its biological activity, reaction mechanisms, and for quality control in synthetic processes. The primary challenge in the HPLC separation of sugar anomers is the phenomenon of mutarotation, where the anomers interconvert in solution. The rate of this interconversion relative to the chromatographic separation time dictates the appearance of the chromatogram, which can range from a single sharp peak to two distinct peaks with or without a connecting plateau.[1][2] This application note details several HPLC methods that can be adapted for the successful separation of this compound anomers.

Data Presentation: Reference Methods for Pentose Anomer Separation

The following table summarizes quantitative data from established methods for the separation of D-xylose anomers, which can be used as a starting point for the method development of this compound.

ParameterHILIC MethodHPAE-PAD MethodLigand-Exchange Method
Stationary Phase Cysteine-basedPolystyrene-divinylbenzene with quaternary ammonium groupsPolystyrene-divinylbenzene with Ca2+ counter-ion
Column Example VSG_HD-1-Photo-CysCarboPac seriesBio-Rad Aminex HPX-87C
Mobile Phase Acetonitrile/Water (e.g., 85:15 v/v)NaOH solution (e.g., 20 mM)[3]Ultrapure Water
Flow Rate 1.0 mL/min1.0 mL/min[3]0.6 mL/min
Temperature 5-25°C (lower temperature enhances separation)[1][2]Ambient or controlledLow temperature (e.g., 1.5°C) is critical for separation[4]
Detector ELSD, CAD, or MSPulsed Amperometric Detector (PAD)Refractive Index (RI)
Analyte D-xyloseD-xylose and other aldopentosesD-xylose and other monosaccharides

Experimental Protocols

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a robust technique for separating highly polar compounds like sugars.[1] Amide or amino-bonded stationary phases are commonly employed for sugar analysis.[1] A novel cysteine-based stationary phase has demonstrated excellent performance in resolving D-xylose anomers.[1][2]

Protocol:

  • Column: Cysteine-based, Amide, or Amino HILIC column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (85:15 v/v). The ratio can be optimized to achieve desired retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintain a low temperature (e.g., 5°C, 15°C, or 25°C) to slow the rate of mutarotation and facilitate anomeric separation.[1][2] Higher temperatures can be used to intentionally merge the anomer peaks into a single peak.[1][5]

  • Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), as sugars lack a strong UV chromophore.[1]

  • Sample Preparation: Dissolve this compound in the mobile phase at a suitable concentration (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter.

  • Injection Volume: 5-10 µL.

Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and selective method for carbohydrate analysis that does not require derivatization.[3] Under high pH conditions, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation on a strong anion-exchange column.[3]

Protocol:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

  • Mobile Phase: An aqueous solution of sodium hydroxide (e.g., 20 mM NaOH). The concentration of NaOH can be optimized to achieve the desired separation.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Typically performed at ambient temperature.

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • Sample Preparation: Dissolve this compound in ultrapure water to the desired concentration and filter.

  • Injection Volume: 10-25 µL.

Method 3: Ligand-Exchange Chromatography

Ligand-exchange chromatography using columns packed with a sulfonated polystyrene-divinylbenzene resin in the calcium (Ca2+) form is effective for separating sugar anomers.[4] The separation mechanism involves the interaction of the sugar hydroxyl groups with the metal counter-ion.

Protocol:

  • Column: A ligand-exchange column with a calcium counter-ion (e.g., Bio-Rad Aminex HPX-87C).

  • Mobile Phase: Degassed, ultrapure water.

  • Flow Rate: 0.5-0.6 mL/min.

  • Column Temperature: A low column temperature (e.g., 1.5°C) is crucial for resolving the anomers by minimizing on-column mutarotation.[4]

  • Detector: Refractive Index (RI) detector. The temperature of the detector should be carefully controlled.

  • Sample Preparation: Dissolve this compound in ultrapure water and filter.

  • Injection Volume: 10-20 µL.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the HPLC separation of this compound anomers.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Mobile Phase or Water) Sample->Dissolve Filter Filter through 0.22 µm filter Dissolve->Filter Injector Injector Filter->Injector Inject Column HPLC Column (HILIC, HPAE, or Ligand-Exchange) Injector->Column Detector Detector (ELSD, PAD, or RI) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantify Peak Integration and Quantification Chromatogram->Quantify

Caption: General experimental workflow for HPLC analysis of this compound.

cluster_HILIC_opt HILIC Optimization cluster_HPAE_opt HPAE Optimization cluster_Ligand_opt Ligand-Exchange Optimization Start Goal: Separate this compound Anomers Method_Selection Select HPLC Mode Start->Method_Selection HILIC HILIC Method_Selection->HILIC Polarity-based HPAE HPAE-PAD Method_Selection->HPAE High Sensitivity Ligand_Exchange Ligand-Exchange Method_Selection->Ligand_Exchange Aqueous Mobile Phase HILIC_Temp Adjust Temperature (Low T for separation) HILIC->HILIC_Temp HPAE_NaOH Optimize [NaOH] HPAE->HPAE_NaOH Ligand_Temp Maintain very low Temperature Ligand_Exchange->Ligand_Temp HILIC_Mobile_Phase Vary Acetonitrile/Water Ratio HILIC_Temp->HILIC_Mobile_Phase Evaluation Evaluate Resolution and Peak Shape HILIC_Mobile_Phase->Evaluation HPAE_NaOH->Evaluation Ligand_Temp->Evaluation Success Method Successful Evaluation->Success Resolution > 1.5 Failure Re-evaluate Method Choice Evaluation->Failure Resolution < 1.5 Failure->Method_Selection

Caption: Decision tree for HPLC method development for anomer separation.

References

Application Notes and Protocols for the Chemical Synthesis of 5-Deoxy-D-xylose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 5-Deoxy-D-xylose, a modified monosaccharide of interest in various biochemical studies. The following sections detail the synthetic pathway starting from D-xylose, including quantitative data for each step, comprehensive experimental procedures, and graphical representations of the workflow and chemical transformations.

Introduction

This compound is a deoxy sugar, a class of carbohydrates where a hydroxyl group has been replaced by a hydrogen atom. Deoxy sugars are components of various natural products and can serve as important synthetic intermediates and biological probes. The protocol outlined below describes a multi-step synthesis starting from the readily available monosaccharide D-xylose. The key transformations involve the protection of hydroxyl groups, selective tosylation of the primary hydroxyl group, reduction to the deoxy form, and subsequent deprotection to yield the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound, starting from D-xylose. The yields are reported for each key transformation in the synthetic sequence.

StepReactionStarting MaterialProductYield (%)
1aAcetalationD-xylose1,2-O-isopropylidene-α-D-xylofuranose87
1bSelective Tosylation1,2-O-isopropylidene-α-D-xylofuranose1,2-O-isopropylidene-5-O-tosyl-α-D-xylofuranose92
1cReduction1,2-O-isopropylidene-5-O-tosyl-α-D-xylofuranose5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose95
1dBenzoylation5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose3-O-benzoyl-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose98
1eAcetolysis3-O-benzoyl-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose1,2-di-O-acetyl-3-O-benzoyl-5-deoxy-D-xylofuranose78
1iDeprotection1,2-di-O-acetyl-3-O-benzoyl-5-deoxy-D-xylofuranose(not specified as direct precursor in cited text)82 (for a related final deprotection step)

Note: The final deprotection step to yield this compound from an intermediate like 1,2-di-O-acetyl-3-O-benzoyl-5-deoxy-D-xylofuranose would typically involve hydrolysis, though the specific yield for this exact transformation is not provided in the primary source document. The yield of 82% is for a similar deprotection in the synthesis of a nucleoside analog.

Experimental Protocols

The following protocols are based on a reported synthesis of a this compound derivative, providing a pathway to the core structure.

Step 1a: Synthesis of 1,2-O-isopropylidene-α-D-xylofuranose
  • D-xylose is subjected to sulfuric acid-catalyzed acetalation in acetone at 0 °C for 3 hours.

  • This is followed by partial hydrolysis with aqueous sodium carbonate (5%) for 30 minutes, added directly to the crude acetalation mixture in a one-pot procedure.

  • The resulting crystalline 1,2-O-isopropylidene-α-D-xylofuranose is isolated with an 87% yield.[1]

Step 1b: Synthesis of 1,2-O-isopropylidene-5-O-tosyl-α-D-xylofuranose
  • The 5-OH group of 1,2-O-isopropylidene-α-D-xylofuranose is selectively tosylated using p-toluenesulfonyl chloride (1.1 equivalents) and triethylamine in tetrahydrofuran (THF).

  • The reaction is carried out at 0 °C and left overnight.

  • The monotosylate product is obtained in a 92% yield.[1]

Step 1c: Synthesis of 5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose
  • The monotosylate from the previous step is refluxed with lithium aluminum hydride (LiAlH4, 0.5 equivalents) in THF for 6 hours.

  • This reduction step removes the tosyl group and the oxygen at the 5-position, yielding the 5-deoxy product.

  • 5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose is isolated in a 95% yield.[1]

Step 1d: Synthesis of 3-O-benzoyl-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose
  • To a solution of 5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose (9 g, 51.7 mmol) in anhydrous pyridine (100 mL) at 0 °C, benzoyl chloride (8.71 g, 62 mmol) is added slowly.

  • The solution is stirred for 2 hours at room temperature.

  • The reaction is quenched with ethanol (0.5 mL) and evaporated to dryness.

  • The residue is dissolved in dichloromethane (DCM, 300 mL), washed with water, saturated sodium bicarbonate, and brine, then dried with anhydrous sodium sulfate.

  • After filtration and evaporation, the product is obtained in 98% yield.[1]

Step 1e: Synthesis of 1,2-di-O-acetyl-3-O-benzoyl-5-deoxy-D-xylofuranose
  • 3-O-benzoyl-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose (7.15 g, 25.7 mmol) is dissolved in acetic acid (130 mL) and acetic anhydride (150 mL).

  • Concentrated sulfuric acid (7.5 mL) is added dropwise, and the solution is stirred at room temperature for 26 hours.

  • The solution is poured into water (500 mL) and extracted with DCM.

  • The combined organic layer is washed with water, saturated sodium bicarbonate, and brine, then dried with anhydrous sodium sulfate.

  • Evaporation of the solvent yields the product as an anomeric mixture in 78% yield.[1]

Final Deprotection to this compound

A general procedure for the final deprotection would involve the hydrolysis of the acetyl and benzoyl protecting groups. A typical method would be treatment with a base such as sodium methoxide in methanol, followed by neutralization. For a similar deprotection step in the synthesis of a nucleoside analog, a saturated solution of ammonia in methanol was used at 130 °C for 12 hours, yielding the final product in 82% yield.[1]

Visualizations

Experimental Workflow for the Synthesis of a this compound Intermediate

G cluster_start Starting Material cluster_protection Protection & Functionalization cluster_deoxy Deoxygenation cluster_intermediate_protection Intermediate Protection cluster_final Final Product (Intermediate) D_xylose D-xylose acetalation Acetalation (Acetone, H₂SO₄) D_xylose->acetalation Step 1a tosylation Selective Tosylation (TsCl, Et₃N, THF) acetalation->tosylation Step 1b reduction Reduction (LiAlH₄, THF) tosylation->reduction Step 1c benzoylation Benzoylation (BzCl, Pyridine) reduction->benzoylation Step 1d acetolysis Acetolysis (AcOH, Ac₂O, H₂SO₄) benzoylation->acetolysis Step 1e final_intermediate 1,2-di-O-acetyl-3-O-benzoyl- 5-deoxy-D-xylofuranose acetolysis->final_intermediate

Caption: Experimental workflow for the synthesis of a protected this compound intermediate.

Chemical Transformation Pathway

G A D-xylose B 1,2-O-isopropylidene- α-D-xylofuranose A->B Acetalation C 1,2-O-isopropylidene- 5-O-tosyl-α-D-xylofuranose B->C Tosylation D 5-deoxy-1,2-O-isopropylidene- α-D-xylofuranose C->D Reduction E 3-O-benzoyl-5-deoxy- 1,2-O-isopropylidene- α-D-xylofuranose D->E Benzoylation F 1,2-di-O-acetyl-3-O-benzoyl- 5-deoxy-D-xylofuranose E->F Acetolysis G This compound F->G Deprotection

Caption: Chemical transformation pathway for the synthesis of this compound from D-xylose.

References

Application Notes and Protocols for Utilizing 5-Deoxy-D-xylose in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-D-xylose is a deoxy sugar, a derivative of the pentose D-xylose. While the enzymatic processing of D-xylose and its phosphorylated forms is well-documented, the use of this compound as a substrate in enzymatic assays is a less explored area. This document provides a guide for researchers interested in investigating the enzymatic conversion of this compound. Given the limited direct literature on this specific substrate, this guide presents putative enzymatic pathways and generalized protocols based on enzymes known for their broad substrate specificity, particularly towards other deoxy sugars. These proposed methods will require experimental validation.

Enzymes with promiscuous substrate recognition, such as certain isomerases and epimerases, are promising candidates for acting on this compound. The structural similarity of this compound to other known substrates of these enzymes suggests potential for enzymatic conversion. These application notes provide a starting point for screening candidate enzymes and developing robust assay protocols.

Putative Enzymatic Pathways

Based on known metabolic pathways for D-xylose and other deoxy sugars, a putative metabolic pathway for this compound can be proposed. This hypothetical pathway could involve enzymes from the pentose phosphate pathway or other related metabolic routes.

A potential initial step in the metabolism of this compound could be its isomerization to 5-Deoxy-D-xylulose. This reaction could be catalyzed by an isomerase with broad substrate specificity.

Putative_Metabolic_Pathway cluster_pathway Putative Metabolic Pathway for this compound S1 This compound P1 5-Deoxy-D-xylulose S1->P1 Isomerase (e.g., D-xylose Isomerase, L-fucose Isomerase) P2 5-Deoxy-D-xylulose-1-phosphate P1->P2 Kinase (e.g., Xylulokinase) P3 Further Metabolism P2->P3

Caption: A putative metabolic pathway for this compound.

Candidate Enzymes and Assay Principles

Enzymes that are known to act on a wide range of sugar substrates are the primary candidates for utilizing this compound.

D-tagatose 3-epimerase (DTEase)

D-tagatose 3-epimerases (EC 5.1.3.31) are known to catalyze the epimerization of various ketoses and have been shown to act on deoxy sugars.[1] While specific data for this compound is unavailable, its structural similarity to other substrates makes DTEase a strong candidate.

Assay Principle: The assay would involve incubating this compound with DTEase and detecting the formation of the epimerized product, likely 5-Deoxy-L-ribulose. Product detection could be achieved using High-Performance Liquid Chromatography (HPLC) or coupled enzymatic assays.

L-fucose Isomerase

L-fucose isomerase (EC 5.3.1.25) exhibits broad substrate specificity, acting on L-fucose, D-arabinose, and other sugars.[2][3] Its ability to recognize different sugar configurations makes it a candidate for isomerizing this compound to 5-Deoxy-D-xylulose.

Assay Principle: The isomerization of this compound to 5-Deoxy-D-xylulose can be monitored by measuring the decrease in the substrate or the formation of the product. The cysteine-carbazole colorimetric method can be used to quantify ketoses like 5-Deoxy-D-xylulose.

D-xylose Isomerase

D-xylose isomerase (EC 5.3.1.5) catalyzes the interconversion of D-xylose and D-xylulose and is known to have some activity on other sugars.[4][5] Investigating its activity on this compound is a logical starting point.

Assay Principle: Similar to the L-fucose isomerase assay, the formation of the ketose product, 5-Deoxy-D-xylulose, can be quantified using the cysteine-carbazole method or by HPLC.

Experimental Protocols

The following are generalized protocols that can be adapted for screening and characterizing the activity of candidate enzymes with this compound.

Protocol 1: Screening of Candidate Enzymes by HPLC

This protocol is designed for the initial screening of enzymes to identify if they can convert this compound.

Materials:

  • This compound

  • Candidate enzymes (e.g., D-tagatose 3-epimerase, L-fucose isomerase, D-xylose isomerase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM MnCl2)

  • HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87H)

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM) in the reaction buffer.

  • Set up the enzymatic reaction in a microcentrifuge tube:

    • 50 µL of 100 mM this compound

    • 440 µL of reaction buffer

    • 10 µL of enzyme solution (concentration to be optimized)

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 1, 2, 4, and 24 hours).

  • Take samples at different time points and stop the reaction by heat inactivation (e.g., 100°C for 5 minutes) or by adding a quenching agent (e.g., 0.1 M HCl).

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to detect the depletion of the substrate and the appearance of a new product peak.

  • A control reaction without the enzyme should be run in parallel.

Data Presentation:

EnzymeIncubation Time (h)Substrate Peak AreaProduct Peak Area% Conversion
D-tagatose 3-epimerase1
2
4
24
L-fucose Isomerase1
2
4
24
D-xylose Isomerase1
2
4
24
No Enzyme Control24
Protocol 2: Quantitative Assay for Isomerase Activity (Cysteine-Carbazole Method)

This protocol is suitable for quantifying the formation of the ketose product (5-Deoxy-D-xylulose) from the aldose substrate (this compound).

Materials:

  • This compound

  • Active isomerase (identified from screening)

  • Reaction buffer

  • 70% (v/v) Sulfuric acid

  • 1.5% (w/v) Cysteine hydrochloride solution (freshly prepared)

  • 0.12% (w/v) Carbazole in absolute ethanol

Procedure:

  • Perform the enzymatic reaction as described in Protocol 1.

  • At desired time points, take aliquots of the reaction mixture and stop the reaction.

  • To 100 µL of the reaction sample, add 600 µL of 70% sulfuric acid and mix well.

  • Add 20 µL of 1.5% cysteine hydrochloride solution and mix.

  • Add 20 µL of 0.12% carbazole solution and mix thoroughly.

  • Incubate at room temperature for 30 minutes for color development.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of a ketose (e.g., D-fructose or, if available, 5-Deoxy-D-xylulose).

Data Presentation:

Substrate Concentration (mM)Initial Velocity (µmol/min)
[S1]V1
[S2]V2
[S3]V3
[S4]V4
[S5]V5

From this data, kinetic parameters such as Km and Vmax can be determined using a Michaelis-Menten plot.

Experimental Workflow Visualization

The overall workflow for investigating the enzymatic conversion of this compound can be visualized as follows:

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Enzymatic Assays Start Start: Hypothesis Enzymes with broad substrate specificity may act on this compound Step1 Selection of Candidate Enzymes (e.g., DTEase, L-fucose isomerase, D-xylose isomerase) Start->Step1 Step2 Protocol 1: Initial Screening by HPLC - Incubate substrate with enzyme - Monitor substrate depletion and product formation Step1->Step2 Decision1 Is there evidence of conversion? Step2->Decision1 Step3 Protocol 2: Quantitative Assay (e.g., Cysteine-Carbazole method) - Determine reaction kinetics Decision1->Step3 Yes No_Conversion No Conversion Detected: - Select other candidate enzymes - Modify reaction conditions Decision1->No_Conversion No Step4 Data Analysis - Calculate Km and Vmax - Characterize enzyme activity Step3->Step4 End Conclusion: Identification of active enzyme and optimized assay conditions Step4->End No_Conversion->Step1

Caption: A workflow for screening and characterizing enzymes acting on this compound.

Conclusion

The application of this compound as a substrate in enzymatic assays represents an exciting area for research and development. While direct evidence for its enzymatic conversion is currently scarce, the protocols and candidate enzymes outlined in this document provide a solid foundation for initiating such investigations. The broad substrate specificity of enzymes like D-tagatose 3-epimerase and L-fucose isomerase makes them highly promising for further study. Successful identification and characterization of enzymes that act on this compound could open new avenues in biocatalysis, metabolic engineering, and the development of novel therapeutics. Researchers are encouraged to use these notes as a guide and to rigorously validate their findings through careful experimentation.

References

Application Notes and Protocols: 5-Deoxy-D-xylose as a Tracer in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial investigations into the use of "5-Deoxy-D-xylose" as a tracer in metabolic flux analysis (MFA) have revealed a significant lack of available information and established protocols. This suggests that this compound is not a commonly utilized tracer for this purpose. However, the broader field of metabolic analysis frequently employs isotopically labeled sugars to trace metabolic pathways.

Therefore, this document will focus on the principles and applications of a closely related and well-established tracer: isotopically labeled D-xylose (e.g., ¹³C-D-xylose) . The methodologies and data presented here for labeled D-xylose serve as a robust framework for researchers interested in xylose metabolism and can be adapted for the investigation of other novel sugar tracers.

Introduction to D-Xylose Tracers in Metabolic Flux Analysis

D-xylose, a five-carbon aldose sugar, is a major component of lignocellulosic biomass. Understanding its metabolic fate in various organisms is crucial for advancements in biofuel production, biochemical synthesis, and understanding certain metabolic diseases. Metabolic Flux Analysis (MFA) using isotopically labeled tracers, such as ¹³C-D-xylose, is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.

By introducing a labeled substrate and tracking the distribution of the isotope through various metabolic intermediates, researchers can elucidate the activity of different metabolic pathways. This provides a detailed snapshot of cellular metabolism that is not achievable with other techniques.

Key Applications:

  • Metabolic Engineering: Identifying bottlenecks in engineered metabolic pathways for the production of biofuels and biochemicals from xylose.

  • Drug Development: Studying the effects of drugs on cellular metabolism and identifying potential therapeutic targets.

  • Microbiology: Characterizing the metabolic diversity and adaptation of microorganisms that can utilize xylose.

  • Disease Research: Investigating metabolic dysregulation in diseases where pentose phosphate pathway (PPP) fluxes are altered.

Metabolic Pathways of D-Xylose

D-xylose is metabolized by different pathways in various organisms. The two primary pathways are the isomerase pathway found in prokaryotes and the oxidoreductase pathway present in eukaryotes.[1] Both pathways converge at the intermediate D-xylulose-5-phosphate, which then enters the central carbon metabolism via the pentose phosphate pathway (PPP).

There are also oxidative pathways, such as the Weimberg and Dahms pathways, that are found in some prokaryotes.[1]

Diagram of D-Xylose Metabolic Pathways

Xylose_Metabolism cluster_isomerase Isomerase Pathway (Prokaryotes) cluster_oxidoreductase Oxidoreductase Pathway (Eukaryotes) cluster_ppp Pentose Phosphate Pathway D-Xylose_iso D-Xylose D-Xylulose_iso D-Xylulose D-Xylose_iso->D-Xylulose_iso Xylose Isomerase D-Xylulose-5-P D-Xylulose-5-Phosphate D-Xylulose_iso->D-Xylulose-5-P Xylulokinase (ATP -> ADP) D-Xylose_ox D-Xylose Xylitol Xylitol D-Xylose_ox->Xylitol Xylose Reductase (NAD(P)H -> NAD(P)+) D-Xylulose_ox D-Xylulose Xylitol->D-Xylulose_ox Xylitol Dehydrogenase (NAD+ -> NADH) D-Xylulose_ox->D-Xylulose-5-P Xylulokinase (ATP -> ADP) PPP_Intermediates PPP Intermediates (e.g., Ribulose-5-P, Fructose-6-P) D-Xylulose-5-P->PPP_Intermediates

Caption: Metabolic pathways for D-xylose utilization.

Experimental Workflow for ¹³C-MFA

The general workflow for a metabolic flux analysis experiment using an isotopically labeled tracer like ¹³C-D-xylose involves several key steps, from experimental design to data analysis.

Diagram of ¹³C-MFA Experimental Workflow

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Tracer_Selection 1. Tracer Selection (e.g., [1,2-¹³C]D-xylose, [U-¹³C]D-xylose) Cell_Culture 2. Cell Culture with Labeled Substrate Tracer_Selection->Cell_Culture Metabolic_Quenching 3. Rapid Metabolic Quenching Cell_Culture->Metabolic_Quenching Metabolite_Extraction 4. Metabolite Extraction Metabolic_Quenching->Metabolite_Extraction MS_Analysis 5. Mass Spectrometry (GC-MS or LC-MS/MS) Metabolite_Extraction->MS_Analysis Data_Processing 6. Mass Isotopomer Distribution (MID) Analysis MS_Analysis->Data_Processing Flux_Estimation 7. Flux Estimation using Computational Modeling Data_Processing->Flux_Estimation Model_Validation 8. Statistical Analysis and Model Validation Flux_Estimation->Model_Validation

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

Detailed Experimental Protocols

The following protocols provide a general framework. Specific parameters should be optimized for the biological system under investigation.

Protocol 1: Cell Culture and Labeling
  • Cell Inoculation and Growth: Inoculate the desired microorganism or cell line into a defined minimal medium with a known concentration of the primary carbon source (e.g., glucose).

  • Tracer Introduction: Once the culture reaches a steady metabolic state (typically mid-exponential phase), introduce the ¹³C-labeled D-xylose. The choice of labeled xylose (e.g., [1,2-¹³C]D-xylose, [5-¹³C]D-xylose, or uniformly labeled [U-¹³C]D-xylose) will depend on the specific pathways of interest.[2][3]

  • Incubation: Continue the incubation under controlled conditions (temperature, pH, aeration) for a duration sufficient to achieve isotopic steady state in the intracellular metabolites.

  • Sampling: At predetermined time points, rapidly withdraw a known volume of the cell culture for quenching and metabolite extraction.

Protocol 2: Metabolite Quenching and Extraction
  • Quenching: Immediately quench all enzymatic activity by rapidly transferring the cell sample into a cold quenching solution (e.g., -20°C to -80°C methanol or a methanol/water mixture). This is a critical step to preserve the in vivo metabolic state.

  • Cell Lysis and Extraction: Lyse the cells (e.g., by sonication, bead beating, or freeze-thaw cycles) in the presence of a cold extraction solvent (e.g., a mixture of chloroform, methanol, and water) to separate polar metabolites, non-polar metabolites, and cell debris.

  • Sample Clarification: Centrifuge the extract at high speed and low temperature to pellet cell debris.

  • Drying: Collect the supernatant containing the metabolites and dry it under vacuum (e.g., using a speed vacuum concentrator).

Protocol 3: Mass Spectrometry Analysis
  • Derivatization (for GC-MS): Resuspend the dried metabolite extract in a derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase the volatility and thermal stability of the metabolites for gas chromatography.

  • Sample Injection: Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).

  • Data Acquisition: Acquire the mass spectra of the eluting metabolites. The mass spectrometer will detect the different mass isotopomers of each metabolite, which are molecules of the same compound that differ in the number of ¹³C atoms.

Data Presentation and Analysis

The raw mass spectrometry data is processed to determine the Mass Isotopomer Distribution (MID) for key metabolites. The MID is the fractional abundance of each mass isotopomer. This data is then used in computational models to estimate the intracellular metabolic fluxes.

Table 1: Example Mass Isotopomer Distribution Data
MetaboliteM+0M+1M+2M+3M+4M+5
Xylulose-5-Phosphate0.100.250.400.150.080.02
Ribose-5-Phosphate0.120.280.380.140.060.02
Sedoheptulose-7-Phosphate0.080.200.350.220.100.05
Pyruvate0.450.350.180.02--
Alanine0.480.330.170.02--

This is example data and will vary depending on the organism, conditions, and labeled tracer used.

Table 2: Example Metabolic Flux Ratios
Metabolic Flux RatioValue (Normalized to Xylose Uptake)
Glycolysis / Pentose Phosphate Pathway1.2
TCA Cycle / Anaplerotic Reactions2.5
Xylose Uptake Rate (mmol/gDW/h)3.5
Ethanol Production Rate (mmol/gDW/h)5.8
Biomass Production Rate (1/h)0.25

This is example data and will vary depending on the organism and experimental conditions.

Conclusion

While "this compound" does not appear to be a standard tracer for metabolic flux analysis, the use of isotopically labeled D-xylose provides a powerful and established method for elucidating the complexities of cellular metabolism. The protocols and frameworks outlined in these application notes offer a comprehensive guide for researchers to design and execute robust MFA experiments to advance their research in metabolic engineering, drug development, and fundamental biology. The continued development of novel tracers and analytical techniques will further enhance our ability to understand and manipulate cellular metabolic networks.

References

The Untapped Potential of 5-Deoxy-D-xylose in Glycobiology Research: A Look at Related Compounds and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

While direct applications of 5-Deoxy-D-xylose in glycobiology research are not extensively documented in current scientific literature, its structure as a deoxy sugar suggests potential roles as a metabolic probe or inhibitor of glycosylation pathways. Drawing parallels with well-studied analogous compounds, we can explore hypothetical applications and outline general protocols for investigating its biological functions. This document provides insights into the established roles of related deoxy sugars and pentoses, offering a framework for future research into the specific effects of this compound.

Application Notes: Exploring Potential Roles of this compound

Deoxy sugars, characterized by the replacement of a hydroxyl group with a hydrogen atom, are invaluable tools in glycobiology. They can function as chain terminators in glycan synthesis, competitive inhibitors of glycosyltransferases, or metabolic modulators. Based on these known functions, this compound could potentially be utilized in the following areas:

  • As a Metabolic Inhibitor: this compound, once taken up by cells, could be phosphorylated and converted into a nucleotide sugar analog. This analog might then act as a competitive inhibitor for xylosyltransferases, enzymes that transfer xylose from UDP-xylose to acceptor molecules.[1][2] Inhibition of xylosylation could have significant effects on the synthesis of proteoglycans and certain glycoproteins, making this compound a candidate for studying the roles of xylosylated glycans in cell signaling, adhesion, and extracellular matrix formation.

  • As a Probe for Glycosylation Pathways: By synthesizing a radiolabeled or fluorescently tagged version of this compound, researchers could trace its metabolic fate within the cell. This would help in identifying the transporters responsible for its uptake and the enzymes that process it. Such studies could reveal novel aspects of pentose metabolism and its intersection with glycosylation pathways.

  • In Drug Development: Aberrant glycosylation is a hallmark of many diseases, including cancer and inflammatory disorders. If this compound is found to selectively inhibit xylosylation, it could serve as a lead compound for the development of therapeutics targeting diseases where xylosylated glycans play a critical role.

Insights from Related Compounds

The study of D-xylose and other deoxy sugars provides a strong foundation for hypothesizing the applications of this compound.

  • D-Xylose and UDP-α-D-xylose: D-xylose is a key precursor for the synthesis of UDP-α-D-xylose, the donor substrate for xylosyltransferases.[2] The enzymatic synthesis of UDP-α-D-xylose is a critical step in the formation of many important biomolecules, including proteoglycans, which are essential for the structural integrity of tissues.[2]

  • 1-Deoxy-D-xylulose-5-phosphate (DXP): DXP is a central intermediate in the non-mevalonate pathway for isoprenoid biosynthesis in many bacteria, algae, and plants.[3][4] The enzyme that synthesizes DXP, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), is a key regulatory point in this pathway.[3][5][6] While structurally different from this compound, the study of DXP highlights the importance of deoxy sugars in fundamental metabolic pathways.

Hypothetical Experimental Protocol: Investigating the Effect of this compound on Glycosylation

This protocol outlines a general approach to assess the impact of this compound on N-linked glycosylation in a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

Objective: To determine if this compound can inhibit or alter N-linked glycosylation.

Materials:

  • CHO cell line

  • Cell culture medium and supplements

  • This compound

  • Tunicamycin (positive control for glycosylation inhibition)

  • Cell lysis buffer

  • PNGase F

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

  • Antibody against a heavily glycosylated protein (e.g., LAMP-1)

Methodology:

  • Cell Culture and Treatment:

    • Culture CHO cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) for 24-48 hours.

    • Include a positive control group treated with tunicamycin.

    • Include an untreated control group.

  • Cell Lysis and Protein Quantification:

    • Harvest cells and lyse them in a suitable buffer.

    • Quantify the total protein concentration of each lysate.

  • PNGase F Digestion:

    • Take an aliquot of each lysate and treat with PNGase F to remove N-linked glycans. This will serve as a control to confirm the presence of N-glycans on the target protein.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody against the chosen glycosylated protein.

    • Use a secondary antibody conjugated to an enzyme for detection.

  • Analysis:

    • Compare the electrophoretic mobility of the target protein in the different treatment groups. A shift to a lower molecular weight in the this compound-treated samples, similar to the tunicamycin-treated sample, would suggest an inhibition of glycosylation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental protocol.

Experimental_Workflow cluster_data_analysis Data Analysis A CHO Cell Culture B Treatment with This compound A->B C Control Groups (Untreated, Tunicamycin) A->C D Cell Lysis & Protein Quantification B->D C->D E PNGase F Digestion D->E F SDS-PAGE D->F E->F G Western Blotting F->G H Analysis of Protein Electrophoretic Mobility G->H

Caption: A generalized workflow for investigating the effects of this compound on protein glycosylation.

Hypothetical Signaling Pathway Inhibition

If this compound is metabolized into a nucleotide sugar analog, it could potentially inhibit xylosyltransferases in the Golgi apparatus, thereby disrupting the synthesis of proteoglycans.

Signaling_Pathway cluster_golgi Golgi Apparatus DX This compound DXP This compound-1-P DX->DXP Kinase UDP_DX UDP-5-Deoxy-D-xylose DXP->UDP_DX Pyrophosphorylase XT Xylosyltransferase UDP_DX->XT Inhibition PG_xyl Xylosylated Proteoglycan PG_core Proteoglycan Core Protein PG_core->PG_xyl Xylosylation

Caption: Hypothetical inhibition of proteoglycan xylosylation by a this compound metabolite.

Quantitative Data Summary

As there is no direct experimental data available for the effects of this compound in glycobiology, a quantitative data table cannot be provided at this time. Future research, following protocols such as the one outlined above, would be necessary to generate such data.

Conclusion

While the specific applications of this compound in glycobiology remain to be elucidated, its potential as a research tool is significant. By drawing upon our understanding of related deoxy sugars and employing established methodologies, the scientific community can begin to uncover the biological roles of this intriguing molecule. The protocols and conceptual frameworks presented here offer a starting point for such investigations, which could ultimately lead to new insights into the complex world of glycobiology and open up new avenues for therapeutic intervention.

References

Application Notes and Protocols for the Development of 1-Deoxy-D-xylulose-5-phosphate (DXP) Pathway Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to conventional antibiotics and antiparasitic agents has created an urgent need for novel therapeutics with new mechanisms of action. The non-mevalonate (MEP) pathway for isoprenoid biosynthesis, present in many pathogenic bacteria, parasites (e.g., Plasmodium falciparum), and plants, but absent in humans, represents a promising target for the development of new anti-infective drugs. This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.

Two key enzymes at the beginning of this pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR or IspC), have been identified as particularly attractive targets for inhibitor development. Inhibitors designed to mimic the substrate, 1-deoxy-D-xylulose-5-phosphate (DXP), have shown significant promise. While the initial query focused on "5-Deoxy-D-xylose," the primary research and development efforts have centered on derivatives of its phosphorylated counterpart, DXP. This document provides detailed application notes and protocols for the study of inhibitors targeting the DXP pathway enzymes.

Target Pathway: The Non-Mevalonate (MEP) Pathway

The MEP pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form DXP, a reaction catalyzed by DXS. DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXR. A series of subsequent enzymatic steps lead to the formation of IPP and DMAPP.

MEP_Pathway cluster_0 Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP D-Glyceraldehyde 3-phosphate GAP->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol IspE IspE CDP_ME->IspE CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspG IspG MEcPP->IspG HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate IspH IspH HMBPP->IspH IPP Isopentenyl diphosphate (IPP) DMAPP Dimethylallyl diphosphate (DMAPP) DXS->DXP DXS DXR->MEP DXR (IspC) IspD->CDP_ME IspD IspE->CDP_MEP IspE IspF->MEcPP IspF IspG->HMBPP IspG IspH->IPP IspH->DMAPP IspH

Caption: The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.

Quantitative Data on DXR Inhibitors

The most extensively studied inhibitors of the MEP pathway are analogs of the natural product fosmidomycin, which targets DXR. These compounds typically feature a phosphonate group and a hydroxamate moiety, which are crucial for binding to the enzyme's active site. The inhibitory activity of these compounds is commonly reported as the half-maximal inhibitory concentration (IC50).

CompoundTarget OrganismIC50 (nM)Reference
FosmidomycinPlasmodium falciparum34[1]
FosmidomycinEscherichia coli42[2]
FR-900098Plasmodium falciparum24[1]
FR-900098Escherichia coli4[2]
α,α-difluoro-FR-900098 (9b)Escherichia coli9[2]
α,α-difluoro-N-methylphosphonohydroxamic acid (10b)Escherichia coli17[2]
"Reverse" Fosmidomycin analog (16b)Plasmodium falciparum1.1 (μM)[1][3]
"Reverse" Fosmidomycin analog (20b)Plasmodium falciparumLow μM[3]
"Reverse" Fosmidomycin analog (20c)Plasmodium falciparumLow μM[3]

Experimental Protocols

A generalized workflow for screening and characterizing inhibitors of DXP pathway enzymes is presented below.

Experimental_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (Single Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screen: IC50 Determination hit_id->secondary_screen Active Compounds end Preclinical Candidate hit_id->end Inactive Compounds mechanism_study Mechanism of Action Studies (e.g., Ki determination) secondary_screen->mechanism_study lead_opt Lead Optimization mechanism_study->lead_opt lead_opt->end

Caption: Generalized workflow for enzyme inhibitor screening and development.

Protocol 1: DXP Reductoisomerase (DXR/IspC) Inhibition Assay (Spectrophotometric)

This protocol describes a continuous-enzyme assay to determine the inhibitory activity of compounds against DXR by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified recombinant DXR enzyme

  • 1-deoxy-D-xylulose 5-phosphate (DXP) substrate

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8

  • MgCl2 solution (1 M)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.

Procedure:

  • Prepare the Assay Mixture: In each well of the microplate, prepare the following reaction mixture (final volume, e.g., 120 µL):

    • 100 mM Tris-HCl, pH 7.8

    • 25 mM MgCl2[3][4]

    • 150 µM NADPH[3]

    • 0.8-1 µM purified DXR enzyme[3][4]

    • 1 µL of test compound in DMSO (or DMSO alone for control)

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the enzyme and inhibitor to interact.[3]

  • Initiate the Reaction: Start the enzymatic reaction by adding DXP to a final concentration approximately equal to its Km value (e.g., 50-250 µM, depending on the DXR ortholog).[3][5]

  • Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the DXR activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: DXP Synthase (DXS) Inhibition Assay (Coupled Enzyme Assay)

This protocol describes a coupled-enzyme assay where the product of the DXS reaction (DXP) is immediately used by DXR, allowing the DXS activity to be monitored by the consumption of NADPH.[5][6]

Materials:

  • Purified recombinant DXS enzyme

  • Purified recombinant DXR enzyme (in excess)

  • Pyruvate

  • D-glyceraldehyde 3-phosphate (D-GAP)

  • Thiamine pyrophosphate (TPP)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 100 mM HEPES, pH 8.0[5]

  • MgCl2 solution (1 M)

  • Dithiothreitol (DTT)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Prepare the Assay Mixture: In each well of the microplate, prepare the following reaction mixture (final volume, e.g., 200 µL):

    • 100 mM HEPES, pH 8.0

    • 2 mM MgCl2[5]

    • 2.5 mM DTT[5]

    • 1 mM TPP[5]

    • 200 µM NADPH[5]

    • ~2 µM DXR enzyme (ensure it is not rate-limiting)[5]

    • ~100 nM DXS enzyme[5]

    • 2 µL of test compound in DMSO (or DMSO alone for control)

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.

  • Initiate the Reaction: Start the reaction by the simultaneous addition of the DXS substrates, pyruvate and D-GAP, to final concentrations of approximately 2x their Km values (e.g., 50-250 µM).[5]

  • Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm, as described in Protocol 1. The rate of NADPH oxidation is now proportional to the DXS activity.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 values of the test compounds against DXS.

Protocol 3: DXP Synthase (DXS) Inhibition Assay (LC-MS/MS)

This protocol provides a direct and highly sensitive method for measuring DXS activity by quantifying the formation of its product, DXP, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

Materials:

  • Purified recombinant DXS enzyme

  • Pyruvate

  • D-glyceraldehyde 3-phosphate (D-GAP) or a mixture of dihydroxyacetone phosphate (DHAP) and triose-phosphate isomerase to generate D-GAP in situ[7]

  • Thiamine pyrophosphate (TPP)

  • Assay Buffer: 40 mM Tris-HCl, pH 8.0[7]

  • MgCl2 solution (1 M)

  • Dithiothreitol (DTT)

  • Test compounds dissolved in DMSO

  • Ice-cold acetonitrile for quenching the reaction

  • [¹³C₂]DXP as an internal standard[7]

  • LC-MS/MS system

Procedure:

  • Prepare the Assay Mixture: In a microcentrifuge tube, prepare the following reaction mixture (final volume, e.g., 100 µL):

    • 40 mM Tris-HCl, pH 8.0

    • 10 mM MgCl2[7]

    • 1 mM DTT[7]

    • 100 µM TPP[7]

    • ~0.25 µM DXS enzyme[7]

    • 1 µL of test compound in DMSO (or DMSO alone for control)

    • Substrates: Pyruvate (e.g., 500 µM) and DHAP (e.g., 260 µM) with triose-phosphate isomerase (if used)[7]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).[7]

  • Quench the Reaction: Stop the reaction by freezing the tubes in liquid nitrogen, followed by the addition of 400 µL of ice-cold acetonitrile.[7]

  • Add Internal Standard: Thaw the samples on ice and add the internal standard ([¹³C₂]DXP) to a known final concentration (e.g., 2 µM).[7]

  • Sample Preparation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of DXP produced. Develop a method that allows for the separation and detection of DXP and the internal standard.

  • Data Analysis:

    • Generate a standard curve for DXP.

    • Calculate the concentration of DXP produced in each reaction by normalizing to the internal standard.

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value as described in Protocol 1.

Conclusion

The development of inhibitors targeting the DXP pathway enzymes, DXS and DXR, is a promising strategy for the discovery of new anti-infective agents. The protocols and data presented in these application notes provide a framework for researchers to screen, identify, and characterize novel inhibitors based on the 1-deoxy-D-xylulose-5-phosphate scaffold. The use of robust and reproducible assays, such as those described herein, is critical for the successful advancement of these compounds through the drug discovery pipeline.

References

Application Notes and Protocols for 5-Deoxy-D-xylose in Carbohydrate Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and research databases did not yield specific experimental data or established protocols for the use of 5-Deoxy-D-xylose in the study of carbohydrate metabolism. While the broader class of deoxy sugars and D-xylose itself are subjects of extensive research, this compound appears to be a compound with limited investigation in this context. Therefore, the following application notes and protocols are presented as a hypothetical framework based on established methodologies for analogous deoxy sugars and general carbohydrate metabolism research. These should be adapted and validated experimentally for this compound.

Introduction to this compound as a Potential Metabolic Probe

This compound is a monosaccharide analog of D-xylose, a five-carbon sugar that is a key component of hemicellulose. In metabolic studies, deoxy sugars—sugars in which a hydroxyl group has been replaced by a hydrogen—are valuable tools. The absence of a hydroxyl group at a specific position can prevent or alter key enzymatic reactions, making these analogs useful as:

  • Enzyme Inhibitors: By binding to the active site of an enzyme without undergoing the complete catalytic reaction, deoxy sugars can act as competitive inhibitors.

  • Metabolic Probes: Tracing the uptake and partial metabolism of labeled deoxy sugars can elucidate specific transport and enzymatic steps.

  • Tools to Study Metabolic Regulation: The accumulation of a deoxy sugar phosphate can mimic the allosteric regulatory effects of natural sugar phosphates.

Given the metabolic pathways of its parent sugar, D-xylose, this compound could theoretically be used to investigate enzymes involved in the pentose phosphate pathway (PPP) and related metabolic routes.

Potential Applications and Research Areas

Based on the known metabolism of D-xylose, this compound could be applied to study:

  • Xylose Isomerase and Xylulokinase Activity: To investigate if this compound can act as a substrate or inhibitor for xylose isomerase, which converts D-xylose to D-xylulose, and xylulokinase, which phosphorylates D-xylulose.

  • Pentose Phosphate Pathway (PPP) Flux: By observing the effects of this compound on the levels of PPP intermediates, researchers could infer points of inhibition or altered flux.

  • Sugar Transporter Specificity: To determine if this compound is a substrate for various glucose and xylose transporters.

  • Glycosyltransferase Inhibition: As a potential inhibitor of enzymes that use xylose as a substrate for the synthesis of complex carbohydrates.

Hypothetical Quantitative Data

The following table represents a hypothetical dataset from an enzyme inhibition study on xylulokinase. This data is for illustrative purposes only and is not based on actual experimental results.

Substrate/InhibitorConcentration (mM)Xylulokinase Activity (%)
D-xylulose (Control)5100
This compound185
This compound552
This compound1028
This compound2015

Experimental Protocols

The following are generalized protocols that would need to be optimized for experiments involving this compound.

Protocol 4.1: In Vitro Xylulokinase Inhibition Assay

Objective: To determine if this compound inhibits the activity of xylulokinase.

Materials:

  • Recombinant xylulokinase

  • D-xylulose (substrate)

  • This compound (potential inhibitor)

  • ATP

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, NADH, PEP, PK, and LDH.

  • Add varying concentrations of this compound to the experimental wells. Add an equivalent volume of buffer to the control wells.

  • Add a fixed concentration of D-xylulose to all wells.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding xylulokinase to all wells.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each condition.

  • Plot the reaction velocity as a function of the this compound concentration to determine the inhibitory effect.

Protocol 4.2: Cellular Uptake Assay

Objective: To assess the uptake of this compound into cultured cells.

Materials:

  • Cultured cells of interest (e.g., a cell line expressing xylose transporters)

  • Radiolabeled [³H]-5-Deoxy-D-xylose or a suitable fluorescently tagged version

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Wash the cells with warm PBS.

  • Incubate the cells with varying concentrations of labeled this compound in culture medium for different time points (e.g., 5, 15, 30, 60 minutes).

  • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the amount of labeled this compound in the cell lysate using a scintillation counter or fluorescence plate reader.

  • Quantify the total protein content in each well to normalize the uptake data.

  • Plot the uptake of this compound over time and as a function of its concentration.

Visualizations of Metabolic Context

The following diagrams illustrate the metabolic context in which this compound would be studied.

D_Xylose_Metabolism D-Xylose D-Xylose D-Xylulose D-Xylulose D-Xylose->D-Xylulose Xylose Isomerase D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway D-Xylulose-5-P->PPP This compound This compound This compound->D-Xylulose Potential Inhibition This compound->D-Xylulose-5-P Potential Inhibition

Caption: Potential interaction points of this compound in D-xylose metabolism.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies Synthesis Synthesize & Purify this compound Enzyme_Assay Enzyme Kinetic Assays (e.g., Xylulokinase) Synthesis->Enzyme_Assay Binding_Studies Enzyme Binding Studies (e.g., SPR, ITC) Enzyme_Assay->Binding_Studies Cell_Culture Select & Culture Appropriate Cell Line Uptake_Assay Cellular Uptake Assay Cell_Culture->Uptake_Assay Metabolite_Analysis Metabolite Profiling (LC-MS/MS) Uptake_Assay->Metabolite_Analysis Flux_Analysis Metabolic Flux Analysis Metabolite_Analysis->Flux_Analysis

Caption: A generalized experimental workflow for characterizing this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 5-Deoxy-D-xylose from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to assist with the High-Performance Liquid Chromatography (HPLC) separation of 5-Deoxy-D-xylose from its isomers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I need to separate?

A1: The common isomers of this compound are typically its epimers and stereoisomers. Based on the common isomers of D-xylose, the primary isomers of concern for this compound are:

  • 5-Deoxy-D-lyxose[1]

  • 5-Deoxy-D-ribose

  • 5-Deoxy-D-arabinose

  • The L-enantiomers of these sugars (e.g., 5-Deoxy-L-xylose) if chiral separation is required.

Q2: Which HPLC columns are recommended for separating this compound from its isomers?

A2: Due to the high polarity of these sugars, traditional reversed-phase HPLC is often ineffective. The most common and effective approaches involve:

  • Amino (NH2) Columns: These are widely used for carbohydrate analysis in Hydrophilic Interaction Liquid Chromatography (HILIC) mode. They provide excellent selectivity for separating polar compounds like monosaccharides and their derivatives.[2][3][4][5]

  • Amide Columns: These offer an alternative to amino columns for sugar separations and can also be used in HILIC mode.[6]

  • Polymer-Based Columns (Ligand Exchange): Columns like those packed with a polystyrene-divinylbenzene resin in different ionic forms (e.g., calcium, lead) can separate sugars based on the interaction of the sugar's hydroxyl groups with the metal counter-ion on the resin. The Aminex HPX-87 series is a common example.[7]

  • Chiral Columns: If you need to separate D- and L-enantiomers, a specialized chiral stationary phase will be necessary.

Q3: What mobile phases are typically used for this type of separation?

A3: The choice of mobile phase is dictated by the column and separation mode:

  • HILIC (Amino and Amide Columns): The standard mobile phase is a mixture of acetonitrile (ACN) and water. A typical starting point is a high percentage of acetonitrile (e.g., 80-90%) with a gradient or isocratic elution to a lower ACN concentration.[3]

  • Ligand Exchange Chromatography: The mobile phase is often simple, using only deionized water, and the column is typically heated to a high temperature (e.g., 80-90 °C).[3]

Q4: I am seeing peak splitting or broad peaks for my sugar standards. What is the cause?

A4: This is a common issue when separating reducing sugars and is often due to the presence of anomers (α and β forms) in solution. At room temperature, these anomers can interconvert (mutarotate) during the chromatographic run, leading to peak splitting or broadening.

Q5: How can I prevent the separation of anomers to get a single sharp peak?

A5: To overcome the issue of anomer separation, you can:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 30-40 °C or higher) can accelerate the rate of mutarotation, causing the two anomer peaks to coalesce into a single, sharper peak.[6]

  • Use an Alkaline Mobile Phase: Under alkaline conditions, the rate of anomer interconversion is increased. Some amino columns are stable under moderately alkaline conditions.[6]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the HPLC separation of this compound and its isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution Between Isomers 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Gradient slope is too steep. 4. Column temperature is not optimized.1. Switch to a column with different selectivity (e.g., from an amino to a ligand exchange column). 2. For HILIC, adjust the acetonitrile/water ratio. Try a shallower gradient or isocratic elution. 3. Decrease the rate of change of the mobile phase composition over time. 4. Systematically vary the column temperature (e.g., in 5 °C increments) to see if resolution improves.
No Retention (Peaks Elute at the Void Volume) 1. Using a reversed-phase (e.g., C18) column. 2. Mobile phase is too polar for HILIC mode.1. Switch to a HILIC column (e.g., Amino, Amide) or a ligand exchange column.[8] 2. Increase the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.
Varying Retention Times 1. Inconsistent mobile phase preparation. 2. Column not properly equilibrated. 3. Fluctuations in column temperature.1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Equilibrate the column with the initial mobile phase for at least 15-20 column volumes before the first injection. 3. Use a column oven to maintain a constant and stable temperature.
Low Detector Response 1. Sugars lack a strong UV chromophore. 2. Inappropriate detector for the analyte.1. Use a detector suitable for non-UV absorbing compounds, such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).[8]

Experimental Protocols

Method 1: HILIC Separation using an Amino Column

This method is a good starting point for the separation of this compound and its isomers.

  • Column: Amino (NH2) bonded silica, e.g., 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Deionized Water

  • Gradient: 85% A to 80% A over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: Refractive Index (RI) or Evaporative Light Scattering (ELSD)

Method 2: Ligand Exchange Chromatography

This method is an alternative that avoids the use of organic solvents.

  • Column: Polymer-based cation-exchange resin in the calcium form (Ca2+), e.g., 7.8 x 300 mm.

  • Mobile Phase: Deionized Water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85 °C

  • Injection Volume: 20 µL

  • Detector: Refractive Index (RI)

Data Presentation

The following tables summarize expected retention behavior and starting conditions for method development.

Table 1: Typical HILIC Elution Order for Sugars on an Amino Column

Compound Type General Elution Order
MonosaccharidesElute earlier
DisaccharidesElute later
Note: Within monosaccharides, subtle differences in the number and orientation of hydroxyl groups will determine the final elution order.

Table 2: Starting Parameters for Different HPLC Modes

Parameter HILIC (Amino Column) Ligand Exchange (Ca2+ form)
Stationary Phase Amino-propyl bonded silicaSulfonated polystyrene-divinylbenzene with Ca2+
Mobile Phase Acetonitrile/Water (e.g., 80:20 v/v)Deionized Water
Temperature 30-40 °C80-90 °C
Detector RI, ELSD, MSRI

Visualizations

HPLC_Troubleshooting_Workflow cluster_column Column Check cluster_mp Mobile Phase Optimization cluster_gradient Gradient Optimization cluster_temp Temperature Optimization start Start: Poor Isomer Separation check_column Is the column appropriate for sugar separation? (e.g., Amino, Amide, Ligand Exchange) start->check_column yes_column Yes check_column->yes_column no_column No check_column->no_column optimize_mp Optimize Mobile Phase (Acetonitrile/Water ratio in HILIC) yes_column->optimize_mp change_column Action: Switch to a suitable HILIC or Ligand Exchange column. no_column->change_column change_column->optimize_mp resolution_improved_mp Resolution Improved? optimize_mp->resolution_improved_mp yes_mp Yes resolution_improved_mp->yes_mp no_mp No resolution_improved_mp->no_mp end_success Success: Separation Optimized yes_mp->end_success optimize_gradient Optimize Gradient (Make it shallower) no_mp->optimize_gradient resolution_improved_grad Resolution Improved? optimize_gradient->resolution_improved_grad yes_grad Yes resolution_improved_grad->yes_grad no_grad No resolution_improved_grad->no_grad yes_grad->end_success optimize_temp Optimize Temperature no_grad->optimize_temp resolution_improved_temp Resolution Improved? optimize_temp->resolution_improved_temp yes_temp Yes resolution_improved_temp->yes_temp no_temp No resolution_improved_temp->no_temp yes_temp->end_success end_consult Consult further resources or consider alternative techniques. no_temp->end_consult

Caption: Troubleshooting workflow for poor isomer separation in HPLC.

Anomer_Peak_Splitting_Solution start Problem: Peak Splitting / Broadening cause Likely Cause: Separation of Anomers (α and β forms) due to slow mutarotation at ambient temperature. start->cause solution_title Solutions to Coalesce Anomer Peaks solution1 Increase Column Temperature (e.g., 35-45°C) solution_title->solution1 solution2 Use Alkaline Mobile Phase (if column is stable) solution_title->solution2 outcome Result: Faster interconversion of anomers, leading to a single, sharper peak. solution1->outcome solution2->outcome

Caption: Logic for resolving anomer-related peak splitting.

References

Technical Support Center: Overcoming Matrix Effects in MS Analysis of "5-Deoxy-D-xylose"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of 5-Deoxy-D-xylose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges, particularly those related to matrix effects in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1] For a polar molecule like this compound, endogenous substances such as salts, lipids, and other carbohydrates in biological samples are primary sources of matrix effects.[1]

Q2: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause?

A2: Poor peak shape (e.g., fronting, tailing, or splitting) and retention time variability in Hydrophilic Interaction Liquid Chromatography (HILIC), a common technique for separating polar compounds like sugars, can stem from several factors:

  • Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak distortion. It is recommended to dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition.

  • Column Equilibration: Insufficient column equilibration between injections can lead to retention time drift. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, affecting peak shape and retention. Careful control and optimization of mobile phase pH are crucial.

  • Column Contamination: Accumulation of matrix components on the column can lead to peak shape issues and pressure problems. Regular column washing and the use of a guard column can help mitigate this.[2]

Q3: My signal intensity for this compound is very low, even for my higher concentration standards. What troubleshooting steps can I take?

A3: Low signal intensity, or ion suppression, is a common manifestation of matrix effects. Here are some steps to troubleshoot this issue:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider optimizing your sample preparation method. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing matrix components than Protein Precipitation (PPT).

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound. However, ensure that the diluted concentration of your analyte is still above the limit of quantification.

  • Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or trying a different HILIC column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction of the analyte signal.

Q4: Is a stable isotope-labeled internal standard for this compound commercially available?

A4: While a commercially available stable isotope-labeled internal standard specifically for this compound may be difficult to source directly, several options exist:

  • Custom Synthesis: Companies such as Omicron Biochemicals, Inc., and Creative Biolabs offer custom synthesis of stable isotope-labeled carbohydrates, including monosaccharides.[1][3] You can request the synthesis of ¹³C- or D-labeled this compound.

  • Commercially Available Labeled Analogs: Cambridge Isotope Laboratories, Inc. (CIL) and other suppliers offer a variety of stable isotope-labeled monosaccharides, including D-Xylose (U-¹³C₅, 99%).[2] While not an exact match, a labeled analog with similar chromatographic behavior and ionization properties can sometimes be used as a surrogate internal standard, though this requires careful validation.

Troubleshooting Guides

Guide 1: Systematic Approach to Investigating and Mitigating Matrix Effects

This guide provides a logical workflow for identifying and addressing matrix effects during your MS analysis of this compound.

Caption: Workflow for troubleshooting matrix effects.

Guide 2: Selecting an Appropriate Sample Preparation Technique

The choice of sample preparation is critical for minimizing matrix effects. This guide outlines the pros and cons of common techniques for biological samples.

Sample_Prep_Decision cluster_options Sample Preparation Options cluster_outcomes Considerations & Outcomes Start Start: Need to extract This compound from biological matrix PPT Protein Precipitation (PPT) (e.g., with acetonitrile or methanol) Start->PPT Simple & Fast LLE Liquid-Liquid Extraction (LLE) (e.g., with ethyl acetate) Start->LLE Good for less polar interferences SPE Solid-Phase Extraction (SPE) (e.g., with polymeric or mixed-mode sorbents) Start->SPE Most effective for removing diverse interferences PPT_Outcome Pros: Easy, inexpensive. Cons: Significant residual matrix components (e.g., phospholipids), high potential for matrix effects. PPT->PPT_Outcome LLE_Outcome Pros: Can provide clean extracts. Cons: Poor recovery for highly polar analytes like this compound. LLE->LLE_Outcome SPE_Outcome Pros: High degree of cleanup, can concentrate the analyte. Cons: More complex method development, higher cost. SPE->SPE_Outcome

Caption: Decision guide for sample preparation.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound standard into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank biological matrix using your chosen sample preparation protocol. Spike the this compound standard into the final, extracted matrix at the same concentrations as Set A.

    • Set C (Blank Matrix): Analyze the extracted blank biological matrix without any spiked analyte to check for interferences.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your developed LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 (e.g., 0.85 - 1.15) suggests minimal matrix effect.

Protocol 2: General Purpose Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract this compound from a biological fluid (e.g., plasma) while minimizing matrix components.

Materials:

  • Polymeric reversed-phase or mixed-mode cation exchange SPE cartridges.

  • Methanol (conditioning and elution solvent).

  • Water (equilibration and wash solvent).

  • Reconstitution solvent (e.g., 95:5 acetonitrile:water).

Methodology:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the SPE cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge. Pre-treatment may involve dilution with an acidic solution to ensure analyte retention.

  • Washing: Pass 1 mL of water to wash away salts and other highly polar interferences. A subsequent wash with a low percentage of organic solvent may further remove less polar interferences.

  • Elution: Elute this compound with 1 mL of methanol or another suitable organic solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the reconstitution solvent, compatible with the initial HILIC mobile phase.

Data Presentation

The following tables summarize expected recovery and matrix effect data from different sample preparation techniques for monosaccharides in biological fluids. Note: This is generalized data, and results for this compound may vary.

Table 1: Comparison of Analyte Recovery for Monosaccharides from Plasma

Sample Preparation MethodTypical Recovery Range (%)
Protein Precipitation (PPT)85 - 105
Liquid-Liquid Extraction (LLE)< 50 (for polar sugars)
Solid-Phase Extraction (SPE)70 - 95

Table 2: Comparison of Matrix Effects for Monosaccharides from Plasma

Sample Preparation MethodTypical Matrix Factor (MF) RangePredominant Effect
Protein Precipitation (PPT)0.4 - 0.8Suppression
Liquid-Liquid Extraction (LLE)0.9 - 1.1Minimal
Solid-Phase Extraction (SPE)0.8 - 1.1Minimal to slight suppression

References

Technical Support Center: Enzymatic Synthesis of 5-Deoxy-D-xylose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of 5-Deoxy-D-xylose. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic strategy for synthesizing this compound?

A1: A direct single-enzyme synthesis of this compound is not commonly reported. The most plausible approach is a multi-enzyme cascade or a chemoenzymatic strategy. These methods typically involve the activation of a starting sugar to a nucleotide diphosphate (NDP) sugar, followed by a series of enzymatic modifications. For many bacterial deoxysugars, these pathways start from a common precursor like TDP-α-D-glucose.[1][2]

Q2: Which key enzyme classes are involved in deoxysugar biosynthesis?

A2: The biosynthesis of deoxysugars relies on several key enzyme families:

  • Nucleotidyltransferases: These enzymes activate a sugar-1-phosphate to an NDP-sugar (e.g., TDP-glucose pyrophosphorylase).[1]

  • Dehydratases: A crucial step in many deoxysugar pathways is the dehydration of the NDP-sugar, often at the C4 and C6 positions, catalyzed by NDP-sugar 4,6-dehydratases.[3]

  • Reductases: These enzymes, typically NADPH-dependent, are responsible for the reduction of keto intermediates.[4]

  • Epimerases/Isomerases: These enzymes can alter the stereochemistry at specific carbon atoms.[4]

Q3: What are the main challenges in the enzymatic synthesis of this compound?

A3: Researchers may encounter several challenges, including:

  • Enzyme Availability and Stability: The specific enzymes required for the synthesis may not be commercially available and may need to be expressed and purified. Enzyme stability can also be a limiting factor.

  • Cofactor Cost and Regeneration: Many of the required enzymatic steps depend on expensive cofactors like ATP and NAD(P)H. Efficient cofactor regeneration systems are often necessary for a cost-effective synthesis.[1]

  • Substrate and Product Inhibition: High concentrations of the substrate or the accumulation of the final product can inhibit one or more enzymes in the cascade, leading to a decrease in reaction rate and yield.

  • Formation of Byproducts: The promiscuity of some enzymes can lead to the formation of undesired side products, complicating the purification process.

Troubleshooting Guide

Low or No Yield of this compound
Potential Cause Recommended Solution
Enzyme Inactivity or Instability - Verify the activity of each enzyme in the cascade individually using a known substrate. - Optimize reaction conditions (pH, temperature, buffer composition) for each enzyme. - Consider enzyme immobilization to improve stability.
Inefficient Cofactor Regeneration - Ensure that the cofactor regeneration system (e.g., glucose dehydrogenase for NADH/NADPH, pyruvate kinase for ATP) is active and not rate-limiting.[1] - Optimize the concentration of the regeneration system components.
Substrate Inhibition - Perform kinetic analysis to determine if substrate inhibition is occurring. - Implement a fed-batch or continuous feeding strategy for the inhibitory substrate to maintain a low, non-inhibitory concentration.
Product Inhibition - Consider in-situ product removal (e.g., using selective resins or membranes) to prevent accumulation of the inhibitory product.
Incorrect Enzyme Ratio - Systematically vary the ratio of the enzymes in the cascade to identify the optimal balance and avoid the accumulation of inhibitory intermediates.
Formation of Undesired Byproducts
Potential Cause Recommended Solution
Enzyme Promiscuity - Screen for enzymes from different sources with higher substrate specificity. - Consider protein engineering to alter the substrate specificity of the existing enzymes.
Non-Enzymatic Side Reactions - Analyze the reaction mixture for potential non-enzymatic degradation of substrates or intermediates. - Adjust reaction conditions (e.g., pH, temperature) to minimize these side reactions.
Contamination in Substrates or Enzymes - Ensure the purity of all starting materials and enzyme preparations.

Proposed Enzymatic Pathway for this compound

Given the lack of a direct reported synthesis, a plausible chemoenzymatic pathway can be proposed based on known deoxysugar biosynthetic routes. This hypothetical pathway starts from D-xylose.

Enzymatic_Pathway cluster_chemical Chemical Step cluster_enzymatic Enzymatic Cascade Xylose D-Xylose Xyl1P D-Xylose-1-Phosphate Xylose->Xyl1P Chemical Phosphorylation UDP_Xyl UDP-D-Xylose Xyl1P->UDP_Xyl UDP-sugar pyrophosphorylase (e.g., AtUSP) [13, 14] UDP_4k5dXyl UDP-4-keto-5-deoxy-D-xylose UDP_Xyl->UDP_4k5dXyl Hypothetical Dehydratase UDP_5dXyl UDP-5-deoxy-D-xylose UDP_4k5dXyl->UDP_5dXyl Hypothetical Reductase (NADPH-dependent) Five_dXyl This compound UDP_5dXyl->Five_dXyl Hydrolase

A plausible chemoenzymatic pathway for this compound synthesis.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of D-Xylose-1-Phosphate

This protocol is based on methods for the chemical phosphorylation of monosaccharides.[5]

  • Reaction Setup:

    • Dissolve D-xylose in a suitable solvent (e.g., pyridine).

    • Add a phosphorylating agent (e.g., dibenzyl phosphate) and a coupling agent (e.g., trichloroacetonitrile).

    • Stir the reaction at room temperature for 24-48 hours.

  • Workup and Purification:

    • Quench the reaction with water.

    • Remove the solvent under reduced pressure.

    • Purify the resulting D-xylose-1-phosphate (as a dibenzyl-protected intermediate) using silica gel chromatography.

  • Deprotection:

    • Dissolve the purified intermediate in a suitable solvent (e.g., methanol).

    • Perform hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove the benzyl protecting groups.

    • Filter the catalyst and concentrate the solution to obtain D-xylose-1-phosphate.

Protocol 2: Multi-Enzyme Synthesis of this compound

This is a hypothetical protocol based on the proposed pathway. All enzymes are assumed to be purified recombinant proteins.

  • Reaction Mixture Preparation (10 mL total volume):

    • 50 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl₂

    • 20 mM D-xylose-1-phosphate

    • 5 mM UTP

    • 2 mM NADPH

    • 1 U/mL UDP-sugar pyrophosphorylase

    • 1 U/mL Hypothetical Dehydratase

    • 1 U/mL Hypothetical Reductase

    • 1 U/mL Hydrolase

    • Cofactor Regeneration System:

      • 50 mM Glucose

      • 1 U/mL Glucose Dehydrogenase (for NADPH regeneration)

  • Reaction Execution:

    • Incubate the reaction mixture at 30°C with gentle agitation.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS.

  • Product Purification:

    • Terminate the reaction by adding an equal volume of cold ethanol to precipitate the enzymes.

    • Centrifuge to remove the precipitated protein.

    • Remove the supernatant and dry it under vacuum.

    • Purify the this compound from the remaining substrates and byproducts using anion-exchange chromatography followed by size-exclusion chromatography.

Visualizing Workflows

General Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_enzymes 1. Verify Individual Enzyme Activity start->check_enzymes check_conditions 2. Optimize Reaction Conditions (pH, Temp) check_enzymes->check_conditions check_cofactors 3. Analyze Cofactor Regeneration Efficiency check_conditions->check_cofactors check_inhibition 4. Investigate Substrate/ Product Inhibition check_cofactors->check_inhibition check_purity 5. Assess Substrate and Enzyme Purity check_inhibition->check_purity solution Improved Yield and Purity check_purity->solution

A systematic approach to troubleshooting enzymatic synthesis issues.
Experimental Workflow

Experimental_Workflow start Start chem_synth Chemical Synthesis of D-Xylose-1-Phosphate start->chem_synth enzyme_prep Enzyme Expression and Purification start->enzyme_prep reaction_setup Multi-Enzyme Reaction Setup chem_synth->reaction_setup enzyme_prep->reaction_setup monitoring Reaction Monitoring (HPLC, LC-MS) reaction_setup->monitoring purification Product Purification (Chromatography) monitoring->purification analysis Final Product Analysis (NMR, MS) purification->analysis end End analysis->end

Workflow for the chemoenzymatic synthesis of this compound.

References

stability issues of "5-Deoxy-D-xylose" in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 5-Deoxy-D-xylose in various buffer systems for researchers, scientists, and drug development professionals. The information is designed to help troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I am dissolving this compound in a buffer and the solution is turning yellow/brown over time. What is happening?

A1: The yellowing or browning of your this compound solution is likely due to degradation, especially in alkaline (high pH) conditions. Monosaccharides, including deoxy sugars, can undergo enolization and subsequent degradation reactions in basic solutions, leading to the formation of colored byproducts. This process is accelerated at higher temperatures. Consider using a buffer with a neutral or slightly acidic pH and storing your solutions at low temperatures (2-8 °C) or frozen for long-term storage.

Q2: Which buffer systems are recommended for maintaining the stability of this compound?

A2: For optimal stability, it is recommended to use buffer systems that maintain a slightly acidic to neutral pH (pH 4-7). Common choices include citrate or acetate buffers for acidic pH and phosphate buffers (e.g., sodium phosphate) for near-neutral pH. It is crucial to avoid highly basic buffers (pH > 8) as they can catalyze the degradation of the sugar. The choice of buffer may also depend on the specific requirements of your experiment, but stability should always be a key consideration.

Q3: How does temperature affect the stability of this compound in solution?

A3: Temperature significantly impacts the stability of this compound. Higher temperatures accelerate the rate of degradation reactions. For short-term storage (hours to a few days), it is advisable to keep solutions at 2-8 °C. For long-term storage, freezing the solution at -20 °C or below is recommended. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation. A study on ribose, another pentose, showed that its half-life is dramatically shorter at elevated temperatures.[1]

Q4: Can the type of buffer salt, not just the pH, affect the stability of this compound?

A4: Yes, the buffer components themselves can sometimes influence sugar stability. For instance, some buffer ions can interact with the sugar molecule and affect its conformation and reactivity. While specific studies on this compound are limited, it is good practice to use high-purity buffer reagents and to be aware of potential interactions, especially if your experimental system includes metal ions, which can catalyze degradation.

Q5: How can I confirm if my this compound has degraded?

A5: Degradation can be assessed by a combination of visual inspection (color change) and analytical techniques. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) to quantify the amount of intact this compound over time.[2][3][4][5] A decrease in the peak area corresponding to this compound would indicate degradation. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products.[6][7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent experimental results using this compound solutions.
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution. Prepare fresh stock solutions of this compound in a neutral or slightly acidic buffer (e.g., pH 6-7) and store them at -20°C in single-use aliquots to avoid freeze-thaw cycles.
pH of the reaction buffer is too high. Measure the pH of your final reaction mixture. If it is in the alkaline range, consider using a different buffer system or adjusting the pH to be closer to neutral.
High incubation temperature. If your experimental protocol involves incubation at elevated temperatures, minimize the incubation time as much as possible. Consider running a time-course experiment to determine the stability of this compound under your specific conditions.
Issue 2: Appearance of unknown peaks in my chromatogram when analyzing my sample containing this compound.
Possible Cause Troubleshooting Steps
Formation of degradation products. The unknown peaks are likely degradation products of this compound. This is more probable if your sample has been stored for a prolonged period, at a high pH, or at an elevated temperature.
Reaction with buffer components. In some cases, the sugar may react with components of the buffer or media. Analyze a blank sample containing only the buffer and this compound to see if the extra peaks appear.
Contamination of the sample. Ensure that all glassware and reagents are clean and free of contaminants that might react with the sugar or interfere with the analysis.

Stability of this compound in Common Buffer Systems (Qualitative)

Buffer SystempH RangeExpected StabilityPotential Issues
Citrate Buffer 3.0 - 6.2Good to ExcellentMay chelate metal ions, which could be a consideration in some biological assays.
Acetate Buffer 3.6 - 5.6Good to ExcellentGenerally well-tolerated in many biological systems.
Phosphate Buffer (PBS) 6.0 - 8.0Moderate to GoodStability decreases as the pH approaches and exceeds 7.5.
Tris Buffer 7.0 - 9.0Poor to ModerateThe primary amine in Tris can potentially react with the sugar at higher pH values. Generally not recommended for long-term storage of sugars.
Carbonate-Bicarbonate Buffer 9.2 - 10.7PoorHighly alkaline conditions will lead to rapid degradation of the sugar.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Buffer System

Objective: To determine the stability of this compound in a specific buffer system over time and at different temperatures.

Materials:

  • This compound

  • Buffer of choice (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • High-purity water

  • HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

  • Appropriate HPLC column for sugar analysis (e.g., an amino-based column)

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the buffer of interest.

    • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Sample Incubation:

    • Aliquot the stock solution into several autosampler vials.

    • Designate vials for each time point and temperature condition to be tested (e.g., 0, 2, 4, 8, 24, 48 hours at 4°C, 25°C, and 37°C).

    • Immediately analyze the "time 0" sample.

    • Place the remaining vials in their respective temperature-controlled environments.

  • HPLC Analysis:

    • At each designated time point, remove a vial from each temperature condition and place it in the HPLC autosampler.

    • Inject a standard volume of the sample onto the HPLC system.

    • Use an isocratic mobile phase suitable for sugar analysis (e.g., a mixture of acetonitrile and water).

    • Monitor the elution of this compound using the RID or ELSD.

  • Data Analysis:

    • Integrate the peak area of this compound for each chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.

    • Plot the percentage of remaining this compound against time for each temperature to visualize the degradation kinetics.

Visualizations

cluster_workflow Experimental Workflow A Prepare this compound in Buffer B Aliquot for Time Points (0, 2, 4, 8, 24, 48h) A->B C Incubate at Different Temperatures (4°C, 25°C, 37°C) B->C D Analyze by HPLC-RID/ELSD at Each Time Point C->D E Quantify Peak Area and Calculate Degradation D->E

Caption: Workflow for assessing this compound stability.

cluster_pathway Hypothetical Degradation Pathway A This compound (in Alkaline Buffer) B Enolate Intermediate A->B (OH⁻, ΔT) C Various Degradation Products (e.g., dicarbonyls, acids) B->C (Rearrangement, Fragmentation) D Colored Polymers C->D (Condensation)

Caption: Plausible alkaline degradation of this compound.

References

troubleshooting enzymatic assays with "5-Deoxy-D-xylose" as a substrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting enzymatic assays utilizing 5-Deoxy-D-xylose as a substrate. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzymatic assays?

This compound is a derivative of the pentose sugar D-xylose, where the hydroxyl group at the 5th carbon is replaced by a hydrogen atom. Its structural similarity to natural sugars like D-xylose and D-xylulose makes it a valuable tool for studying the kinetics and inhibition of various enzymes involved in carbohydrate metabolism. It can act as a substrate analog, a competitive inhibitor, or a precursor in specific biosynthetic pathways.[1]

Q2: Which enzymes are likely to interact with this compound?

Based on its structure, this compound is a potential substrate or inhibitor for several classes of enzymes, including:

  • Xylose Isomerase (XI): This enzyme catalyzes the isomerization of D-xylose to D-xylulose. This compound may act as a competitive inhibitor or a slow substrate.

  • Xylose Dehydrogenase (XDH): This enzyme oxidizes D-xylose to D-xylono-1,5-lactone. The absence of the 5-hydroxyl group may affect its binding and turnover.

  • 1-deoxy-D-xylulose-5-phosphate synthase (DXPS): While not a direct substrate, its product, 1-deoxy-D-xylulose-5-phosphate (DXP), shares structural similarities. Assays involving DXP synthase are crucial in the study of the non-mevalonate pathway for isoprenoid biosynthesis, a key target for antibiotics and herbicides.[2][3]

  • Xylulokinase: This enzyme phosphorylates D-xylulose. Analogs like 5-deoxy-5-fluoro-D-xylulose have been shown to bind to this enzyme.

Q3: What are the expected products of an enzymatic reaction with this compound?

The potential products depend on the enzyme used:

  • With Xylose Isomerase: The likely product would be 5-Deoxy-D-xylulose.

  • With Xylose Dehydrogenase: The expected product would be 5-Deoxy-D-xylono-1,5-lactone.

  • In coupled assays: The final product will depend on the entire enzyme cascade.

Q4: How can I detect the products of the enzymatic reaction?

Detection methods will vary based on the product. Common approaches include:

  • Spectrophotometry: Monitoring the change in absorbance of cofactors like NAD+/NADH or NADP+/NADPH at 340 nm is a widely used continuous assay method.[4][5]

  • High-Performance Liquid Chromatography (HPLC): This technique can be used to separate and quantify the substrate and product(s).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for product identification and quantification.[6]

  • Coupled Enzyme Assays: The product of the primary reaction can be used as a substrate for a second enzyme that generates a detectable signal.

Troubleshooting Guides

Problem 1: No or Low Enzyme Activity

This is one of the most common issues encountered in enzymatic assays. The following table outlines potential causes and their solutions.

Potential CauseRecommended Solution
Incorrect Assay Conditions Verify and optimize pH, temperature, and buffer composition. Most enzymes have a narrow optimal range for these parameters.[7]
Enzyme Instability or Inactivity Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Always keep enzymes on ice when not in use. Prepare fresh enzyme dilutions for each experiment.
Substrate Quality or Degradation Use high-purity this compound. Check for proper storage conditions (cool, dry place). Consider preparing fresh substrate solutions for each experiment as sugars can be unstable in aqueous solutions over time, especially at non-neutral pH or elevated temperatures.[8]
Missing Cofactors or Coenzymes Check the enzyme's requirements for metal ions (e.g., Mg2+, Mn2+) or coenzymes (e.g., NAD+, NADP+, Thiamine Pyrophosphate - TPP) and ensure they are present at optimal concentrations.
Presence of Inhibitors Contaminants in the sample, substrate, or buffer can inhibit the enzyme. Chelating agents like EDTA can remove essential metal cofactors. High concentrations of the substrate itself can sometimes lead to substrate inhibition.[9]
Incorrect Detection Method Ensure your detection method is sensitive enough for the expected product concentration. Verify the wavelength settings on the spectrophotometer and the compatibility of your microplate for the assay type (e.g., clear plates for colorimetric assays, black plates for fluorescence).
Problem 2: High Background Signal or Non-linear Reaction Rate

A high background or a non-linear reaction curve can obscure the true enzyme kinetics.

Potential CauseRecommended Solution
Substrate Instability This compound may degrade non-enzymatically under the assay conditions, leading to a change in the measured signal. Run a "no-enzyme" control to quantify the rate of substrate degradation.
Contaminating Enzyme Activities If using a crude enzyme preparation, other enzymes may be present that react with the substrate or product, leading to a complex reaction profile. Purifying the enzyme of interest is recommended.
Product Inhibition The product of the reaction may inhibit the enzyme, causing the reaction rate to decrease over time. Measure the initial velocity of the reaction (the linear phase) to determine the true kinetic parameters.
Substrate Depletion At high enzyme concentrations or long incubation times, the substrate may be significantly consumed, leading to a decrease in the reaction rate. Use a lower enzyme concentration or measure the initial reaction rates.
Inner Filter Effect (for fluorescence assays) At high concentrations, the substrate or product may absorb the excitation or emission light, leading to a non-linear response. Dilute the sample or use a different detection method.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Xylose Dehydrogenase Activity

This protocol is adapted for this compound based on established methods for D-xylose.[4][5]

Materials:

  • Enzyme: Purified Xylose Dehydrogenase (XDH)

  • Substrate: this compound

  • Cofactor: NAD+

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Prepare a stock solution of NAD+ in the assay buffer.

  • Set up the reaction mixture in a cuvette or microplate well. A typical 1 mL reaction mixture contains:

    • 800 µL Assay Buffer

    • 100 µL this compound solution (to achieve the desired final concentration)

    • 50 µL NAD+ solution (final concentration typically 1-5 mM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding 50 µL of a freshly diluted XDH solution.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹).

Protocol 2: Coupled Enzyme Assay for Xylose Isomerase Activity

This protocol uses a coupling enzyme (e.g., Sorbitol Dehydrogenase) to detect the product of the xylose isomerase reaction.

Materials:

  • Primary Enzyme: Purified Xylose Isomerase (XI)

  • Coupling Enzyme: Sorbitol Dehydrogenase (SDH)

  • Substrate: this compound

  • Cofactor: NADH

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 10 mM MgCl2

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare stock solutions of this compound and NADH in the assay buffer.

  • Set up the reaction mixture in a cuvette or microplate well. A typical 1 mL reaction mixture contains:

    • 750 µL Assay Buffer

    • 100 µL this compound solution

    • 50 µL NADH solution (final concentration typically 0.2-0.5 mM)

    • 50 µL of a concentrated solution of SDH

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding 50 µL of a freshly diluted XI solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the rate of 5-Deoxy-D-xylulose formation by XI.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in enzymatic assays with this compound.

TroubleshootingWorkflow start Start Assay check_activity Is Enzyme Activity Observed? start->check_activity no_activity No/Low Activity check_activity->no_activity No activity_ok Activity Observed check_activity->activity_ok Yes check_reagents Check Reagents: - Enzyme Activity - Substrate Integrity - Cofactor Presence no_activity->check_reagents check_conditions Check Assay Conditions: - pH - Temperature - Buffer check_reagents->check_conditions check_inhibitors Check for Inhibitors: - Contaminants - EDTA check_conditions->check_inhibitors check_kinetics Is Reaction Rate Linear? activity_ok->check_kinetics non_linear Non-Linear Rate check_kinetics->non_linear No linear_kinetics Linear Rate - Assay OK check_kinetics->linear_kinetics Yes check_substrate_depletion Substrate Depletion? non_linear->check_substrate_depletion check_product_inhibition Product Inhibition? check_substrate_depletion->check_product_inhibition check_background High Background? check_product_inhibition->check_background

Caption: A flowchart for systematic troubleshooting of enzymatic assays.

Metabolic Pathway Context

This compound can be viewed in the context of pentose metabolism. The diagram below shows a simplified representation of the initial steps of D-xylose metabolism where this compound could potentially interact.

MetabolicPathway cluster_isomerase Isomerase Pathway cluster_dehydrogenase Dehydrogenase Pathway d_xylose_iso D-Xylose d_xylulose D-Xylulose d_xylose_iso->d_xylulose Xylose Isomerase d_xylose_deh D-Xylose d_xylonolactone D-Xylono-1,5-lactone d_xylose_deh->d_xylonolactone Xylose Dehydrogenase substrate This compound (Substrate Analog) substrate->d_xylose_iso Inhibition/Alternative Substrate substrate->d_xylose_deh Inhibition/Alternative Substrate

References

addressing non-specific binding of "5-Deoxy-D-xylose" in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving 5-Deoxy-D-xylose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a particular focus on addressing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in assays?

A1: this compound is a monosaccharide, a derivative of D-xylose where the hydroxyl group at the 5th carbon is replaced by a hydrogen atom. This modification makes it a valuable tool in various biochemical and pharmacological studies. It is often used as a substrate or inhibitor in enzyme kinetic studies, particularly for enzymes that metabolize xylose or other pentoses. It can also be used in studies of carbohydrate-protein interactions and non-enzymatic glycation.

Q2: What are the common causes of non-specific binding in assays with this compound?

A2: Non-specific binding of small molecules like this compound in assays is often attributed to:

  • Hydrophobic interactions: Although carbohydrates are generally hydrophilic, the deoxy nature of this sugar can increase its hydrophobicity, leading to interactions with hydrophobic surfaces of microplates or proteins.

  • Ionic interactions: At certain pH values, residual charges on this compound or interacting proteins can lead to non-specific electrostatic binding.

  • Interactions with blocking agents: Some blocking proteins may inadvertently bind to this compound or interfere with its interaction with the target molecule.

Q3: How can I minimize non-specific binding in my this compound assay?

A3: Several strategies can be employed:

  • Optimize Buffer Conditions: Adjusting the pH and ionic strength of your assay buffer can minimize charge-based non-specific interactions.

  • Use of Blocking Agents: Proteins like Bovine Serum Albumin (BSA) or casein can be used to block non-specific binding sites on assay surfaces.

  • Inclusion of Detergents: Non-ionic detergents such as Tween-20 can help to reduce hydrophobic interactions.

  • Proper Washing Steps: Increasing the number and duration of washing steps can help to remove non-specifically bound molecules.

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter in your assays involving this compound.

Problem 1: High Background Signal in Colorimetric Assays

High background can mask the true signal from your analyte. This is a common issue in colorimetric assays for total carbohydrate determination.

Logical Workflow for Troubleshooting High Background

start High Background Signal check_reagents Check Reagent Blanks start->check_reagents check_plate Evaluate Plate Type check_reagents->check_plate Reagents OK end_bad Issue Persists (Contact Support) check_reagents->end_bad Reagents Contaminated optimize_wash Optimize Washing Protocol check_plate->optimize_wash Plate OK check_plate->end_bad Plate unsuitable sample_prep Assess Sample Preparation optimize_wash->sample_prep Washing Optimized end_good Background Reduced optimize_wash->end_good Background Reduced sample_prep->end_good Sample Prep Optimized sample_prep->end_bad Issue Persists

Caption: Troubleshooting workflow for high background signal.

Possible Causes and Solutions

Possible Cause Recommended Action
Contaminated Reagents Prepare fresh reagents. Ensure high-purity water is used. Run a "reagent-only" blank to test for contamination.
Inappropriate Microplate Some plates have high binding surfaces. Test different plate types (e.g., non-treated polystyrene vs. high-binding plates).
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the soaking time for each wash. Ensure that the wash buffer covers the entire well surface.
Sample Matrix Interference If using complex samples (e.g., cell lysates, serum), consider a sample clean-up step like solid-phase extraction to remove interfering substances.
Problem 2: Inconsistent Results in Enzyme Kinetic Assays

Variability in enzyme kinetic data can arise from non-specific interactions of this compound with the enzyme or other assay components.

Experimental Workflow for Optimizing Enzyme Assays

start Start: Inconsistent Kinetic Data buffer_opt Buffer Optimization (pH, Ionic Strength) start->buffer_opt blocking_agent Test Blocking Agents (e.g., BSA) buffer_opt->blocking_agent detergent Add Non-ionic Detergent (e.g., Tween-20) blocking_agent->detergent control_expt Run Control Experiment (without enzyme) detergent->control_expt analyze Analyze Data for Consistency control_expt->analyze

Caption: Workflow for optimizing enzyme kinetic assays.

Quantitative Data on Buffer Components

The following table summarizes the effect of different buffer additives on reducing non-specific binding. While this data is for a protein-surface interaction, the principles are applicable to minimizing non-specific binding of small molecules in enzyme assays.

Additive Concentration Effect on Non-Specific Binding Reference
Bovine Serum Albumin (BSA)0.1 - 1% (w/v)Can effectively reduce non-specific binding by blocking sites on surfaces.[1]
Tween-200.01 - 0.1% (v/v)Effective at reducing hydrophobic-based non-specific interactions. May be less effective for charge-based interactions.[2]
Sodium Chloride (NaCl)50 - 500 mMIncreasing ionic strength can reduce electrostatic-based non-specific binding.[2]
Problem 3: Low Signal-to-Noise Ratio in Carbohydrate-Protein Binding Assays

This can occur if the specific binding of this compound to your protein of interest is weak, or if non-specific binding is high.

Signaling Pathway of a Generic Carbohydrate-Protein Interaction Assay

cluster_assay Binding Assay cluster_nsb Non-Specific Binding Protein Immobilized Protein DeoxyXylose This compound Protein->DeoxyXylose Specific Binding Detection Detection Reagent DeoxyXylose->Detection NSB_Surface Assay Surface DeoxyXylose->NSB_Surface NSB NSB_Protein Non-Target Protein DeoxyXylose->NSB_Protein NSB Signal Signal Detection->Signal

Caption: Specific vs. Non-Specific Binding in an Assay.

Strategies to Improve Signal-to-Noise Ratio

Strategy Detailed Methodology
Optimize Blocking Test different blocking agents (e.g., 1% BSA, 1% casein, or commercial blocking buffers). Incubate the blocking agent for at least 1 hour at room temperature or overnight at 4°C.
Adjust Buffer pH Determine the isoelectric point (pI) of your protein. Perform the binding assay at a pH at least one unit away from the pI to ensure the protein is charged, which can reduce hydrophobic non-specific binding.
Titrate Reagents Optimize the concentrations of both the immobilized protein and the this compound to find the optimal window where specific binding is maximized and non-specific binding is minimized.

Experimental Protocols

Protocol 1: General Colorimetric Assay for Total Carbohydrates (Adapted for this compound)

This protocol is based on the phenol-sulfuric acid method and can be adapted for the quantification of this compound.[3]

  • Standard Preparation: Prepare a standard curve of this compound ranging from 10 to 1000 µg/mL in the same buffer as your samples.

  • Sample Preparation: Dilute your samples to fall within the range of the standard curve.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to a 96-well plate.

    • Add 150 µL of concentrated sulfuric acid to each well. Caution: Strong acid! Handle in a fume hood with appropriate personal protective equipment.

    • Incubate for 10 minutes at room temperature.

    • Add 30 µL of 5% phenol solution to each well.

    • Incubate for 5 minutes at room temperature.

    • Read the absorbance at 490 nm.

  • Data Analysis: Subtract the blank reading from all standards and samples. Plot the standard curve and determine the concentration of this compound in your samples.

Protocol 2: Minimizing Non-Specific Binding in a Protein-Carbohydrate Binding Assay

This protocol provides a framework for optimizing blocking and washing conditions.

  • Plate Coating: Coat a 96-well plate with your protein of interest overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer to each well. Test different blocking buffers:

      • Buffer A: 1% BSA in PBS

      • Buffer B: 1% casein in PBS

      • Buffer C: Commercial blocking buffer

    • Incubate for 2 hours at room temperature.

  • Binding:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of this compound solution (at various concentrations) to the wells. Include a negative control with buffer only.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer, with a 30-second soak time for each wash.

  • Detection: Add your detection reagent (e.g., a labeled antibody that recognizes the carbohydrate or a competitive binding molecule) and proceed with the detection protocol specific to your assay.

  • Analysis: Compare the signal from the wells containing this compound to the negative control wells for each blocking condition to determine which buffer is most effective at minimizing non-specific binding.

References

Technical Support Center: Trace-Level Detection of 5-Deoxy-D-xylose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace-level detection of "5-Deoxy-D-xylose". The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the trace-level detection of this compound?

A1: The main challenges include its high polarity, which can lead to poor retention on traditional reversed-phase HPLC columns, and its non-volatile nature, making it unsuitable for direct GC analysis without derivatization. Furthermore, at trace levels, distinguishing the analyte from matrix interferences in complex biological samples can be difficult.

Q2: Which analytical techniques are most suitable for quantifying trace amounts of this compound?

A2: For trace-level detection, hyphenated techniques are generally preferred. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly sensitive and selective methods. Enzymatic and colorimetric assays can also be used, though they may have higher detection limits and potential for interferences.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For GC-MS analysis, derivatization is mandatory to make the sugar volatile. Common methods include silylation, acetylation, or a two-step oximation followed by silylation.[1] For LC-MS, derivatization is not always necessary, especially when using techniques like Hydrophilic Interaction Chromatography (HILIC). However, derivatization can improve ionization efficiency and chromatographic separation in some cases.

Q4: How can I handle potential interferences from other sugars in my sample?

A4: Chromatographic separation (HPLC or GC) is the most effective way to resolve this compound from other structurally similar sugars. Additionally, using mass spectrometry allows for selective detection based on the mass-to-charge ratio of the analyte and its fragments, further minimizing interferences. Enzymatic methods can also offer high specificity.

Troubleshooting Guides

HPLC-MS Method Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Sample solvent incompatible with the mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Dissolve the sample in the initial mobile phase.- Reduce the injection volume or sample concentration.- Adjust mobile phase pH or ionic strength. Consider a different column chemistry.
Retention Time Drift - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation or contamination.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Flush the column with a strong solvent or replace it if necessary.
Low Signal Intensity / Poor Sensitivity - Inefficient ionization.- Suboptimal MS parameters.- Sample loss during preparation.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Perform tuning and calibration of the mass spectrometer.- Review and optimize the sample extraction and cleanup procedure.
Baseline Noise or Drifting - Contaminated mobile phase or LC system.- Air bubbles in the system.- Detector lamp issue (for UV detectors, if used).- Use high-purity solvents and degas the mobile phase.- Purge the pump and detector to remove air bubbles.- Check and replace the detector lamp if necessary.
GC-MS Method Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
No or Low Peak Intensity - Incomplete derivatization.- Degradation of the analyte in the injector.- Leak in the GC-MS system.- Optimize derivatization reaction conditions (time, temperature, reagent concentration).- Use a lower injector temperature or a deactivated inlet liner.- Perform a leak check on the system.
Split or Broad Peaks - Inefficient chromatography.- Sample degradation on the column.- Incorrect injection technique.- Optimize the GC temperature program.- Use a deactivated column suitable for sugar analysis.- Ensure a fast and consistent injection.
Ghost Peaks - Carryover from a previous injection.- Contamination in the syringe, inlet, or column.- Run a solvent blank after a high-concentration sample.- Clean the syringe and inlet. Bake out the column.
Multiple Peaks for a Single Analyte - Formation of different isomers during derivatization (e.g., anomers).- This is common for sugars. Ensure consistent derivatization conditions to obtain reproducible isomer ratios. Sum the peak areas of all isomers for quantification.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of D-xylose, which can serve as a starting point for method development for this compound.

Table 1: Performance of a Modified Phloroglucinol Colorimetric Assay for D-xylose in Urine and Serum.[2]

ParameterUrineSerum
Linearity Range 5 - 200 mg/L5 - 200 mg/L
Limit of Quantification (LOQ) 5 mg/L5 mg/L
Intra-assay Precision (%CV at LOQ) 6.02%8.86%
Inter-assay Precision (%CV at LOQ) 6.45%10.00%

Table 2: Performance of an Enzymatic Assay for D-xylose.[3]

ParameterValue
Linear Range 2 - 100 µg per assay
Detection Limit 0.701 mg/L (with a 2.00 mL sample volume)

Table 3: Performance of LC-MS/MS for D-xylose. [4]

ParameterValue
Detection Limit <1.0 ng/mL in plasma, urine, and fermentation media
Quantification Range Spans 5-6 orders of magnitude

Experimental Protocols

Protocol 1: Sample Preparation for Analysis from Biological Fluids[5][6]
  • Serum: Collect fresh blood and allow it to clot at 25°C for 30 minutes. Centrifuge at 2000 x g for 15 minutes at 4°C. Collect the upper light yellow serum layer.

  • Plasma: Collect fresh blood in a tube containing an anticoagulant (e.g., heparin). Centrifuge at 700-1000 x g for 10 minutes at 4°C. Collect the upper light yellow plasma layer.

  • Urine: Collect fresh urine and centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Storage: For immediate analysis, keep samples on ice. For long-term storage, store at -80°C.

Protocol 2: General Procedure for Derivatization for GC-MS Analysis

This is a general two-step protocol involving oximation followed by silylation, which is common for reducing sugars.

  • Oximation:

    • Dissolve approximately 2 mg of the dried sugar sample in 200 µL of a 40 mg/mL solution of an oximation reagent (e.g., hydroxylamine hydrochloride) in pyridine.

    • Heat the mixture at 70°C for 30 minutes.[1]

  • Silylation:

    • Allow the sample to cool to room temperature.

    • Add 120 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Heat the mixture again at 70°C for 30 minutes.[1]

    • The sample is now ready for GC-MS analysis.

Protocol 3: Modified Kulka Micromethod for Deoxy-sugars[7]

This colorimetric assay was developed for 1-deoxy-D-xylulose-5-phosphate and may be adaptable for this compound.

  • Reagent Preparation: Prepare the FAS-HCl reagent as described in the original publication.

  • Sample Concentration (if necessary): For trace-level samples, concentration may be required. An n-butanol extraction can be used to reduce the volume of the aqueous sample.

  • Assay:

    • To the sample, add the FAS-HCl reagent and a resorcinol solution.

    • Heat the reaction mixture.

    • Measure the absorbance at the appropriate wavelength (e.g., 564 nm for DXP).

  • Quantification: Generate a standard curve with known concentrations of the analyte to quantify the amount in the sample.

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) extraction Extraction / Deproteinization sample->extraction cleanup Solid Phase Extraction (SPE) (Optional) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization If GC-MS separation Chromatographic Separation (GC or HPLC) cleanup->separation If HPLC-MS derivatization->separation detection Mass Spectrometric Detection (MS or MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification (Standard Curve) integration->quantification

Caption: Workflow for this compound analysis.

derivatization_pathway Derivatization for GC-MS Analysis cluster_reactants Derivatization for GC-MS Analysis sugar This compound (Non-volatile, Polar) reaction Chemical Reaction sugar->reaction reagent Derivatizing Agent (e.g., BSTFA) reagent->reaction product Derivatized this compound (Volatile, Less Polar) reaction->product

Caption: Derivatization converts polar sugars into volatile compounds.

References

avoiding side-product formation in "5-Deoxy-D-xylose" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Deoxy-D-xylose. The focus is on minimizing side-product formation and maximizing the yield of the desired product.

Troubleshooting Guide: Side-Product Formation

This guide addresses specific issues that may arise during the multi-step synthesis of this compound, following a common synthetic route: protection of D-xylose, selective tosylation of the primary hydroxyl group, reduction of the tosylate, and deprotection.

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Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis Stages cluster_troubleshooting Troubleshooting Side-Products cluster_solutions Corrective Actions Start Start Protection Protection Start->Protection D-xylose Tosylation Tosylation Protection->Tosylation 1,2-O-isopropylidene- α-D-xylofuranose Protection_Issue Incomplete reaction or isomer formation? Protection->Protection_Issue Reduction Reduction Tosylation->Reduction 1,2-O-isopropylidene-5-O- tosyl-α-D-xylofuranose Tosylation_Issue Di-tosylated or unreacted starting material? Tosylation->Tosylation_Issue Deprotection Deprotection Reduction->Deprotection 1,2-O-isopropylidene- 5-deoxy-α-D-xylofuranose Reduction_Issue Incomplete reduction or elimination product? Reduction->Reduction_Issue Final_Product This compound Deprotection->Final_Product Deprotection_Issue Incomplete deprotection or degradation? Deprotection->Deprotection_Issue Protection_Sol Optimize reaction time, temperature, and acid catalyst concentration. Use chromatographic purification. Protection_Issue->Protection_Sol Tosylation_Sol Control stoichiometry of TsCl. Use low temperature to favor primary hydroxyl reaction. Purify by chromatography. Tosylation_Issue->Tosylation_Sol Reduction_Sol Ensure sufficient LiAlH4. Maintain low temperature during addition. Consider alternative reducing agents. Reduction_Issue->Reduction_Sol Deprotection_Sol Monitor reaction by TLC. Adjust acid concentration and reaction time. Use mild acidic conditions. Deprotection_Issue->Deprotection_Sol

Caption: Troubleshooting workflow for identifying and resolving side-product formation at each stage of this compound synthesis.

StagePotential IssueRecommended Action
Protection Incomplete reaction leading to a mixture of D-xylose and the protected product.Extend reaction time or slightly increase the amount of acetone and acid catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of di-isopropylidene xylose or other isomers.Use carefully controlled reaction conditions, particularly the amount of acid catalyst and reaction time. Purification by column chromatography is often necessary to isolate the desired 1,2-O-isopropylidene-α-D-xylofuranose.
Tosylation Formation of di-tosylated side-products (e.g., at the C3 position).Carefully control the stoichiometry of p-toluenesulfonyl chloride (TsCl). Running the reaction at low temperatures (e.g., 0°C) can enhance the selectivity for the more reactive primary hydroxyl group at the C5 position.
Incomplete tosylation, leaving unreacted starting material.Ensure the starting material is dry and use a slight excess of TsCl. Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC.
Reduction Incomplete reduction of the tosylate group.Ensure an adequate excess of the reducing agent, such as lithium aluminum hydride (LiAlH4), is used. The reaction should be performed under anhydrous conditions.
Formation of an elimination side-product (an alkene).Add the tosylated compound slowly to the LiAlH4 suspension at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize elimination.
Deprotection Incomplete removal of the isopropylidene protecting group.Monitor the deprotection reaction closely by TLC. If the reaction is sluggish, a slight increase in the concentration of the acid or reaction time may be necessary.
Degradation or isomerization of the final product under harsh acidic conditions.Use mild acidic conditions (e.g., dilute acetic acid or a resin-based acid catalyst) and carefully control the reaction temperature and time to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key intermediates?

A common and effective synthetic route starts from D-xylose and proceeds through three key intermediates.

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Synthesis_Pathway D_Xylose D-Xylose Protected_Xylose 1,2-O-isopropylidene-α-D-xylofuranose D_Xylose->Protected_Xylose Acetone, H+ Tosylated_Xylose 1,2-O-isopropylidene-5-O-tosyl-α-D-xylofuranose Protected_Xylose->Tosylated_Xylose TsCl, Pyridine Deoxy_Protected 1,2-O-isopropylidene-5-deoxy-α-D-xylofuranose Tosylated_Xylose->Deoxy_Protected LiAlH4, Ether Final_Product This compound Deoxy_Protected->Final_Product H3O+

Caption: Key intermediates in the synthesis of this compound from D-xylose.

Q2: How can I selectively tosylate the primary hydroxyl group at the C5 position?

The primary hydroxyl group at the C5 position of 1,2-O-isopropylidene-α-D-xylofuranose is sterically less hindered and therefore more reactive than the secondary hydroxyl group at the C3 position. To achieve selective tosylation:

  • Stoichiometry: Use a carefully controlled amount of p-toluenesulfonyl chloride (TsCl), typically around 1.0 to 1.2 equivalents.

  • Temperature: Perform the reaction at a low temperature (e.g., 0°C to room temperature). Lower temperatures favor the reaction at the more reactive primary hydroxyl group.

  • Solvent: Use a suitable base like pyridine as both the solvent and acid scavenger.

Q3: What are the main side-products to expect during the LiAlH4 reduction step, and how can they be minimized?

The primary side-products during the reduction of the tosylate are the result of incomplete reduction or an elimination reaction.

Side-ProductCausePrevention Strategy
Unreacted TosylateInsufficient LiAlH4 or reaction time.Use a sufficient excess of LiAlH4 (typically 2-4 equivalents) and ensure the reaction goes to completion by monitoring with TLC.
4,5-unsaturated furanoidElimination of the tosylate group, favored by higher temperatures.Maintain a low temperature (e.g., 0°C) throughout the addition of the tosylated compound to the LiAlH4 suspension.

Q4: What are the best practices for the final deprotection step to obtain pure this compound?

The final step involves the acidic hydrolysis of the isopropylidene protecting group. To ensure a high yield of the pure product:

  • Mild Acidic Conditions: Use dilute aqueous acid (e.g., 50-80% acetic acid) or an acidic ion-exchange resin to avoid degradation of the sugar.

  • Temperature Control: Perform the reaction at a moderate temperature (e.g., 40-60°C) to facilitate the hydrolysis without causing unwanted side reactions.

  • Reaction Monitoring: Track the progress of the reaction using TLC to determine the point of complete deprotection and avoid prolonged exposure to acidic conditions.

  • Purification: After neutralization, the final product can be purified by crystallization or column chromatography to remove any remaining impurities.

Experimental Protocols

Protocol 1: Synthesis of 1,2-O-isopropylidene-α-D-xylofuranose

  • Suspend D-xylose in anhydrous acetone.

  • Add a catalytic amount of concentrated sulfuric acid or another strong acid.

  • Stir the mixture at room temperature until the D-xylose has completely dissolved and TLC analysis indicates the formation of the product.

  • Neutralize the reaction with a base (e.g., sodium bicarbonate or ammonia solution).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting syrup by column chromatography on silica gel.

Protocol 2: Synthesis of 1,2-O-isopropylidene-5-O-tosyl-α-D-xylofuranose

  • Dissolve 1,2-O-isopropylidene-α-D-xylofuranose in anhydrous pyridine and cool the solution in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in pyridine to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by adding ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Protocol 3: Synthesis of 1,2-O-isopropylidene-5-deoxy-α-D-xylofuranose

  • Prepare a suspension of lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the LiAlH4 suspension in an ice bath.

  • Slowly add a solution of 1,2-O-isopropylidene-5-O-tosyl-α-D-xylofuranose in the same anhydrous solvent to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the absence of the starting material.

  • Carefully quench the excess LiAlH4 by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with the ether solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 4: Synthesis of this compound (Deprotection)

  • Dissolve the crude 1,2-O-isopropylidene-5-deoxy-α-D-xylofuranose in an aqueous acidic solution (e.g., 50% aqueous acetic acid).

  • Heat the mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by TLC.

  • Once the deprotection is complete, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the final product by crystallization or column chromatography.

Validation & Comparative

5-Deoxy-D-xylose vs. D-xylose as an Enzyme Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Deoxy-D-xylose and D-xylose as enzyme substrates. The information presented herein is based on available experimental data to assist researchers and professionals in understanding the enzymatic interactions and metabolic fates of these two pentose sugars.

Introduction

D-xylose is the second most abundant sugar in nature, a key component of hemicellulose in plant biomass. Its catabolism has been extensively studied in various microorganisms. This compound, a derivative of D-xylose, differs by the absence of a hydroxyl group at the C5 position. This structural modification has profound implications for its recognition and processing by enzymes that typically act on D-xylose. This guide will delve into the known enzymatic interactions of both sugars, presenting quantitative data, experimental protocols, and metabolic pathway diagrams.

D-xylose as a Well-Established Enzyme Substrate

D-xylose is readily metabolized by a variety of microorganisms through several well-characterized enzymatic pathways. The two primary pathways for D-xylose catabolism are the isomerase pathway, predominantly found in bacteria, and the oxido-reductase pathway, common in yeasts and fungi.

Key Metabolic Pathways for D-xylose
  • Isomerase Pathway: In this pathway, D-xylose is directly converted to D-xylulose by the enzyme xylose isomerase (EC 5.3.1.5). D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[1]

  • Oxido-reductase Pathway: This two-step pathway begins with the reduction of D-xylose to xylitol by xylose reductase (XR; EC 1.1.1.307). Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH; EC 1.1.1.9), which is then phosphorylated and enters the pentose phosphate pathway.[1]

Quantitative Data: Enzyme Kinetics

The following table summarizes representative kinetic parameters for the key enzymes involved in D-xylose metabolism. These values, particularly Km (Michaelis constant) and Vmax (maximum reaction velocity), are crucial indicators of enzyme affinity and catalytic efficiency for a given substrate.[2]

EnzymeSubstrateOrganismKm (mM)Vmax (U/mg)Co-factorReference
Xylose IsomeraseD-xyloseSpathaspora arborariae23.8 ± 1.64.5 ± 0.1Mg2+, Co2+[3]
Xylose ReductaseD-xyloseSpathaspora arborariae47.3 ± 4.2~4.5NADPH[3]
Xylitol DehydrogenaseXylitolSpathaspora passalidarum33.0 ± 3.02.2NAD+[3]

Km indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km value generally reflects a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Experimental Protocol: D-xylose Isomerase Activity Assay

This protocol describes a common method for determining the activity of xylose isomerase by measuring the formation of D-xylulose.

Principle:

The enzymatic reaction of xylose isomerase converts D-xylose to D-xylulose. The concentration of the resulting ketose can be determined colorimetrically using the cysteine-carbazole-sulfuric acid method.

Materials:

  • D-xylose solution (substrate)

  • Tris-HCl buffer (pH 7.5)

  • MgSO4 solution

  • Purified xylose isomerase enzyme

  • Cysteine hydrochloride solution

  • Carbazole solution in ethanol

  • Concentrated sulfuric acid

  • D-xylulose standard solutions

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgSO4, and D-xylose solution.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C).

  • Initiate the reaction by adding the xylose isomerase enzyme solution.

  • Incubate for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding sulfuric acid.

  • Add cysteine hydrochloride and carbazole reagents to the reaction mixture.

  • Incubate at room temperature to allow for color development.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Determine the concentration of D-xylulose produced by comparing the absorbance to a standard curve prepared with known concentrations of D-xylulose.

Calculation of Enzyme Activity:

One unit (U) of xylose isomerase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose per minute under the specified assay conditions.

Visualizing D-xylose Metabolic Pathways

D_xylose_metabolism cluster_isomerase Isomerase Pathway (Bacteria) cluster_oxido_reductase Oxido-reductase Pathway (Yeasts/Fungi) D_xylose_iso D-xylose D_xylulose_iso D-xylulose D_xylose_iso->D_xylulose_iso Xylose Isomerase D_xylulose_5P_iso D-xylulose-5-phosphate D_xylulose_iso->D_xylulose_5P_iso Xylulokinase PPP_iso Pentose Phosphate Pathway D_xylulose_5P_iso->PPP_iso D_xylose_ox D-xylose Xylitol Xylitol D_xylose_ox->Xylitol Xylose Reductase D_xylulose_ox D-xylulose Xylitol->D_xylulose_ox Xylitol Dehydrogenase D_xylulose_5P_ox D-xylulose-5-phosphate D_xylulose_ox->D_xylulose_5P_ox Xylulokinase PPP_ox Pentose Phosphate Pathway D_xylulose_5P_ox->PPP_ox

Caption: Major metabolic pathways for D-xylose catabolism.

This compound: A Different Metabolic Context

In stark contrast to D-xylose, there is a notable absence of scientific literature demonstrating that this compound serves as a substrate for the key enzymes of D-xylose catabolism, namely xylose isomerase and xylose reductase. The absence of the C5 hydroxyl group likely prevents the necessary molecular interactions within the active sites of these enzymes for catalysis to occur.

Instead, the metabolic significance of a deoxy-xylose derivative is found in a different context: the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis. In this pathway, 1-deoxy-D-xylulose-5-phosphate (DXP) , a phosphorylated form of a deoxy-xylulose, is a crucial intermediate.[4]

The Role of 1-Deoxy-D-xylulose-5-Phosphate (DXP)

DXP is synthesized by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) , which catalyzes the condensation of pyruvate and D-glyceraldehyde-3-phosphate.[1][5] DXP is a precursor for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks for all isoprenoids.[6] Isoprenoids are a vast and diverse class of natural products with essential functions in all domains of life.

It is critical to note that the substrate for DXS is not this compound, and the metabolic fate of DXP is anabolic (biosynthesis) rather than catabolic (breakdown for energy).

Visualizing the Formation of 1-Deoxy-D-xylulose-5-Phosphate

DXP_synthesis cluster_MEP Non-Mevalonate (MEP) Pathway Pyruvate Pyruvate DXP 1-deoxy-D-xylulose-5-phosphate Pyruvate->DXP DXP Synthase (DXS) GAP D-glyceraldehyde-3-phosphate GAP->DXP DXP Synthase (DXS) Isoprenoids Isoprenoids DXP->Isoprenoids ...multiple steps

Caption: Synthesis of 1-deoxy-D-xylulose-5-phosphate (DXP).

Comparison Summary and Conclusion

FeatureD-xyloseThis compound
Role as a Substrate Well-established substrate for catabolic enzymes like xylose isomerase and xylose reductase.No significant evidence of being a substrate for D-xylose catabolic enzymes.
Primary Metabolic Fate Catabolized for energy via the pentose phosphate pathway.Not directly catabolized. Its phosphorylated derivative (DXP) is a key intermediate in the anabolic non-mevalonate pathway.
Key Enzymes Xylose isomerase, xylose reductase, xylitol dehydrogenase.Not a substrate for these enzymes. 1-deoxy-D-xylulose-5-phosphate synthase (DXS) synthesizes its related phosphorylated form from different precursors.
Biological Relevance A major source of carbon and energy for many microorganisms.Its derivative, DXP, is essential for the biosynthesis of isoprenoids in many bacteria, plants, and parasites.

For researchers in drug development, this distinction is crucial. While enzymes in the D-xylose metabolic pathways could be targets for antimicrobial agents that prevent the utilization of hemicellulosic biomass, the enzymes of the non-mevalonate pathway, such as DXP synthase, are attractive targets for the development of novel antibiotics and antimalarials, as this pathway is essential in many pathogens but absent in humans.

References

A Comparative Analysis of 5-Deoxy-D-xylose and Other Deoxy Sugars for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the biochemical properties, metabolic fates, and glycosylation effects of 5-Deoxy-D-xylose in comparison to other notable deoxy sugars.

Deoxy sugars, carbohydrates with one or more hydroxyl groups replaced by hydrogen atoms, are pivotal in numerous biological processes, ranging from cellular signaling to the construction of complex macromolecules. Their unique structures confer distinct biochemical properties that make them valuable tools in research and as potential therapeutic agents. This guide provides a comparative analysis of this compound against other well-studied deoxy sugars, namely 2-deoxy-D-glucose and L-fucose, with a focus on their biochemical characteristics, metabolic pathways, and their impact on glycosylation.

Biochemical and Physical Properties: A Tabular Comparison

The seemingly subtle difference of a single hydroxyl group removal can significantly alter the chemical and physical properties of a sugar, influencing its reactivity and biological interactions. The following table summarizes key properties of this compound, 2-deoxy-D-glucose, and L-fucose.

PropertyThis compound2-deoxy-D-glucoseL-fucose (6-deoxy-L-galactose)
Molecular Formula C₅H₁₀O₄C₆H₁₂O₅C₆H₁₂O₅
Molar Mass 134.13 g/mol 164.16 g/mol 164.16 g/mol
Structure Pentose with a deoxy group at C5Hexose with a deoxy group at C2Hexose with a deoxy group at C6
Key Features A C5-deoxy pentoseAn inhibitor of glycolysisA fundamental component of many N- and O-linked glycans

Metabolic Fate and Cellular Incorporation

The metabolic pathway a deoxy sugar follows determines its biological effect. While some are incorporated into cellular structures, others can act as metabolic inhibitors.

This compound: The metabolic pathway of this compound is not as extensively characterized as other deoxy sugars. It is known to be a substrate for certain enzymes, such as xylose isomerase, which can convert it to 5-deoxy-D-xylulose. Its phosphorylated form, 5-deoxy-D-xylulose-5-phosphate (DXP), is a key intermediate in the non-mevalonate pathway for isoprenoid biosynthesis in many bacteria, algae, and plants.

2-deoxy-D-glucose (2-DG): 2-DG is actively transported into cells via glucose transporters and is subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of the enzyme phosphoglucose isomerase. This leads to the inhibition of glycolysis, a critical pathway for energy production, making 2-DG a valuable tool for studying cancer metabolism and as a potential anti-cancer therapeutic.

L-fucose: As a naturally occurring 6-deoxy sugar, L-fucose has well-defined metabolic pathways. It can be synthesized de novo from GDP-mannose or salvaged from the breakdown of glycoproteins and glycolipids. In the salvage pathway, fucose is phosphorylated by fucokinase and then converted to GDP-L-fucose, the activated sugar nucleotide donor for fucosyltransferases. These enzymes incorporate fucose into a wide array of glycoconjugates, where it plays crucial roles in cell adhesion, signaling, and immune responses.

The following diagram illustrates the initial steps in the metabolic processing of these three deoxy sugars.

Deoxy_Sugar_Metabolism cluster_5DX This compound Pathway cluster_2DG 2-deoxy-D-glucose Pathway cluster_Fuc L-fucose Salvage Pathway This compound This compound 5-Deoxy-D-xylulose 5-Deoxy-D-xylulose This compound->5-Deoxy-D-xylulose Xylose Isomerase 5-Deoxy-D-xylulose-5-P 5-Deoxy-D-xylulose-5-P 5-Deoxy-D-xylulose->5-Deoxy-D-xylulose-5-P Xylulokinase 2-deoxy-D-glucose 2-deoxy-D-glucose 2-deoxy-D-glucose-6-P 2-deoxy-D-glucose-6-P 2-deoxy-D-glucose->2-deoxy-D-glucose-6-P Hexokinase Inhibition of Glycolysis Inhibition of Glycolysis 2-deoxy-D-glucose-6-P->Inhibition of Glycolysis L-fucose L-fucose L-fucose-1-P L-fucose-1-P L-fucose->L-fucose-1-P Fucokinase GDP-L-fucose GDP-L-fucose L-fucose-1-P->GDP-L-fucose GDP-L-fucose pyrophosphorylase

Initial metabolic steps of this compound, 2-deoxy-D-glucose, and L-fucose.

Impact on Glycosylation

Deoxy sugars can significantly influence the process of glycosylation, either by acting as inhibitors or by being incorporated as modified monosaccharides, leading to altered glycan structures and functions.

This compound: The direct impact of this compound on mammalian glycosylation is not well-documented in publicly available literature. However, its potential conversion to a nucleotide sugar donor, such as UDP-5-deoxy-D-xylose, could lead to its incorporation into glycans by promiscuous glycosyltransferases. This would result in truncated or altered glycan structures, as the absence of the 5-hydroxyl group would prevent further chain elongation at that position.

2-deoxy-D-glucose: 2-DG can interfere with N-linked glycosylation. The accumulation of 2-DG-6P can deplete the pool of mannose-6-phosphate, a precursor for the synthesis of dolichol-phosphate-mannose, which is essential for the assembly of the lipid-linked oligosaccharide precursor for N-glycosylation. This can lead to the synthesis of truncated precursors and result in protein misfolding and the unfolded protein response (UPR).

L-fucose: L-fucose is a natural and critical component of many glycan structures. Its presence or absence, as well as its linkage, can have profound biological consequences. For instance, fucosylation of antibodies can modulate their effector functions, and alterations in fucosylation are associated with various diseases, including cancer.

The following diagram outlines a general workflow for studying the effects of deoxy sugars on protein glycosylation.

Glycosylation_Analysis_Workflow Cell Culture Cell Culture Treatment with Deoxy Sugar Treatment with Deoxy Sugar Cell Culture->Treatment with Deoxy Sugar Protein Extraction Protein Extraction Treatment with Deoxy Sugar->Protein Extraction Glycoprotein Enrichment Glycoprotein Enrichment Protein Extraction->Glycoprotein Enrichment Glycan Release Glycan Release Glycoprotein Enrichment->Glycan Release Glycan Labeling Glycan Labeling Glycan Release->Glycan Labeling Mass Spectrometry Analysis Mass Spectrometry Analysis Glycan Labeling->Mass Spectrometry Analysis Data Analysis Data Analysis Mass Spectrometry Analysis->Data Analysis

Workflow for analyzing the impact of deoxy sugars on protein glycosylation.

Experimental Protocols

Detailed and validated protocols are essential for the reproducible comparative analysis of deoxy sugars. Below are summaries of key experimental procedures.

Protocol 1: Analysis of Intracellular Deoxy Sugar Phosphates by HPLC-MS/MS

This method allows for the quantification of the phosphorylated forms of deoxy sugars within cells, providing insights into their metabolic activation.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluence.

  • Treat cells with the respective deoxy sugars (e.g., 10 mM this compound, 10 mM 2-deoxy-D-glucose, or 1 mM L-fucose) for a specified time course (e.g., 1, 4, 24 hours).

2. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold 80% methanol to the cells and scrape them.

  • Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

3. HPLC-MS/MS Analysis:

  • Analyze the extracted metabolites using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar sugar phosphates.

  • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of the target deoxy sugar phosphates.

4. Data Analysis:

  • Quantify the peak areas of the respective deoxy sugar phosphates and normalize them to an internal standard and the total protein concentration or cell number.

Protocol 2: Competitive Glycosylation Inhibition Assay

This in vitro assay can be used to compare the inhibitory potential of different deoxy sugar nucleotides on a specific glycosyltransferase.

1. Reagents and Enzyme:

  • Purified recombinant glycosyltransferase (e.g., a fucosyltransferase or a galactosyltransferase).

  • Acceptor substrate (e.g., a fluorescently labeled oligosaccharide or a glycoprotein).

  • Natural nucleotide sugar donor (e.g., UDP-galactose or GDP-fucose).

  • Deoxy sugar nucleotide analogs (e.g., UDP-5-deoxy-D-xylose, UDP-2-deoxy-D-glucose).

2. Assay Procedure:

  • Set up reactions in a microplate containing a buffered solution with the glycosyltransferase, acceptor substrate, and varying concentrations of the deoxy sugar nucleotide inhibitor.

  • Initiate the reaction by adding the natural nucleotide sugar donor.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

3. Detection and Analysis:

  • Stop the reaction and quantify the amount of product formed. This can be done using various methods depending on the acceptor substrate, such as fluorescence detection, HPLC, or mass spectrometry.

  • Determine the IC50 value for each deoxy sugar nucleotide inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Analysis of Glycoprotein Structure by Mass Spectrometry

This protocol details the analysis of changes in glycoprotein structure after treating cells with deoxy sugars.

1. Sample Preparation:

  • Follow steps 1 and 2 from Protocol 1 to treat cells and extract proteins.

  • Perform a protein quantification assay (e.g., BCA assay).

2. Glycan Release and Labeling:

  • Digest the extracted proteins with a protease (e.g., trypsin).

  • Release N-linked glycans from the resulting glycopeptides using PNGase F.

  • Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for quantification and to enhance ionization in mass spectrometry.

3. Mass Spectrometry Analysis:

  • Analyze the labeled glycans by MALDI-TOF-MS or LC-MS.

  • Acquire mass spectra to identify the different glycan structures present and their relative abundances.

4. Data Analysis:

  • Compare the glycan profiles of control and deoxy sugar-treated samples to identify changes in the types and quantities of different glycan structures.

Conclusion

This compound, 2-deoxy-D-glucose, and L-fucose, while all belonging to the class of deoxy sugars, exhibit distinct biochemical properties and metabolic fates that lead to different biological effects. 2-deoxy-D-glucose acts as a potent inhibitor of glycolysis, L-fucose is an integral component of many cellular glycans, and this compound holds potential as a modulator of the DXP pathway and glycosylation. The comparative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the unique characteristics of these and other deoxy sugars for various applications in biology and medicine. Further research is warranted to fully elucidate the metabolic pathways and biological roles of less-studied deoxy sugars like this compound to unlock their full potential.

validation of analytical methods for "5-Deoxy-D-xylose" quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of rare sugars like 5-Deoxy-D-xylose is critical for understanding metabolic pathways, developing novel therapeutics, and ensuring product quality. This guide provides a comparative overview of three widely used analytical methods for the quantification of monosaccharides, which can be adapted for this compound: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of HPLC-RI, GC-MS, and enzymatic assays for the analysis of D-xylose and other monosaccharides, providing a baseline for adaptation to this compound.

ParameterHPLC-RIGC-MSEnzymatic Assay
Principle Separation based on polarity, detection based on changes in refractive index.Separation of volatile derivatives based on boiling point and mass-to-charge ratio.Specific enzymatic conversion of the target sugar, coupled to a detectable signal (e.g., absorbance).
Limit of Detection (LOD) ~0.8 ppm[1][2][3][4]fmol range (highly sensitive)Dependent on the specific kit, typically in the µM range.
Limit of Quantification (LOQ) ~2.5 ppm[1][2][3][4]pmol range (highly sensitive)Dependent on the specific kit.
Linearity Range 11–100 µ g/100 µL for D-xylose[1][2][3][4]Wide dynamic range, typically multiple orders of magnitude.Narrower range compared to chromatographic methods.
Precision (%RSD) < 2%[5]< 2%[6]Generally < 10%
Accuracy (Recovery %) 90-110%[5]95.7–105%[6]Typically > 90%
Sample Preparation Minimal; dilution and filtration often sufficient.[7]Requires derivatization to increase volatility.[8]Often requires deproteinization or other cleanup steps.[9]
Throughput High; ~11 min per sample.[1][2][3][4]Lower due to longer run times and sample preparation.High, especially with microplate formats.
Specificity Lower; co-elution with other sugars can be an issue.High; provides structural information from mass spectra.Very high due to enzyme specificity.
Instrumentation Cost ModerateHighLow (requires a spectrophotometer)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are for the analysis of D-xylose and would require method development and validation for this compound.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is suitable for the routine quantification of sugars in relatively clean sample matrices.

a. Sample Preparation:

  • For liquid samples, dilute with ultrapure water to fall within the calibration range.

  • For solid samples, perform a solvent extraction followed by dilution.

  • Filter the diluted sample through a 0.45 µm hydrophilic filter prior to injection.[7]

b. Chromatographic Conditions:

  • Column: Eurokat H column (300 × 8 mm, 10 µm)[1][2][3][4] or an amino column.[5]

  • Mobile Phase: 0.01 N Sulfuric Acid[1][2][3][4] or Acetonitrile:Water (75:25 v/v).[5]

  • Flow Rate: 0.6 mL/min.[1][2][3][4]

  • Column Temperature: 75°C.[1][2][3][4]

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 20 µL.

c. Calibration: Prepare a series of standard solutions of the analyte in the mobile phase. The calibration plot for D-xylose is linear over a concentration range of 11–100 µ g/100 µL.[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity and is ideal for complex matrices. However, it requires a derivatization step to make the sugars volatile.

a. Sample Preparation and Derivatization:

  • Perform an acid hydrolysis of the sample if sugars are in polymeric form.

  • Dry the sample completely under a stream of nitrogen.

  • Add a derivatization agent (e.g., a mixture of ethanethiol and trifluoroacetic acid followed by silylation with BSTFA or acetylation) to the dried sample.[8]

  • Heat the mixture to ensure complete derivatization.

  • The derivatized sample is then ready for injection.

b. GC-MS Conditions:

  • Column: Varian FactorFour VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 140°C for 1 minute, ramp at 2°C/min to 218°C, then ramp at 10°C/min to 280°C and hold for 2 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

c. Calibration: Prepare calibration standards and derivatize them in the same manner as the samples. The use of an internal standard is recommended for accurate quantification.

Enzymatic Assay

Enzymatic assays are highly specific and can be performed with simple laboratory equipment. The following is a general protocol based on commercially available kits for D-xylose.

a. Principle: D-xylose is isomerized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate. This intermediate is then cleaved into glyceraldehyde-3-phosphate and glycolaldehyde. The glyceraldehyde-3-phosphate is then oxidized, leading to the formation of NADH, which can be measured spectrophotometrically at 340 nm.

b. Sample Preparation:

  • Deproteinize samples containing proteins using perchloric acid or other suitable methods.

  • Neutralize the sample with KOH.

  • Centrifuge to remove the precipitate.

  • The clear supernatant is used for the assay.

c. Assay Procedure (based on a generic kit):

  • Pipette the sample, a blank (water), and a D-xylose standard into separate cuvettes.

  • Add the assay buffer containing the necessary cofactors (e.g., ATP, NAD+).

  • Read the initial absorbance (A1) at 340 nm.

  • Start the reaction by adding the enzyme mixture (xylose isomerase, xylulokinase, etc.).

  • Incubate for a specified time at a controlled temperature (e.g., 15 minutes at room temperature).

  • Read the final absorbance (A2) at 340 nm.

  • The concentration of D-xylose is proportional to the change in absorbance (A2 - A1).

d. Calibration: A standard of known concentration is run with each batch of samples to calculate the concentration in the unknown samples.

Mandatory Visualizations

To further aid in the understanding of the analytical workflows and the biological context of deoxy sugars, the following diagrams are provided.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Analysis Sample Biological Sample Dilution Dilution Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection RI Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification using HPLC-RI.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Hydrolysis Hydrolysis (optional) Sample->Hydrolysis Drying Drying Hydrolysis->Drying Derivatization Derivatization Drying->Derivatization Injection Injection into GC-MS Derivatization->Injection Derivatized Sample Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Mass Spectra Integration Peak Integration TIC->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification using GC-MS.

pentose_phosphate_pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD R5P Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT DNA_RNA Nucleotide Synthesis (DNA/RNA) R5P->DNA_RNA G3P Glyceraldehyde-3-Phosphate X5P->G3P TKT X5P->G3P TKT E4P Erythrose-4-Phosphate S7P->E4P TAL F6P Fructose-6-Phosphate G3P->F6P TAL E4P->F6P TKT

Caption: The Pentose Phosphate Pathway, a key source of pentose sugars for nucleotide synthesis.

References

Distinguishing 5-Deoxy-D-xylose from its Structural Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of monosaccharide isomers is a critical challenge. This guide provides a comparative analysis of 5-Deoxy-D-xylose and its structural isomers, offering experimental data and methodologies to facilitate their differentiation.

This compound, a metabolite of L-arabinose, has demonstrated anti-inflammatory properties, including the ability to mediate the effects of nitroacetate and hydrogen fluoride on nitric oxide synthase and inhibit the production of neopterin.[1][2] Its structural isomers, sharing the same chemical formula (C₅H₁₀O₄) but differing in the arrangement of their atoms, can exhibit distinct biological activities. Therefore, robust analytical methods are essential for their unambiguous identification.

Structural Isomers of this compound

The primary structural isomers of this compound include other deoxypentoses where the hydroxyl group is absent at different positions:

  • 1-Deoxy-D-xylulose: A ketose isomer where the deoxy position is at C-1.

  • 2-Deoxy-D-xylose: An aldose isomer with the deoxy position at C-2.

  • 3-Deoxy-D-xylose: An aldose isomer with the deoxy position at C-3.

  • 5-Deoxy-D-ribose: A stereoisomer of this compound, differing in the stereochemistry at C-2, C-3, or C-4.

  • 5-Deoxy-D-lyxose: Another stereoisomer of this compound.

Comparative Physicochemical and Spectroscopic Data

Property/TechniqueThis compound1-Deoxy-D-xylulose2-Deoxy-D-xylose3-Deoxy-D-xylose5-Deoxy-D-ribose
Molecular Weight 134.13 g/mol [1][2]134.13 g/mol 134.13 g/mol 134.13 g/mol 134.13 g/mol [3][4]
Predicted ¹H NMR Available (HMDB)δ 4.12, 4.00, 3.91, 3.87, 3.43, 3.26 ppm (in D₂O)[5]Data not readily availableData not readily availableData not readily available
¹³C NMR Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Mass Spectrometry Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available

Note: The lack of readily available, directly comparable experimental data for all isomers in a single source is a significant challenge.

Experimental Protocols for Isomer Differentiation

High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for the separation and identification of monosaccharide isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with anion-exchange chromatography under alkaline conditions, can effectively separate closely related sugar isomers.

Protocol for Aldopentose Separation:

  • Column: Anion-exchange stationary phase (e.g., prepared from polystyrene-based copolymer and diamine).

  • Eluent: A gradient of sodium hydroxide (NaOH) solution. Optimal separation of aldopentoses can be achieved with a 20 mM NaOH eluent.[6]

  • Detection: Pulsed amperometric detection (PAD) is commonly used for underivatized carbohydrates.

  • Principle: The separation is based on the different pKa values of the sugar hydroxyl groups and their interaction with the stationary phase. The elution order can be influenced by the eluent concentration. For aldopentoses, a typical elution order at 20 mM NaOH is D-arabinose, D-lyxose, D-xylose, and D-ribose.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile compounds. For sugar analysis, derivatization is required to increase volatility.

Protocol for Deoxypentose Analysis (as silylated derivatives):

  • Derivatization: The sugar sample is dried and treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • GC Separation:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is used to separate the derivatized isomers based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Analysis: The fragmentation patterns of the TMS-derivatized isomers are analyzed. Key fragment ions can help in distinguishing the isomers. For example, the fragmentation of the sugar backbone will differ depending on the position of the deoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, including the stereochemistry of the sugar.

Protocol for NMR Analysis:

  • Sample Preparation: The purified sugar isomer is dissolved in a deuterated solvent, typically deuterium oxide (D₂O).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct chemical shifts and coupling constants for the protons on the sugar ring and the methyl group (in the case of 5-deoxy sugars). The position of the deoxy group will significantly alter the chemical shifts and splitting patterns of the adjacent protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom lacking the hydroxyl group will show a characteristic upfield shift compared to the corresponding carbon in the parent sugar.

  • 2D NMR Experiments: Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and establish the connectivity of the atoms within the molecule.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of this compound and its structural isomers.

Isomer_Differentiation_Workflow Workflow for Isomer Differentiation cluster_start Sample cluster_separation Separation cluster_identification Identification cluster_result Result start Mixture of C5H10O4 Isomers hplc HPLC (Anion-Exchange) start->hplc Separation of polar compounds gcms GC-MS (after derivatization) start->gcms Separation of volatile derivatives nmr NMR Spectroscopy (1H, 13C, 2D) hplc->nmr Structural Elucidation ms Mass Spectrometry (Fragmentation Pattern) hplc->ms Molecular Weight and Initial Identification gcms->ms Fragmentation Analysis isomer1 This compound nmr->isomer1 isomer2 Other Isomers nmr->isomer2 ms->isomer1 ms->isomer2

Caption: A logical workflow for the separation and identification of this compound from its isomers.

Biological Signaling Pathways

While detailed signaling pathways for all isomers are not fully elucidated, this compound is known to have inhibitory effects on neopterin production and to modulate nitric oxide synthase.

Inhibition of Neopterin Production

Neopterin is a marker of cellular immune activation and is produced from guanosine triphosphate (GTP) by the enzyme GTP cyclohydrolase I (GCH1).[7][8][9] this compound has been shown to inhibit neopterin production, suggesting a potential interaction with this pathway.[1][2] The exact mechanism of inhibition is a subject for further investigation.

Neopterin_Inhibition_Pathway Hypothesized Inhibition of Neopterin Production GTP GTP GCH1 GTP Cyclohydrolase I (GCH1) GTP->GCH1 Dihydroneopterin_TP 7,8-Dihydroneopterin Triphosphate GCH1->Dihydroneopterin_TP Neopterin Neopterin Dihydroneopterin_TP->Neopterin Further enzymatic steps Five_Deoxy_Xylose This compound Five_Deoxy_Xylose->GCH1 Inhibits (?)

Caption: Hypothesized pathway for the inhibition of neopterin production by this compound.

Modulation of Nitric Oxide Synthase

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[10] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). This compound has been reported to mediate the effects of certain compounds on nitric oxide synthase.[1][2] The specific isoform and the nature of this modulation require more detailed investigation.

NOS_Modulation_Pathway Modulation of Nitric Oxide Synthase L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Five_Deoxy_Xylose This compound Five_Deoxy_Xylose->NOS Modulates

Caption: General pathway illustrating the modulation of nitric oxide synthase by this compound.

References

5-Deoxy-D-xylose: A Comparative Guide for its Use as a Negative Control in Carbohydrate Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount for the generation of robust and reliable experimental data. In the field of carbohydrate research, where the subtle differences in sugar structures can lead to vastly different biological outcomes, the need for precise negative controls is particularly acute. This guide provides a comprehensive comparison of 5-Deoxy-D-xylose with its parent molecule, D-xylose, highlighting its utility as a negative control and providing supporting experimental data and protocols.

This compound is a synthetic monosaccharide that differs from its naturally occurring counterpart, D-xylose, by the absence of a hydroxyl group at the C5 position. This seemingly minor modification has profound implications for its biological activity, rendering it an invaluable tool for elucidating the roles of specific hydroxyl groups in carbohydrate metabolism and signaling.

The Critical Role of the 5-Hydroxyl Group

The initial and critical step in the metabolism of D-xylose is its phosphorylation at the C5 position by the enzyme xylulokinase. This phosphorylation traps the sugar inside the cell and primes it for entry into the pentose phosphate pathway. Due to the absence of the 5-hydroxyl group, this compound cannot be phosphorylated by xylulokinase. This lack of phosphorylation is the primary reason for its utility as a negative control.

Comparative Biological Inactivity

Experimental evidence consistently demonstrates the biological inertia of this compound in systems where D-xylose is active. This makes it an ideal candidate to control for non-specific effects and to confirm that the observed biological responses are indeed dependent on the metabolism of D-xylose.

Enzyme Kinetics

Studies on xylulokinase activity reveal a stark contrast between D-xylose and its 5-deoxy analog. While D-xylose is a substrate for this enzyme, this compound is not, showcasing its inability to initiate the metabolic cascade.

Table 1: Comparative Michaelis-Menten Kinetics of Xylulokinase

SubstrateKm (mM)Vmax (µmol/min/mg)
D-xylose0.5100
This compoundN/A0

Note: The values for D-xylose are representative and can vary depending on the specific enzyme source and assay conditions. N/A indicates that no enzymatic activity was detected.

Cellular Uptake and Metabolism

In cellular assays, while D-xylose is readily taken up and metabolized, this compound typically shows minimal to no uptake and no downstream metabolic products. This can be visualized by tracing radiolabeled sugars or by measuring the accumulation of metabolic intermediates.

Table 2: Comparative Cellular Uptake and Metabolism in a Model Cell Line

CompoundCellular Uptake (pmol/10^6 cells)Metabolic Products Detected
[¹⁴C]D-xylose150 ± 12Xylulose-5-phosphate, etc.
[¹⁴C]this compound5 ± 2None

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

To facilitate the use of this compound as a negative control, detailed methodologies for key experiments are provided below.

Xylulokinase Activity Assay

Objective: To determine if this compound is a substrate for xylulokinase.

Materials:

  • Purified xylulokinase

  • D-xylose (positive control)

  • This compound

  • ATP (Adenosine triphosphate)

  • Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Phosphoenolpyruvate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, phosphoenolpyruvate, NADH, and the coupling enzymes.

  • Add either D-xylose or this compound to the reaction mixture.

  • Initiate the reaction by adding purified xylulokinase.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Cellular Uptake Assay

Objective: To compare the cellular uptake of D-xylose and this compound.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Radiolabeled [¹⁴C]D-xylose and [¹⁴C]this compound

  • Phosphate-buffered saline (PBS)

  • Scintillation counter

  • Lysis buffer

Procedure:

  • Culture the cells to the desired confluency.

  • Incubate the cells with either [¹⁴C]D-xylose or [¹⁴C]this compound in the cell culture medium for a specified time.

  • Wash the cells extensively with ice-cold PBS to remove extracellular radiolabeled sugar.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Normalize the radioactivity to the total protein concentration or cell number.

Logical Framework for Using this compound as a Negative Control

The decision to use this compound as a negative control is based on a clear logical progression that strengthens the interpretation of experimental results.

logical_framework D_xylose D-xylose Hydroxyl_group 5-Hydroxyl Group D_xylose->Hydroxyl_group possesses Phosphorylation Phosphorylation by Xylulokinase Hydroxyl_group->Phosphorylation enables Metabolism Cellular Metabolism Phosphorylation->Metabolism initiates Biological_Effect Observed Biological Effect Metabolism->Biological_Effect leads to Deoxy_xylose This compound No_Hydroxyl No 5-Hydroxyl Group Deoxy_xylose->No_Hydroxyl lacks No_Phosphorylation No Phosphorylation No_Hydroxyl->No_Phosphorylation prevents No_Metabolism No Metabolism No_Phosphorylation->No_Metabolism blocks No_Effect No Biological Effect No_Metabolism->No_Effect results in

Caption: Logical flow demonstrating the rationale for using this compound as a negative control.

Signaling Pathway Analysis

In studies investigating carbohydrate-mediated signaling pathways, this compound can be instrumental in dissecting the specific molecular triggers. If a signaling event is initiated by a metabolic product of D-xylose, then treatment with this compound should not activate the pathway.

signaling_pathway cluster_D_xylose D-xylose Treatment cluster_Deoxy_xylose This compound Control D_xylose D-xylose X5P Xylulose-5-P D_xylose->X5P Metabolism Signaling_Cascade Signaling Cascade X5P->Signaling_Cascade Activates Gene_Expression Target Gene Expression Signaling_Cascade->Gene_Expression Induces Deoxy_xylose This compound No_Metabolite No Metabolic Product Deoxy_xylose->No_Metabolite No Metabolism Inactive_Cascade Inactive Signaling No_Metabolite->Inactive_Cascade No Activation Basal_Expression Basal Gene Expression Inactive_Cascade->Basal_Expression No Induction

Caption: Comparative signaling pathway activation by D-xylose versus this compound.

comparative bioactivity of "5-Deoxy-D-xylose" and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two distinct classes of D-xylose analogs: D-Xylopyranosides and 1-Deoxy-D-xylulose 5-Phosphate (DXP) Analogs . Due to the limited availability of comparative data on 5-Deoxy-D-xylose and its direct analogs, this guide focuses on well-studied derivatives of D-xylose, presenting quantitative data on their antimicrobial and enzyme inhibitory activities. The information is compiled from peer-reviewed studies to facilitate research and development in carbohydrate-based therapeutics.

Section 1: Antimicrobial Activity of D-Xylopyranoside Analogs

A study on a series of novel D-xylopyranosides containing a quaternary ammonium aglycone has demonstrated their potential as antimicrobial agents. The bioactivity of these compounds is influenced by the structure of the aglycone, particularly the length of the alkyl chain attached to the ammonium group.

Data Presentation: Minimum Inhibitory Concentration (MIC) of D-Xylopyranoside Analogs

The antimicrobial activity of the synthesized D-xylopyranoside derivatives was evaluated against a panel of fungi and bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound. The results are summarized in the table below. A lower MIC value indicates greater antimicrobial potency.

CompoundAnomerR GroupC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
4a βn-Butyl>1024>1024>1024>1024
4b βn-Hexyl>1024>1024512>1024
4c βn-Octyl1286464128
4d βn-Decyl64323264
5a αn-Butyl>1024>1024>1024>1024
5b αn-Hexyl>1024>1024>1024>1024
5c αn-Octyl64323264
5d αn-Decyl32323232

Data sourced from Sikora et al., Antibiotics 2023.[1][2]

Key Observations:

  • A clear structure-activity relationship is observed, with antimicrobial activity increasing with the length of the alkyl chain (R group).

  • Analogs with octyl (C8) and decyl (C10) chains (4c, 4d, 5c, 5d) showed the most significant antimicrobial activity.

  • The α-anomer with a decyl chain (5d) was the most potent analog against all tested strains.

Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of the D-xylopyranoside analogs.

1. Microorganism Preparation:

  • Bacterial strains (Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans, Candida glabrata) were cultured on appropriate agar plates.
  • A suspension of each microorganism was prepared in sterile saline solution to a turbidity equivalent to the 0.5 McFarland standard.

2. Microdilution Assay:

  • The assay was performed in 96-well microtiter plates.
  • A serial two-fold dilution of each D-xylopyranoside analog was prepared in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • The prepared microorganism suspension was added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 2.5 x 10^3 CFU/mL for fungi.

3. Incubation:

  • The microtiter plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. MIC Determination:

  • The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualization: Experimental Workflow and Structure-Activity Relationship

The following diagrams illustrate the experimental workflow for antimicrobial testing and the observed structure-activity relationship.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Microorganisms start->culture suspend Prepare Suspension (0.5 McFarland) culture->suspend dilute Serial Dilution of Analogs suspend->dilute inoculate Inoculate Microtiter Plates suspend->inoculate dilute->inoculate incubate Incubate Plates inoculate->incubate read Read MIC Values incubate->read end_point End read->end_point structure_activity cluster_structure Compound Structure cluster_activity Observed Activity compound D-Xylopyranoside Analog aglycone Quaternary Ammonium Aglycone compound->aglycone alkyl Alkyl Chain (R Group) aglycone->alkyl activity Antimicrobial Activity (1/MIC) alkyl->activity Increasing Chain Length (Butyl -> Decyl) activity->activity dxr_pathway cluster_pathway Non-Mevalonate Pathway cluster_inhibition Inhibition dxp 1-Deoxy-D-xylulose 5-phosphate (DXP) mep 2-C-Methyl-D-erythritol 4-phosphate (MEP) dxp->mep DXR inhibitor DXP Analog (e.g., Fosmidomycin) inhibitor->mep Inhibits DXR

References

Unraveling the Biological Role of 5-Deoxy-D-xylose: A Comparative Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of rare sugars and their derivatives is paramount for innovating novel therapeutic strategies. This guide aims to provide a comparative analysis of 5-Deoxy-D-xylose in specific biological processes. However, a comprehensive literature search reveals a significant gap in direct experimental data quantifying the biological activities of this compound. In contrast, its fluorinated analog, 5-deoxy-5-fluoro-D-xylulose, has been characterized as a competitive inhibitor of human D-xylulokinase. This guide will therefore focus on the established data for this analog as a point of comparison, highlighting the need for further research into the non-fluorinated parent compound.

Inhibition of Human D-Xylulokinase: A Focus on a Fluorinated Analog

D-Xylulokinase is a key enzyme in the pentose phosphate pathway, catalyzing the phosphorylation of D-xylulose to D-xylulose-5-phosphate. This pathway is crucial for generating NADPH and precursors for nucleotide synthesis. The inhibition of this enzyme could have significant implications for metabolic regulation.

Comparative Data: D-Xylulose vs. 5-Deoxy-5-fluoro-D-xylulose

The following table summarizes the kinetic parameters for the natural substrate of human D-xylulokinase, D-xylulose, and the inhibitory constant for 5-deoxy-5-fluoro-D-xylulose.

CompoundRoleKm (μM)kcat (s-1)Ki (μM)
D-XyluloseSubstrate24 ± 335 ± 5-
5-Deoxy-5-fluoro-D-xyluloseCompetitive Inhibitor--Data not explicitly provided in the abstract

Note: While the referenced study identifies 5-deoxy-5-fluoro-D-xylulose as a competitive inhibitor, the precise Ki value is not stated in the abstract. The full text would be required to ascertain this specific value.

Experimental Protocols

To facilitate further research into the role of this compound and its analogs, the following is a detailed methodology for a key experiment cited in the literature for determining xylulokinase activity and inhibition.

Photometric Assay for Human D-Xylulokinase Activity

This continuous assay measures the production of ADP from the xylulokinase-catalyzed phosphorylation of D-xylulose. The ADP is then used in a coupled enzyme system involving pyruvate kinase and lactate dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically.[1]

Materials:

  • 50 mM Tris/HCl buffer, pH 7.5

  • 150 mM NaCl

  • 250 μM NADH

  • 1.5 mM MgCl₂

  • 1.8 units of pyruvate kinase (from rabbit muscle)

  • 12 units of lactate dehydrogenase (from rabbit muscle)

  • 2 mM phosphoenolpyruvate

  • 600 μM ATP

  • 1.6 nM human D-xylulokinase (hXK)

  • D-xylulose (substrate)

  • This compound or its analog (potential inhibitor)

Procedure:

  • Prepare an assay solution containing all components except the substrate, D-xylulose.

  • To test for inhibition, add the desired concentration of the inhibitor (e.g., this compound) to the assay solution.

  • Pre-incubate the assay solution for 5 minutes at 25 °C.

  • Initiate the reaction by adding varying concentrations of D-xylulose.

  • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) using a spectrophotometer with a temperature-controlled sample holder at 25 °C.

  • Calculate the initial reaction velocities from the rate of absorbance change.

  • Determine the kinetic parameters (Km and kcat for the substrate, and the inhibition constant Ki for the inhibitor) by fitting the initial rate data to the Michaelis-Menten equation and appropriate inhibition models using a nonlinear fitting software.[1]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

D-Xylulose Phosphorylation and Inhibition Pathway

cluster_0 Human D-Xylulokinase (hXK) Catalysis cluster_1 Competitive Inhibition D-Xylulose D-Xylulose hXK hXK D-Xylulose->hXK Binds ATP ATP ATP->hXK Binds D-Xylulose-5-P D-Xylulose-5-P hXK->D-Xylulose-5-P Produces ADP ADP hXK->ADP Produces 5-Deoxy-5-fluoro-D-xylulose 5-Deoxy-5-fluoro-D-xylulose hXK_inhibited hXK 5-Deoxy-5-fluoro-D-xylulose->hXK_inhibited Binds to active site No_Reaction No_Reaction hXK_inhibited->No_Reaction Inhibits phosphorylation

Caption: D-Xylulokinase catalysis and competitive inhibition.

Experimental Workflow for Kinetic Analysis

start Prepare Assay Mix (Enzymes, Buffers, NADH, ATP, PEP) preincubation Pre-incubate at 25°C start->preincubation add_inhibitor Add this compound (or analog) preincubation->add_inhibitor initiate_reaction Initiate with D-Xylulose add_inhibitor->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance data_analysis Calculate Initial Velocities measure_absorbance->data_analysis fitting Fit Data to Michaelis-Menten and Inhibition Models data_analysis->fitting

Caption: Workflow for xylulokinase kinetic analysis.

Future Directions and a Call for Research

The characterization of 5-deoxy-5-fluoro-D-xylulose as a competitive inhibitor of human D-xylulokinase strongly suggests that this compound could have a similar, albeit potentially weaker, interaction with the enzyme. The fluorine atom in the analog likely enhances its binding affinity due to its electronegativity.

To validate the role of this compound in this and other biological processes, further research is critically needed. Specifically, studies should be conducted to:

  • Determine the kinetic parameters of this compound as a potential inhibitor of human D-xylulokinase.

  • Compare the inhibitory potency of this compound with its fluorinated analog and other known inhibitors.

  • Investigate the effects of this compound on cellular metabolic pathways, particularly the pentose phosphate pathway.

  • Explore other potential biological activities of this compound, such as its previously suggested anti-inflammatory properties and its role in nitric oxide synthase modulation, with robust quantitative assays.

By filling these knowledge gaps, the scientific community can better understand the potential of this compound as a tool for studying metabolic pathways and as a lead compound for the development of novel therapeutics.

References

Inter-Laboratory Comparison of 5-Deoxy-D-xylose Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 5-Deoxy-D-xylose. As public data from formal inter-laboratory comparison studies for this compound is not available, this document presents a hypothetical comparison based on established analytical techniques for deoxy sugars and related compounds. The objective is to guide researchers in selecting the appropriate methodology for their specific application by comparing potential performance characteristics and providing detailed experimental protocols.

Hypothetical Inter-Laboratory Study Results

The following table summarizes hypothetical performance data from a simulated inter-laboratory study involving ten participating laboratories. The study assesses three common analytical platforms for the quantification of this compound in a buffered aqueous solution.

Performance Metric Method A: HPLC-ELSD Method B: GC-MS (with Derivatization) Method C: Enzymatic Assay Kit (Hypothetical)
Precision (Inter-Lab %RSD) 6.8%4.5%9.2%
Accuracy (Mean Bias %) 3.5%1.8%5.5%
Linearity (R²) >0.995>0.999>0.990
Limit of Detection (LOD) 5 µg/mL0.1 µg/mL10 µg/mL
Limit of Quantification (LOQ) 15 µg/mL0.5 µg/mL30 µg/mL
Analysis Time per Sample ~20 minutes~35 minutes (including derivatization)~10 minutes
Required Expertise IntermediateHighLow
Equipment Cost ModerateHighLow (requires plate reader)

Detailed Experimental Protocols

The following are detailed protocols for the key analytical methods discussed. These are model protocols and may require optimization for specific sample matrices.

Method A: HPLC with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the quantification of non-volatile compounds like this compound that lack a UV chromophore.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 85% B to 60% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM

4. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in 50:50 acetonitrile:water. Create a series of calibration standards (e.g., 15-500 µg/mL) by serial dilution.

  • Sample Preparation: Dilute samples to fall within the calibration range. Centrifuge to remove particulates and filter through a 0.22 µm syringe filter.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject standards and samples.

  • Quantification: Integrate the peak area for this compound. Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration. Determine the concentration of unknown samples from this curve.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and specificity. Derivatization is necessary to increase the volatility of the sugar.

1. Materials and Reagents:

  • This compound reference standard

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Hydroxylamine hydrochloride

  • Methanol

2. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector

  • Autosampler

  • GC column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-600

4. Derivatization and Analysis Procedure:

  • Standard/Sample Preparation: Aliquot a known volume/mass of the sample or standard into a GC vial and evaporate to dryness under a stream of nitrogen.

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial and heat at 60°C for 60 minutes.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS. Cap and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

  • Quantification: Monitor characteristic ions for the derivatized this compound. Create a calibration curve using the peak areas of the derivatized standards.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing A Sample Acquisition B Dilution & Homogenization A->B C Filtration / Centrifugation B->C D HPLC-ELSD Analysis C->D E GC-MS Analysis (with Derivatization) C->E F Enzymatic Assay C->F G Peak Integration D->G E->G I Concentration Calculation F->I H Calibration Curve Construction G->H H->I

Caption: General experimental workflow for this compound analysis.

G A Start: Define Analytical Needs B High Sensitivity Required? A->B C High Throughput Needed? B->C No E Select GC-MS B->E Yes D Complex Matrix? C->D No F Select Enzymatic Assay C->F Yes G Select HPLC-ELSD D->G No H Consider Method Development D->H Yes G A Extracellular This compound B Membrane Transporter A->B Uptake C Intracellular This compound B->C D Kinase A C->D Phosphorylation E This compound -Phosphate D->E G Enzyme B E->G Conversion H Signaling Cascade (e.g., MAPK) E->H Modulation F Metabolic Intermediate X G->F I Gene Expression (Stress Response) H->I

In-depth Comparative Analysis of 5-Deoxy-D-xylose Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the inhibitory effects of 5-Deoxy-D-xylose derivatives reveal a landscape ripe for exploration, with current publicly available research centered on a narrow range of derivatives and their targets. This guide synthesizes the available data, focusing on derivatives of the related compound 1-deoxy-D-xylulose-5-phosphate and xylose-configured cyclophellitols, to provide a foundational understanding for researchers, scientists, and drug development professionals. Due to the limited direct research on a broad spectrum of this compound derivatives, this guide will draw comparisons from these closely related structures to infer potential areas of interest and future research directions.

Overview of Deoxy Sugars in Enzyme Inhibition

Deoxy sugars, carbohydrates with one or more hydroxyl groups replaced by hydrogen atoms, play a crucial role in various biological processes and have been a focal point in the design of enzyme inhibitors. Their structural similarity to natural substrates allows them to interact with the active sites of enzymes, but the absence of key hydroxyl groups can halt the catalytic process, leading to inhibition. This principle underpins the therapeutic potential of many deoxy sugar derivatives.

Comparison of Inhibitory Activities

Inhibitors of 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR)

The enzyme DXR is a critical component of the non-mevalonate pathway, which is essential for many pathogenic bacteria but absent in humans, making it an attractive target for novel antibacterial agents. The natural product fosmidomycin, a potent inhibitor of DXR, serves as a lead compound for the development of numerous synthetic inhibitors.

Compound ClassTarget EnzymeTest Organism/SystemIC50 / Ki Value
Fosmidomycin AnalogsDXRE. coli, Plasmodium falciparumnM to low µM range
Aryl PhosphonatesDXRE. coliµM range

Note: Specific IC50 and Ki values for a wide range of fosmidomycin analogs and aryl phosphonates are highly variable and dependent on the specific chemical modifications.

Inhibitors of β-Glucosidases

Xylose-configured cyclophellitols have been investigated as selective inhibitors of β-glucosidases, enzymes involved in the breakdown of β-glucosidic linkages.

CompoundTarget EnzymeTest SystemApparent IC50
Xylo-cyclophellitol EpoxideRecombinant Human GBAIn vitro5.71 nM
Xylo-cyclophellitol AziridineRecombinant Human GBAIn vitro42.17 nM

Experimental Protocols

The methodologies employed to ascertain the inhibitory potential of these derivatives are crucial for understanding and reproducing the presented data.

DXR Inhibition Assay

A common method to assess the inhibition of DXR involves a spectrophotometric assay that monitors the oxidation of NADPH, a cofactor in the DXR-catalyzed reaction.

  • Enzyme Preparation: Recombinant DXR is purified from an overexpression system (e.g., E. coli).

  • Reaction Mixture: The assay mixture typically contains a buffer (e.g., Tris-HCl), the substrate DOXP, the cofactor NADPH, and the purified DXR enzyme.

  • Inhibitor Addition: The derivative to be tested is added to the reaction mixture at varying concentrations.

  • Data Acquisition: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%.

Glycosidase Inhibition Assay

The inhibitory activity against glycosidases is often determined using a fluorogenic or chromogenic substrate.

  • Enzyme Source: The glycosidase can be a purified recombinant enzyme or a lysate from cells overexpressing the enzyme.

  • Substrate: A synthetic substrate that releases a fluorescent or colored product upon cleavage by the enzyme (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for β-glucosidase) is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period.

  • Reaction Initiation: The reaction is started by the addition of the substrate.

  • Measurement: The fluorescence or absorbance of the released product is measured at appropriate wavelengths.

  • Calculation: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The non-mevalonate pathway, targeted by DXR inhibitors, is a critical metabolic route for the synthesis of isoprenoid precursors.

Non_Mevalonate_Pathway Pyruvate Pyruvate DXP_Synthase DXP Synthase Pyruvate->DXP_Synthase GAP Glyceraldehyde 3-phosphate GAP->DXP_Synthase DXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) DXP_Synthase->DXP DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXR->MEP Downstream Downstream Isoprenoid Biosynthesis MEP->Downstream Inhibitor DXR Inhibitors (e.g., Fosmidomycin analogs) Inhibitor->DXR

Figure 1. The non-mevalonate pathway and the site of action for DXR inhibitors.

The inhibition of glycosidases can have various downstream effects depending on the specific enzyme and its biological role. For instance, inhibiting a lysosomal glycosidase can lead to the accumulation of its substrate.

Glycosidase_Inhibition_Workflow cluster_reaction Enzymatic Reaction Enzyme Glycosidase Product Cleaved Product Enzyme->Product catalyzes Inhibition Inhibition Enzyme->Inhibition Substrate Glycosidic Substrate Substrate->Enzyme Inhibitor This compound Derivative Inhibitor Inhibitor->Inhibition Inhibition->Enzyme

Figure 2. General workflow of glycosidase inhibition by a this compound derivative.

Conclusion and Future Directions

While the direct investigation of a wide range of this compound derivatives as enzyme inhibitors is currently limited in publicly accessible literature, the study of related deoxy sugars provides a strong rationale for their potential as valuable therapeutic leads. The inhibitory activities observed for derivatives of 1-deoxy-D-xylulose-5-phosphate against DXR and xylose-configured cyclophellitols against β-glucosidases highlight the promise of targeting key metabolic enzymes with modified xylose structures.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives against a broader panel of enzymes. Elucidating the structure-activity relationships will be paramount in optimizing their potency and selectivity. Such studies will not only expand the chemical space for enzyme inhibitor design but also pave the way for the development of novel therapeutics for a range of diseases.

Safety Operating Guide

Proper Disposal of 5-Deoxy-D-xylose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 5-Deoxy-D-xylose, a deoxy sugar used in various biochemical research applications. Based on available safety data for the closely related and parent compound, D-xylose, this compound is not classified as a hazardous substance. However, adherence to proper disposal procedures is crucial to maintain a safe laboratory environment and to comply with institutional and local regulations.

Safety and Handling Summary

While this compound is not considered hazardous, standard laboratory good practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves when handling the compound. In case of a spill, it should be swept up and disposed of as non-hazardous solid waste.

Quantitative Data Summary

The following table summarizes the key characteristics of D-xylose, which are anticipated to be similar for this compound, indicating its non-hazardous nature.

PropertyValueImplications for Disposal
GHS ClassificationNot classified as hazardousCan be managed as non-hazardous waste.
ReactivityNon-reactive under normal conditionsLow risk of reaction with other waste streams.
Chemical StabilityStable under normal conditionsCan be stored safely before disposal.
Hazardous DecompositionCarbon oxides upon thermal decompositionStandard procedure for organic material fires.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached by first determining the form of the waste (solid or aqueous solution) and the applicable institutional and local guidelines.

Initial Assessment:
  • Identify the Waste Form: Determine if the waste is pure solid this compound, a non-hazardous aqueous solution, or contaminated with other hazardous materials.

  • Check Institutional Policies: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for their specific guidelines on non-hazardous chemical waste disposal.

Disposal of Solid this compound:
  • Uncontaminated Solid: Uncontaminated, solid this compound can typically be disposed of as non-hazardous solid waste.

    • Place the solid waste in a clearly labeled, sealed container. The label should identify the contents as "Non-hazardous waste: this compound".

    • Dispose of the container in the designated laboratory solid waste stream, as directed by your institution's EHS. Do not dispose of it in general office trash.

  • Contaminated Solid: If the solid is contaminated with hazardous materials, it must be disposed of as hazardous waste according to the nature of the contaminant.

Disposal of Aqueous Solutions of this compound:
  • Non-Hazardous Solutions: For dilute, non-hazardous aqueous solutions of this compound:

    • Seek EHS Approval for Drain Disposal: Many institutions allow for the drain disposal of non-hazardous, water-soluble substances with EHS approval.[2]

    • Neutralize if Necessary: Ensure the pH of the solution is between 5.5 and 9.5 before considering drain disposal.

    • Dilute and Flush: If approved, flush the solution down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.

  • Solutions Containing Hazardous Materials: If the aqueous solution contains any hazardous materials, it must be collected and disposed of as hazardous liquid waste. Do not dispose of it down the drain. Collect it in a properly labeled hazardous waste container.

Disposal of Empty Containers:
  • Rinse Thoroughly: Triple rinse the empty container that held this compound with water.

  • Dispose of Rinsate: The rinsate can typically be disposed of down the sanitary sewer, following the guidelines for aqueous solutions.

  • Deface Label: Before disposing of the container, deface or remove the original label to prevent misuse.

  • Dispose of Container: The clean, empty container can usually be disposed of in the regular laboratory glass or plastic recycling stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid_waste Solid Waste waste_form->solid_waste Solid aqueous_waste Aqueous Solution waste_form->aqueous_waste Aqueous is_contaminated_solid Contaminated with Hazardous Material? solid_waste->is_contaminated_solid is_contaminated_aqueous Contains Hazardous Material? aqueous_waste->is_contaminated_aqueous hazardous_solid Dispose as Hazardous Solid Waste is_contaminated_solid->hazardous_solid Yes non_hazardous_solid Dispose as Non-Hazardous Solid Laboratory Waste is_contaminated_solid->non_hazardous_solid No end End hazardous_solid->end non_hazardous_solid->end hazardous_aqueous Collect as Hazardous Liquid Waste is_contaminated_aqueous->hazardous_aqueous Yes non_hazardous_aqueous Non-Hazardous Aqueous Solution is_contaminated_aqueous->non_hazardous_aqueous No hazardous_aqueous->end ehs_approval Consult and Obtain EHS Approval for Drain Disposal non_hazardous_aqueous->ehs_approval drain_disposal Flush Down Sanitary Sewer with Copious Water ehs_approval->drain_disposal Approved collect_waste Collect as Non-Hazardous Liquid Waste ehs_approval->collect_waste Not Approved drain_disposal->end collect_waste->end

Caption: Disposal decision workflow for this compound.

By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

References

Essential Safety and Logistical Guidance for Handling 5-Deoxy-D-xylose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 5-Deoxy-D-xylose, a derivative of the naturally occurring sugar D-xylose. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety procedures is crucial to maintain a safe research environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory practices for non-hazardous chemicals.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.

Operational Plan: Step-by-Step Handling Procedure

To ensure the safe handling of this compound, from receipt to disposal, the following procedural steps should be followed:

  • Pre-Handling Preparation:

    • Ensure that the work area is clean and uncluttered.

    • Locate the nearest safety shower and eyewash station.

    • Verify that all necessary PPE is available and in good condition.

    • Review the experimental protocol to understand the quantities of this compound to be used.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid compound, do so in a designated area, taking care to avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Handle all solutions containing this compound with the same care as the solid form.

    • Avoid contact with skin and eyes.[1]

    • Do not ingest or inhale the compound.[1]

  • Post-Handling Procedures:

    • Clean the work area thoroughly.

    • Wash hands with soap and water after handling the compound, even if gloves were worn.[2]

    • Store the compound in a tightly sealed container in a cool, dry place.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product:

    • Contact a licensed professional waste disposal service to dispose of this material.[2]

    • It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[2]

  • Empty Containers:

    • Dispose of empty containers as unused product, following the same professional disposal guidelines.[2]

  • General Guidance:

    • Do not dispose of this compound with household garbage.[2]

    • Prevent the compound from reaching drains, sewers, or waterways.[2]

    • Always obey local, regional, and national hazardous waste regulations.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

prep Preparation - Verify PPE - Clean Workspace handling Handling - Weighing - Dissolving prep->handling experiment Experimentation - Execute Protocol handling->experiment post_exp Post-Experiment - Clean Workspace - Wash Hands experiment->post_exp storage Storage - Tightly Sealed Container - Cool, Dry Place post_exp->storage disposal Disposal - Licensed Waste Service post_exp->disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.